molecular formula C21H12Cl2N6O B1613805 MK-6186 CAS No. 1034474-19-5

MK-6186

Número de catálogo: B1613805
Número CAS: 1034474-19-5
Peso molecular: 435.3 g/mol
Clave InChI: FZBAOOQVQXATRL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-chloro-5-[5-chloro-1-(2H-pyrazolo[3,4-b]pyridin-3-ylmethyl)indazol-4-yl]oxybenzonitrile (CAS 1034474-19-5) is a synthetic small molecule with a molecular formula of C21H12Cl2N6O and an average mass of 435.27 g/mol . This complex heteroaromatic compound features a core structure combining pyrazolopyridine, indazole, and benzonitrile moieties, which are of significant interest in medicinal chemistry and drug discovery research. As an experimental compound, it is provided for investigative purposes to explore its biochemical interactions and potential as a modulator of protein function. Preliminary research on structurally related pyrazolopyridine compounds suggests potential research applications in studying the Gag-Pol polyprotein, though the specific mechanism of action for this compound requires further investigation . Researchers can utilize this chemical as a pharmacological tool to probe biological pathways and receptor interactions. It is offered to the scientific community to facilitate in vitro studies and the development of novel therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and conduct all experiments in accordance with applicable laboratory safety protocols.

Propiedades

Número CAS

1034474-19-5

Fórmula molecular

C21H12Cl2N6O

Peso molecular

435.3 g/mol

Nombre IUPAC

3-chloro-5-[5-chloro-1-(2H-pyrazolo[3,4-b]pyridin-3-ylmethyl)indazol-4-yl]oxybenzonitrile

InChI

InChI=1S/C21H12Cl2N6O/c22-13-6-12(9-24)7-14(8-13)30-20-16-10-26-29(19(16)4-3-17(20)23)11-18-15-2-1-5-25-21(15)28-27-18/h1-8,10H,11H2,(H,25,27,28)

Clave InChI

FZBAOOQVQXATRL-UHFFFAOYSA-N

SMILES canónico

C1=CC2=C(NN=C2N=C1)CN3C4=C(C=N3)C(=C(C=C4)Cl)OC5=CC(=CC(=C5)C#N)Cl

Otros números CAS

1034474-19-5

Origen del producto

United States

Foundational & Exploratory

MK-6186: A Novel Non-Nucleoside Reverse Transcriptase Inhibitor for HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-6186 is an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent antiviral activity against both wild-type and drug-resistant strains of HIV-1.[1][2] As with other NNRTIs, this compound functions by non-competitively inhibiting the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.[3][4] This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, in vitro and in vivo antiviral activity, resistance profile, and pharmacokinetic properties.

Mechanism of Action

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), located approximately 10 Å from the polymerase active site.[5][6] This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting the conversion of viral RNA to DNA.[3][5] This allosteric inhibition is a hallmark of the NNRTI class and distinguishes them from nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the nascent viral DNA.[3]

cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Reverse Transcription Host DNA Host DNA Viral DNA->Host DNA Integration Provirus Provirus Host DNA->Provirus This compound This compound This compound->Reverse Transcriptase Allosteric Inhibition

Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound, including its biochemical and antiviral activity, as well as its pharmacokinetic parameters from a clinical study.

Table 1: In Vitro Antiviral Activity of this compound
TargetAssay TypeIC50 / EC50 (nM)Fold Change vs. Wild-TypeReference
Wild-Type HIV-1 RTBiochemicalSubnanomolar-[2]
Wild-Type HIV-1 (CNDO)Antiviral5-[1]
K103N Mutant HIV-1Antiviral<10<2[2]
Y181C Mutant HIV-1Antiviral<25<5[2]
Y188L Mutant HIV-1Antiviral>500>100[2]
V106I/Y188L Mutant HIV-1Antiviral>500>100[2]

*IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) are measures of a drug's potency.[7][8][9] Fold change indicates the change in EC50 for a mutant virus compared to the wild-type virus.

Table 2: Clinical Efficacy of this compound in HIV-1 Infected, Treatment-Naïve Adults (7-Day Monotherapy)
DosageMean Change from Baseline in HIV-1 RNA (log10 copies/mL) vs. Placebo (90% CI)Reference
40 mg once daily-1.54 (-1.73, -1.34)[10]
150 mg once daily-1.28 (-1.81, -0.75)[10]
Table 3: Pharmacokinetic Parameters of this compound in Humans
ParameterValueReference
Time to Peak Concentration (Tmax)2 hours[10]
Effective Half-life (t½)43.9 - 48.7 hours[10]

Resistance Profile

A critical aspect of any antiretroviral agent is its resistance profile. In vitro studies have identified key mutations associated with resistance to this compound.

Under low-multiplicity-of-infection (MOI) conditions, the L234I mutation was the first to emerge.[2] In contrast, under high-MOI conditions, the V106A mutation was the dominant mutation detected in breakthrough viruses.[2]

Notably, in a clinical study, one participant receiving 150 mg of this compound daily experienced viral rebound associated with the outgrowth of a pre-existing minority variant carrying the V106A mutation.[10] This highlights the risk of resistance development, which is a known characteristic of NNRTI monotherapy.[10]

Importantly, mutant viruses selected by this compound showed limited cross-resistance to other NNRTIs like efavirenz (EFV) and etravirine (ETR), with fold changes of less than 10.[1] Conversely, viruses with mutations selected by EFV or ETR were generally sensitive to this compound.[1]

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are proprietary. However, the following sections describe the general methodologies typically employed for the evaluation of NNRTIs.

Reverse Transcriptase (RT) Activity Assay

This biochemical assay measures the ability of a compound to directly inhibit the enzymatic activity of purified HIV-1 RT.

  • Enzyme and Substrate Preparation: Recombinant HIV-1 RT is purified. A poly(rA) template and an oligo(dT) primer are used as the substrate.

  • Reaction Mixture: The reaction buffer typically contains the enzyme, the template-primer, deoxynucleoside triphosphates (dNTPs, including a labeled dNTP such as ³H-dTTP), MgCl₂, and varying concentrations of the test compound (e.g., this compound).

  • Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated onto a filter.

  • Quantification: The amount of incorporated labeled dNTP is quantified using a scintillation counter. The concentration of the compound that inhibits RT activity by 50% (IC50) is then calculated.[11][12]

Antiviral Activity Assay in Cell Culture

This assay determines the concentration of a compound required to inhibit HIV-1 replication in a cellular context.

  • Cell Culture: A susceptible cell line (e.g., MT-4 cells) is cultured.

  • Infection: The cells are infected with a known amount of HIV-1 (wild-type or mutant strains).

  • Drug Treatment: Immediately after infection, the cells are cultured in the presence of serial dilutions of the test compound.

  • Incubation: The infected and treated cells are incubated for a period that allows for viral replication (typically 3-5 days).

  • Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is determined by plotting the percentage of inhibition against the drug concentration.[13][14]

cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_clinical Clinical Evaluation Purified RT Purified RT RT Activity Assay RT Activity Assay Purified RT->RT Activity Assay IC50 Determination IC50 Determination RT Activity Assay->IC50 Determination EC50 Determination EC50 Determination Cell Culture Cell Culture Antiviral Assay Antiviral Assay Cell Culture->Antiviral Assay Antiviral Assay->EC50 Determination Phase I Studies Phase I Studies Pharmacokinetics Pharmacokinetics Phase I Studies->Pharmacokinetics Safety & Tolerability Safety & Tolerability Phase I Studies->Safety & Tolerability

NNRTI Evaluation Workflow.
Pharmacokinetic Studies in Humans

These studies are designed to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the human body.[15][16][17]

  • Study Design: A clinical trial is conducted with healthy volunteers or HIV-infected individuals.[18] The study can be a single ascending dose or multiple ascending dose design.

  • Drug Administration: Participants receive a specific dose of the drug (e.g., this compound).

  • Sample Collection: Blood samples are collected at various time points after drug administration.

  • Bioanalysis: The concentration of the drug in the plasma is measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Tmax, Cmax (maximum concentration), AUC (area under the curve), and half-life.[19][20]

Conclusion

This compound is a potent NNRTI with robust antiviral activity against a range of HIV-1 strains, including those with common NNRTI resistance mutations.[2] Its pharmacokinetic profile supports once-daily dosing.[10] While the risk of resistance development with monotherapy is a concern, as is typical for the NNRTI class, this compound may hold promise as part of a combination antiretroviral therapy regimen.[10] Further clinical development will be necessary to fully elucidate its efficacy and safety profile in a broader patient population.

References

The Discovery and Development of MK-6186: A Novel NNRTI for HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MK-6186 is a novel, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent antiviral activity against wild-type HIV-1 and various NNRTI-resistant strains.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.

Introduction

The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) has been a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[3] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), inducing conformational changes that render the enzyme inactive.[3] However, the emergence of drug-resistant mutations has posed a significant challenge to the long-term efficacy of earlier-generation NNRTIs.[3] this compound was developed to address this challenge, exhibiting a favorable resistance profile and potent antiviral activity against common NNRTI-resistant mutations such as K103N and Y181C.[1][3]

Discovery and Chemical Profile

This compound is a diarylether compound.[4] It was identified as a promising NNRTI candidate due to its subnanomolar potency against wild-type HIV-1 and its ability to maintain activity against key resistant mutants.[1]

Mechanism of Action

As an NNRTI, this compound inhibits the replication of HIV-1 by binding to the NNRTI binding pocket (NNRTIBP) of the reverse transcriptase enzyme.[3] This binding event is non-competitive with respect to the nucleoside triphosphate substrate and results in the allosteric inhibition of the polymerase activity of RT, thereby preventing the conversion of viral RNA into DNA.

Signaling Pathway Diagram

MK-6186_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host Cell Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Reverse Transcription Viral_DNA Viral DNA (provirus) RT->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration MK_6186 This compound MK_6186->Inhibition Inhibition->RT Allosteric Inhibition

Caption: Mechanism of action of this compound as an NNRTI.

Preclinical Evaluation

In Vitro Antiviral Activity

This compound demonstrated potent antiviral activity against wild-type HIV-1 and a panel of NNRTI-resistant mutants in biochemical and cell-based assays.[1][3]

Table 1: In Vitro Antiviral Activity of this compound against Wild-Type and NNRTI-Resistant HIV-1

Virus StrainThis compound Fold Change (FC) in EC50Efavirenz Fold Change (FC) in EC50
Wild-Type<11
K103N<2>20
Y181C<51
Y188L>100-
V106I/Y188L>100-

Data sourced from Lu et al., 2012.[1][3]

In Vitro Resistance Profile

Resistance selection studies were conducted to identify the mutation pathways associated with this compound. Under low multiplicity of infection (MOI) conditions, the L234I mutation was frequently the first to emerge.[1][5] In contrast, under high MOI conditions, the V106A mutation was predominantly selected.[1][5] Importantly, mutant viruses selected by this compound generally retained sensitivity to other NNRTIs like efavirenz (EFV) and etravirine (ETR), with fold changes of less than 10.[1][5]

Clinical Development

This compound has undergone early-phase clinical trials to evaluate its safety, pharmacokinetics, and antiviral activity in humans.[4][6]

Phase 1 Clinical Trial (NCT01152255)

A randomized, double-blind, placebo-controlled, short-term monotherapy study was conducted in treatment-naïve, HIV-1-infected male participants.[6][7]

Table 2: Summary of Phase 1 Clinical Trial Design

ParameterDescription
Study Design Randomized, double-blind, placebo-controlled, two-panel study.[6]
Participants 18 treatment-naïve, HIV-1-infected male participants.[6]
Treatment Arms Panel A: this compound 40 mg once daily for 7 days or placebo.[6]Panel B: this compound 150 mg once daily for 7 days or placebo.[6]
Primary Endpoints Safety and tolerability, change from baseline in plasma HIV-1 RNA.[7]

Table 3: Antiviral Activity of this compound in Phase 1 Monotherapy

Treatment GroupMean Difference in HIV-1 RNA Change from Baseline (log10 copies/mL) vs. Placebo (90% CI)
40 mg this compound-1.54 (-1.73, -1.34)[6]
150 mg this compound-1.28 (-1.81, -0.75)[6]

The study concluded that daily monotherapy with this compound demonstrated robust antiviral activity, with the maximal effect observed at the 40 mg dose.[6]

Table 4: Pharmacokinetic Properties of this compound

Pharmacokinetic ParameterValue
Time to Peak Concentration (Tmax)~2 hours[6]
Effective Half-life (t½)43.9 to 48.7 hours[6]

This compound was rapidly absorbed, and its long half-life supports the potential for once-daily dosing.[3][6]

Clinical Trial Workflow

Clinical_Trial_Workflow cluster_A Panel A cluster_B Panel B Screening Participant Screening (Treatment-Naïve, HIV-1+) Randomization Randomization Screening->Randomization Dosing_40mg This compound 40mg QD (n=6) Treatment_Period 7-Day Treatment Period Dosing_40mg->Treatment_Period Placebo_A Placebo (n=3) Placebo_A->Treatment_Period Dosing_150mg This compound 150mg QD (n=6) Dosing_150mg->Treatment_Period Placebo_B Placebo (n=3) Placebo_B->Treatment_Period Follow_Up Follow-up & Data Analysis (HIV-1 RNA, PK, Safety) Treatment_Period->Follow_Up

Caption: Workflow of the Phase 1 short-term monotherapy study of this compound.

Resistance Development in Clinical Setting

One participant in the 150 mg group experienced viral rebound, which was associated with the outgrowth of a pre-existing V106A minority variant.[6] This highlights the risk of resistance development with NNRTI monotherapy.[6]

Experimental Protocols

In Vitro Antiviral Activity Assay (HIV-1 Multiple-Cycle Replication Assay)
  • Cell Line: MT-4 human T-lymphoid cells were used.[3]

  • Virus Strains: Genetically defined wild-type and laboratory mutant HIV-1 isolates (e.g., K103N, Y181C) were utilized.[3]

  • Assay Conditions: The assay was performed in cell culture medium supplemented with either 10% fetal bovine serum (FBS) or 50% human serum (HS).[3]

  • Procedure:

    • Cells were infected with HIV-1 in the presence of serial dilutions of this compound.

    • Cultures were incubated to allow for multiple rounds of viral replication.

    • The extent of viral replication was quantified by measuring a viral marker (e.g., p24 antigen) in the culture supernatant.

  • Data Analysis: The 50% effective concentration (EC50) was calculated, representing the drug concentration required to inhibit 50% of viral replication. Fold change in EC50 for mutant viruses was determined relative to the wild-type virus.

Clinical Trial Protocol (Short-Term Monotherapy)
  • Participant Selection:

    • Inclusion Criteria: HIV-1 positive, NNRTI-naïve, stable baseline health.[6][7]

    • Exclusion Criteria: History of major neurological disease, cancer, recent use of immunomodulatory agents, or anticipated need for other medications during the study.[7]

  • Study Procedures:

    • Participants were randomized to receive either this compound (40 mg or 150 mg) or a matching placebo once daily for 7 days.[6]

    • Plasma samples were collected at predefined time points for the measurement of HIV-1 RNA levels and this compound pharmacokinetics.[6]

  • Bioanalytical Methods:

    • HIV-1 RNA levels were quantified using a validated viral load assay.

    • This compound plasma concentrations were determined using a validated analytical method (details not specified in the provided sources).

  • Resistance Analysis:

    • For participants experiencing viral rebound, ultra-deep sequencing of the HIV-1 pol gene was performed to identify and quantify drug resistance mutations.[6]

Conclusion

This compound is a potent, next-generation NNRTI with a promising preclinical profile, demonstrating significant activity against both wild-type and key NNRTI-resistant HIV-1 variants. Early clinical data confirm its robust antiviral effect in treatment-naïve patients. While the development of resistance remains a consideration, as with all NNRTIs, this compound's unique resistance profile suggests it could be a valuable component of future combination antiretroviral therapies. Further clinical investigation in combination regimens is warranted to fully elucidate its therapeutic potential. The clinical trials for this compound were terminated at Phase 1.[8]

References

MK-6186: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Non-Nucleoside Reverse Transcriptase Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of MK-6186, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of HIV-1 infection. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule with the systematic IUPAC name 3-chloro-5-{[5-chloro-1-({1H-pyrazolo[3,4-b]pyridin-3-yl}methyl)-1H-indazol-4-yl]oxy}benzonitrile.

Chemical Structure:

Chemical Structure of this compound

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 3-chloro-5-{[5-chloro-1-({1H-pyrazolo[3,4-b]pyridin-3-yl}methyl)-1H-indazol-4-yl]oxy}benzonitrile
CAS Number 1034474-19-5
Molecular Formula C₂₁H₁₂Cl₂N₆O
Molecular Weight 435.27 g/mol
SMILES C1=CC2=C(N=CN2CC3=C(N=C4C=C(C=C3)Cl)OC5=CC(=CC(=C5)Cl)C#N)N=C1
InChI InChI=1S/C21H12Cl2N6O/c22-13-6-12(9-24)7-14(8-13)30-20-16-10-26-29(19(16)4-3-17(20)23)11-18-15-2-1-5-25-21(15)28-27-18/h1-8,10H,11H2,(H,25,27,28)
InChIKey FZBAOOQVQXATRL-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation and delivery. A combination of predicted and available experimental data is presented below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical State Off-white solidExperimental
Water Solubility 0.0225 mg/mLPredicted (ALOGPS)
logP 4.77Predicted (ALOGPS)
logS -4.3Predicted (ALOGPS)
pKa (Strongest Acidic) 9.99Predicted (ChemAxon)
pKa (Strongest Basic) 2.13Predicted (ChemAxon)
Hydrogen Bond Acceptor Count 4Predicted (ChemAxon)
Hydrogen Bond Donor Count 1Predicted (ChemAxon)
Polar Surface Area 92.41 ŲPredicted (ChemAxon)
Rotatable Bond Count 4Predicted (ChemAxon)
Solubility Soluble in DMSOExperimental

Mechanism of Action and Signaling Pathway

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and preventing the conversion of the viral RNA genome into DNA. This action effectively halts the HIV-1 replication cycle.

HIV_Replication_Cycle cluster_cell Host Cell cluster_inhibition Inhibition by this compound Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Reverse Transcription Reverse Transcription Uncoating->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Nuclear Import Nuclear Import Viral DNA->Nuclear Import Integration Integration Nuclear Import->Integration Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription Viral RNA Viral RNA Transcription->Viral RNA Translation Translation Viral RNA->Translation Assembly Assembly Viral RNA->Assembly Viral Proteins Viral Proteins Translation->Viral Proteins Viral Proteins->Assembly Budding Budding Assembly->Budding Maturation Maturation Budding->Maturation Infectious Virion Infectious Virion Maturation->Infectious Virion This compound This compound This compound->Reverse Transcription HIV Virion HIV Virion HIV Virion->Viral Entry

Caption: HIV-1 Replication Cycle and the inhibitory action of this compound.

Experimental Protocols

Large-Scale Synthesis of this compound

This protocol describes a key step in the process chemistry route for the large-scale synthesis of this compound.

Alkylation of Hydrazone Intermediate:

  • Preparation of the Reaction Mixture: In a suitable reactor, suspend the hydrazone intermediate (1 equivalent) and potassium carbonate (1.5 equivalents) in N,N-dimethylformamide (DMF, 10 volumes).

  • Addition of Alkylating Agent: Add the bromide alkylating agent (1.1 equivalents) to the suspension.

  • Reaction: Heat the mixture to 60 °C and agitate for a minimum of 5 hours.

  • Monitoring: Monitor the reaction for completion by High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to 20 °C and add water (20 volumes) over a period of 1 hour.

  • Crystallization and Isolation: Cool the resulting slurry to 0 °C and agitate for 1 hour. Isolate the solid product by filtration and wash the cake with water (3 volumes).

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight to yield the alkylated hydrazone.

Synthesis_Workflow Hydrazone Intermediate Hydrazone Intermediate Suspension in DMF\nwith K2CO3 Suspension in DMF with K2CO3 Hydrazone Intermediate->Suspension in DMF\nwith K2CO3 Addition of\nAlkylating Agent Addition of Alkylating Agent Suspension in DMF\nwith K2CO3->Addition of\nAlkylating Agent Reaction at 60°C Reaction at 60°C Addition of\nAlkylating Agent->Reaction at 60°C HPLC Monitoring HPLC Monitoring Reaction at 60°C->HPLC Monitoring Work-up with Water Work-up with Water HPLC Monitoring->Work-up with Water If complete Crystallization\nand Filtration Crystallization and Filtration Work-up with Water->Crystallization\nand Filtration Drying Drying Crystallization\nand Filtration->Drying Alkylated Hydrazone Alkylated Hydrazone Drying->Alkylated Hydrazone

Caption: Workflow for the alkylation step in this compound synthesis.

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound against HIV-1 reverse transcriptase.

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing a final concentration of 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM dithiothreitol (DTT), 10 mM MgCl₂, 0.1 mg/ml bovine serum albumin (BSA), 5 µg/ml poly(rA) as the template, and 0.25 µg/ml oligo(dT)₁₂₋₁₈ as the primer.

  • Compound Preparation: Prepare serial dilutions of this compound in dimethyl sulfoxide (DMSO). The final DMSO concentration in the assay should not exceed 2%.

  • Enzyme Addition: Add purified recombinant HIV-1 reverse transcriptase to the reaction mixture.

  • Initiation of Reaction: Initiate the reaction by adding [³H]TTP to a final concentration of 0.3 µCi/reaction.

  • Incubation: Incubate the reaction plate at 37 °C for 1 hour.

  • Termination and Detection: Terminate the reaction by adding 10% trichloroacetic acid (TCA). Harvest the precipitated DNA on filter mats and quantify the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the compound concentration.

RT_Assay_Workflow Prepare Reaction Mixture Prepare Reaction Mixture Add this compound Dilutions Add this compound Dilutions Prepare Reaction Mixture->Add this compound Dilutions Add HIV-1 RT Enzyme Add HIV-1 RT Enzyme Add this compound Dilutions->Add HIV-1 RT Enzyme Initiate with [3H]TTP Initiate with [3H]TTP Add HIV-1 RT Enzyme->Initiate with [3H]TTP Incubate at 37°C Incubate at 37°C Initiate with [3H]TTP->Incubate at 37°C Terminate with TCA Terminate with TCA Incubate at 37°C->Terminate with TCA Harvest and Quantify Harvest and Quantify Terminate with TCA->Harvest and Quantify Calculate IC50 Calculate IC50 Harvest and Quantify->Calculate IC50

Caption: Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.

Single-Cycle HIV-1 Replication Assay

This assay measures the antiviral activity of this compound in a cell-based single round of viral replication.

  • Cell Plating: Seed HeLa CD4-LTR-β-gal cells in 96-well plates at a density that will result in 50-70% confluency on the day of infection.

  • Compound Addition: The following day, add serial dilutions of this compound to the cells.

  • Infection: Infect the cells with a VSV-G pseudotyped HIV-1 vector that contains a luciferase reporter gene.

  • Incubation: Incubate the plates for 48 hours at 37 °C in a CO₂ incubator.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Determine the 50% effective concentration (EC₅₀) by plotting the percentage of viral inhibition against the logarithm of the compound concentration.

Single_Cycle_Assay Seed Cells Seed Cells Add this compound Add this compound Seed Cells->Add this compound Infect with\nPseudotyped Virus Infect with Pseudotyped Virus Add this compound->Infect with\nPseudotyped Virus Incubate 48h Incubate 48h Infect with\nPseudotyped Virus->Incubate 48h Lyse Cells and\nMeasure Luciferase Lyse Cells and Measure Luciferase Incubate 48h->Lyse Cells and\nMeasure Luciferase Calculate EC50 Calculate EC50 Lyse Cells and\nMeasure Luciferase->Calculate EC50

Caption: Workflow for the Single-Cycle HIV-1 Replication Assay.

Conclusion

This compound is a potent NNRTI with a well-defined chemical structure and mechanism of action. The information and protocols provided in this technical guide offer a solid foundation for further research and development of this and similar compounds in the field of antiretroviral therapy. The detailed methodologies for synthesis and biological evaluation are intended to facilitate reproducible and robust scientific investigation.

In Vitro Antiviral Profile of MK-6186: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-6186 is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent in vitro activity against wild-type HIV-1 and a range of NNRTI-resistant mutants.[1][2] This technical guide provides a comprehensive summary of the in vitro antiviral activity of this compound, including detailed experimental protocols and quantitative data, to support further research and development efforts in the field of antiretroviral therapy.

Core Antiviral Activity

This compound exhibits subnanomolar potency against wild-type HIV-1 in biochemical assays.[1][2] Its antiviral efficacy has been evaluated in multiple-cycle replication assays, demonstrating potent inhibition of viral replication.

Table 1: In Vitro Antiviral Activity of this compound against Wild-Type and NNRTI-Resistant HIV-1
Virus StrainEC95 (nM) in 10% FBSFold Change vs. WTEC95 (nM) in 50% HS
Wild-Type (WT)131.0-
K103N161.2-
Y181C604.6-
K103N/Y181C1098.4-

Data sourced from studies utilizing a multiple-cycle replication assay.[3] Fold change is calculated relative to the wild-type strain.

Activity Against Resistant Variants

A key characteristic of this compound is its robust activity against common NNRTI-resistant HIV-1 variants. It shows excellent potency against viruses harboring the K103N and Y181C mutations, with fold changes in EC50 of less than 2 and 5, respectively.[1][2] In a broader panel of 12 common NNRTI-associated mutant viruses, only the rare mutants Y188L and V106I/Y188L conferred high-level resistance to this compound, with fold changes greater than 100.[1][2] The remaining mutants in the panel exhibited fold changes of less than 10.[1][2]

Furthermore, when tested against a panel of 96 clinical isolates with NNRTI resistance mutations, only 29% of the isolates displayed greater than 10-fold resistance to this compound, compared to 70% exhibiting similar resistance to efavirenz (EFV).[1]

Mechanism of Action and Resistance Profile

This compound functions as a non-nucleoside reverse transcriptase inhibitor, binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase.[3] This binding induces a conformational change that renders the enzyme inactive, thereby inhibiting the conversion of viral RNA into DNA.

In vitro resistance selection studies have been conducted to understand the mutational pathways leading to this compound resistance. Under low multiplicity of infection (MOI) conditions, the L234I mutation was frequently the first to emerge.[1][3] In contrast, under high MOI conditions, the V106A mutation was predominantly selected.[1][3] Notably, mutant viruses selected by this compound remained sensitive to other NNRTIs like efavirenz and etravirine (ETR), with fold changes of less than 10.[1] Conversely, viruses with mutations selected by EFV or ETR were found to be sensitive to this compound.[1]

Experimental Methodologies

Biochemical Assays for RT Inhibition

The inhibitory activity of this compound against purified wild-type and mutant HIV-1 reverse transcriptase is determined using biochemical assays.

  • Workflow for Biochemical RT Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection RT Purified HIV-1 RT (WT or Mutant) Incubation Incubation of RT, Template/Primer, and this compound RT->Incubation Template Poly(rA)-p(dT)15 Template/Primer Template->Incubation MK6186 This compound (Serial Dilutions) MK6186->Incubation Reaction_Start Addition of [3H]dTTP Incubation->Reaction_Start Reaction_Incubation Incubation at 37°C Reaction_Start->Reaction_Incubation Reaction_Stop Termination with Cold TCA Reaction_Incubation->Reaction_Stop Filtration Collection of Precipitated DNA on Filter Mats Reaction_Stop->Filtration Scintillation Quantification of Incorporated [3H]dTTP via Scintillation Counting Filtration->Scintillation Analysis IC50 Determination Scintillation->Analysis

Caption: Workflow for determining the IC50 of this compound in a biochemical reverse transcriptase assay.

Cell-Based Antiviral Activity Assays

The antiviral activity of this compound in a cellular context is typically evaluated using a multiple-cycle replication assay.

  • Workflow for Cell-Based Antiviral Assay

cluster_setup Assay Setup cluster_infection Infection & Incubation cluster_readout Data Acquisition & Analysis Cells Seeding of MT4-gag-GFP Clone D3 Cells Compound Addition of Serially Diluted this compound Cells->Compound Infection Infection with HIV-1 (WT or Mutant Strains) Compound->Infection Incubation Incubation for 4-5 Days at 37°C Infection->Incubation GFP Quantification of GFP Expression Incubation->GFP Analysis Calculation of EC95 (95% Effective Concentration) GFP->Analysis Start Initiate Culture of WT HIV-1 in the Presence of Sub-optimal this compound Culture Serial Passage of Virus with Increasing Drug Concentrations Start->Culture Breakthrough Observe Viral Breakthrough (Cytopathic Effect) Culture->Breakthrough Culture->Breakthrough Continue Passaging Harvest Harvest Supernatant from Breakthrough Wells Breakthrough->Harvest Yes Amplify Amplify Viral Population Harvest->Amplify Sequence Sequence Reverse Transcriptase Gene Amplify->Sequence Identify Identify Resistance-Associated Mutations Sequence->Identify

References

MK-6186: A Technical Overview of its Potency Against Wild-Type HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data on MK-6186, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), focusing on its potent activity against wild-type (WT) human immunodeficiency virus type 1 (HIV-1). This document consolidates key quantitative data, details the experimental methodologies used for its evaluation, and presents visual representations of its mechanism of action and experimental workflows.

Core Potency and Antiviral Activity

This compound has demonstrated subnanomolar potency in biochemical assays against the wild-type HIV-1 reverse transcriptase (RT) enzyme.[1] Its antiviral activity extends to cell-based assays, where it effectively suppresses viral replication.

Quantitative Data Summary

The following tables summarize the key in vitro potency and antiviral activity data for this compound against wild-type HIV-1.

Table 1: Biochemical Inhibitory Potency of this compound against HIV-1 Reverse Transcriptase [1]

EnzymeIC₅₀ (nM) ± SDFold Change vs. WT
Wild-Type (WT)0.35 ± 0.071.0
K103N Mutant0.60 ± 0.111.7
Y181C Mutant0.58 ± 0.101.7

IC₅₀ (50% inhibitory concentration) values are the means from multiple independent experiments.

Table 2: Antiviral Activity of this compound against HIV-1 in Cell Culture (10% FBS) [1]

Virus StrainEC₉₅ (nM)
Wild-Type (WT)13
K103N Mutant16
Y181C Mutant60
K103N/Y181C Mutant109

EC₉₅ (95% effective concentration) values represent the concentration required to inhibit 95% of viral replication in a multiple-cycle replication assay.

Mechanism of Action

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] NNRTIs are a class of antiretroviral drugs that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, known as the NNRTI binding pocket. This binding is allosteric, meaning it occurs at a site distinct from the enzyme's active site. The binding of this compound induces conformational changes in the reverse transcriptase, which distorts the active site and inhibits its function. This ultimately blocks the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.

HIV_Lifecycle_NNRTI_MOA cluster_cell Host Cell cluster_inhibition Mechanism of Inhibition HIV_Virus HIV-1 Virion Binding_Fusion Binding and Fusion HIV_Virus->Binding_Fusion Entry Reverse_Transcription Reverse Transcription (RNA -> DNA) Binding_Fusion->Reverse_Transcription Integration Integration into Host DNA Reverse_Transcription->Integration Transcription_Translation Transcription and Translation Integration->Transcription_Translation Assembly_Budding Viral Assembly and Budding Transcription_Translation->Assembly_Budding Mature_Virion New HIV-1 Virion Assembly_Budding->Mature_Virion Release MK6186 This compound (NNRTI) RT_Enzyme HIV-1 Reverse Transcriptase MK6186->RT_Enzyme Inhibition Inhibition Inhibition->Reverse_Transcription Biochemical_Assay_Workflow Start Start Prepare_RT Purify Recombinant HIV-1 RT Enzyme (WT and Mutants) Start->Prepare_RT Prepare_Inhibitor Prepare Serial Dilutions of this compound Start->Prepare_Inhibitor Reaction_Mix Combine RT, this compound, and Reaction Components (Template, Primer, dNTPs) Prepare_RT->Reaction_Mix Prepare_Inhibitor->Reaction_Mix Incubation Incubate to Allow DNA Synthesis Reaction_Mix->Incubation Quantification Quantify DNA Product (e.g., ECL signal) Incubation->Quantification Analysis Calculate IC₅₀ Values Quantification->Analysis End End Analysis->End Cell_Based_Assay_Workflow Start Start Cell_Culture Culture Susceptible Host Cells (e.g., MT-2) Start->Cell_Culture Prepare_Inhibitor Prepare Serial Dilutions of this compound Start->Prepare_Inhibitor Infection Infect Cells with HIV-1 (WT or Mutant) in the presence of this compound Cell_Culture->Infection Prepare_Inhibitor->Infection Incubation Incubate for Multiple Replication Cycles Infection->Incubation Quantification Measure Viral Replication (e.g., p24 antigen levels) Incubation->Quantification Analysis Calculate EC₉₅ Values Quantification->Analysis End End Analysis->End

References

MK-6186 activity against NNRTI-resistant HIV-1 strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MK-6186, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), and its potent activity against a wide array of NNRTI-resistant HIV-1 strains. Through a comprehensive review of available data, this document outlines the quantitative efficacy of this compound, details the experimental methodologies used for its evaluation, and visualizes key concepts related to its mechanism of action and experimental assessment.

Executive Summary

This compound demonstrates significant promise as a next-generation NNRTI. It exhibits subnanomolar potency against wild-type (WT) HIV-1 and, critically, maintains potent activity against the most prevalent NNRTI-resistant mutants, including those with K103N and Y181C mutations.[1][2] In vitro studies have shown that a majority of efavirenz (EFV)-resistant clinical isolates are susceptible to this compound.[2][3] Furthermore, the resistance profile of this compound appears favorable, with mutant viruses selected by it remaining largely susceptible to other NNRTIs like efavirenz and etravirine (ETR).[2][3][4]

Quantitative Antiviral Activity

The antiviral potency of this compound has been rigorously assessed against a panel of HIV-1 strains harboring common NNRTI-associated resistance mutations. The following tables summarize the key quantitative data from these studies, presenting the 50% effective concentration (EC50) and the fold change (FC) in EC50 relative to wild-type virus.

Table 1: In Vitro Activity of this compound Against Common NNRTI-Resistant HIV-1 Mutant Viruses

HIV-1 RT MutationThis compound Fold Change (FC)Efavirenz (EFV) Fold Change (FC)Etravirine (ETR) Fold Change (FC)
Wild-Type111
K103N<2>10<10
Y181C<5>10<10
V106I/Y188L>100>100>100
Y188L>100>100>100
Remaining 10 common mutants<10--

Data synthesized from published reports.[1][2]

Table 2: Susceptibility of Clinical HIV-1 Isolates with NNRTI Resistance Mutations

DrugPercentage of Viruses with >10-fold Resistance
This compound29%
Efavirenz (EFV)70%

Based on a panel of 96 clinical virus isolates with NNRTI resistance mutations.[2]

Mechanism of Action and Resistance

NNRTIs are allosteric inhibitors of HIV-1 reverse transcriptase (RT), binding to a hydrophobic pocket near the enzyme's active site.[5] This binding induces a conformational change that inhibits the polymerase activity of RT, thereby preventing the conversion of viral RNA into DNA.[6][7] Resistance to NNRTIs typically arises from mutations within this binding pocket, which can either sterically hinder drug binding or alter the pocket's flexibility. The K103N and Y181C mutations are among the most common and clinically significant NNRTI resistance mutations.[8]

This compound is designed to have a high degree of conformational flexibility, allowing it to adapt to mutations within the NNRTI binding pocket that confer resistance to earlier-generation NNRTIs.

HIV_NNRTI_Action cluster_virus HIV-1 Virion cluster_cell Host CD4+ Cell cluster_rt_process Reverse Transcription cluster_nrti_action NNRTI Inhibition Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA synthesis dNTPs Deoxynucleotide Triphosphates dNTPs->Reverse Transcriptase substrate Integration into\nHost Genome Integration into Host Genome This compound This compound NNRTI_BP NNRTI Binding Pocket This compound->NNRTI_BP binds NNRTI_BP->Reverse Transcriptase allosteric inhibition

NNRTI Mechanism of Action.

Experimental Protocols

The evaluation of this compound's antiviral activity involves standardized in vitro assays. The following is a generalized protocol based on methodologies reported in the literature.

HIV-1 Multiple-Cycle Replication Assay

  • Cell Culture: MT-4 cells (a human T-cell line) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Virus Stocks: Laboratory-adapted strains of HIV-1 (e.g., IIIB) and site-directed mutant viruses with specific NNRTI resistance mutations are propagated in MT-4 cells to generate high-titer virus stocks. The viral titer is determined using a p24 antigen ELISA.

  • Drug Susceptibility Assay:

    • MT-4 cells are seeded in 96-well microtiter plates.

    • Serial dilutions of this compound and other reference NNRTIs are prepared and added to the wells.

    • A standardized amount of HIV-1 virus stock is added to the wells. The multiplicity of infection (MOI) is kept low to allow for multiple rounds of viral replication.

    • The plates are incubated for 5 days at 37°C.

  • Quantification of Viral Replication: After the incubation period, the extent of viral replication is determined by measuring the viability of the MT-4 cells, which are killed by the cytopathic effect of the virus. Cell viability is typically quantified using a colorimetric assay (e.g., MTS or XTT).

  • Data Analysis: The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve. The fold change (FC) in resistance is calculated by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture MT-4 cells D Seed MT-4 cells in 96-well plate A->D B Prepare serial dilutions of this compound E Add drug dilutions to wells B->E C Prepare HIV-1 virus stocks (WT and mutants) F Infect cells with HIV-1 C->F D->E E->F G Incubate for 5 days at 37°C F->G H Measure cell viability (MTS assay) G->H I Calculate EC50 values from dose-response curves H->I J Determine Fold Change (FC) (EC50 mutant / EC50 WT) I->J

Generalized Antiviral Assay Workflow.

Resistance Selection Studies

In vitro resistance selection studies have been conducted to identify the mutation pathways leading to resistance against this compound. Under low-multiplicity-of-infection conditions, L234I was often the first mutation to appear.[3] In contrast, under high-multiplicity-of-infection conditions, V106A was the predominant mutation detected in breakthrough viruses.[2][3][4] Importantly, viruses with these mutations generally showed fold changes of less than 10 against efavirenz and etravirine, suggesting a low potential for cross-resistance.[2][3][4]

Conclusion

This compound is a potent NNRTI with a favorable resistance profile, demonstrating significant activity against a broad range of NNRTI-resistant HIV-1 strains. Its ability to maintain efficacy against key mutations like K103N and Y181C positions it as a promising candidate for future HIV-1 treatment regimens, particularly for patients who have developed resistance to existing NNRTIs. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

Preclinical Profile of MK-6186: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-6186 is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent preclinical activity against wild-type and clinically relevant mutant strains of HIV-1. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its in vitro antiviral activity, resistance profile, and the methodologies employed in its early-stage evaluation. While specific quantitative pharmacokinetic, toxicology, and in vivo efficacy data from animal studies are not publicly available, this guide synthesizes the key in vitro findings to inform further research and development.

Core Data Presentation

In Vitro Antiviral Activity

This compound exhibits potent subnanomolar activity against wild-type HIV-1 and maintains significant potency against common NNRTI-resistant mutants. The following table summarizes the in vitro antiviral activity of this compound against various HIV-1 strains.

Table 1: In Vitro Antiviral Activity of this compound against Wild-Type and NNRTI-Resistant HIV-1

Virus StrainFold Change (FC) in EC50 vs. Wild-Type
Wild-Type (WT)1.0
K103N< 2
Y181C< 5
K103N/Y181C< 10
Y188L> 100
V106I/Y188L> 100

Data synthesized from publicly available research.[1]

Resistance Profile

In vitro resistance selection studies have been conducted to identify the mutation pathways associated with reduced susceptibility to this compound.

Table 2: Emergent Mutations in HIV-1 Reverse Transcriptase under this compound Selection Pressure

Selection ConditionPredominant Emergent Mutation(s)
Low Multiplicity of Infection (MOI)L234I
High Multiplicity of Infection (MOI)V106A

Data synthesized from publicly available research.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are representative protocols for the key in vitro assays used to characterize this compound.

HIV-1 Reverse Transcriptase (RT) Biochemical Assay

This assay quantifies the inhibitory activity of a compound against the HIV-1 RT enzyme.

  • Reagents and Materials:

    • Recombinant HIV-1 Reverse Transcriptase

    • Poly(rA)-oligo(dT) template-primer

    • 3H-labeled deoxythymidine triphosphate (3H-dTTP)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (this compound) at various concentrations

    • Glass fiber filters

    • Scintillation fluid and counter

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a microtiter plate, combine the assay buffer, poly(rA)-oligo(dT), and 3H-dTTP.

    • Add the diluted this compound or control (vehicle) to the wells.

    • Initiate the reaction by adding the HIV-1 RT enzyme.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding EDTA.

    • Transfer the reaction mixture to glass fiber filters to capture the radiolabeled DNA product.

    • Wash the filters to remove unincorporated 3H-dTTP.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition of RT activity for each concentration of this compound and determine the IC50 value.

HIV-1 Multiple-Cycle Replication Assay

This cell-based assay measures the ability of a compound to inhibit viral replication over multiple rounds of infection.

  • Cell Line and Virus:

    • MT-4 cells (a human T-cell line highly permissive to HIV-1 infection)

    • Laboratory-adapted HIV-1 strain (e.g., IIIB or NL4-3)

  • Procedure:

    • Seed MT-4 cells in a 96-well plate.

    • Prepare serial dilutions of this compound.

    • Add the diluted compound to the cells.

    • Infect the cells with a standardized amount of HIV-1.

    • Incubate the plate at 37°C in a CO2 incubator for 4-5 days.

    • Assess viral replication by measuring a viral marker, such as p24 antigen in the culture supernatant, using an ELISA kit.

    • Alternatively, cell viability can be measured as an indicator of the cytopathic effect of the virus, using assays like MTT or CellTiter-Glo.

    • Calculate the EC50 value, the concentration of the compound that inhibits viral replication by 50%.

In Vitro Resistance Selection

This experiment identifies the genetic mutations that confer resistance to an antiviral compound.

  • Materials:

    • Permissive T-cell line (e.g., MT-4 or CEM)

    • Wild-type HIV-1

    • This compound

  • Procedure:

    • Infect the T-cell line with wild-type HIV-1 in the presence of a starting concentration of this compound (typically at or near the EC50).

    • Monitor the culture for signs of viral breakthrough (e.g., increasing p24 antigen levels).

    • Once breakthrough is observed, harvest the cell-free virus from the supernatant.

    • Use this virus to infect fresh cells in the presence of a higher concentration of this compound (e.g., 2- to 3-fold increase).

    • Repeat this process of dose escalation and viral passage for multiple rounds.

    • After significant resistance is observed (i.e., the virus can replicate at high concentrations of the drug), isolate the viral RNA from the resistant strain.

    • Perform reverse transcription PCR (RT-PCR) to amplify the reverse transcriptase gene.

    • Sequence the amplified DNA to identify mutations compared to the original wild-type virus.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor.

HIV_Replication_and_NNRTI_Inhibition cluster_cell Host T-Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Template RT Reverse Transcriptase (RT) RT->Reverse_Transcription Enzyme Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Product Integration Integration Viral_DNA->Integration Provirus Provirus Integration->Provirus Host_DNA Host DNA MK6186 This compound MK6186->RT Binds to allosteric site

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram

The following diagram outlines the workflow for in vitro resistance selection studies.

Resistance_Selection_Workflow Start Start: Infect cells with WT HIV-1 + this compound (1x EC50) Monitor Monitor for viral breakthrough (e.g., p24 ELISA) Start->Monitor Breakthrough Viral Breakthrough? Monitor->Breakthrough Breakthrough->Monitor No Harvest Harvest resistant virus Breakthrough->Harvest Yes Increase_Conc Increase this compound concentration (e.g., 2-3 fold) Harvest->Increase_Conc End End: Significant resistance achieved Harvest->End Infect_Fresh Infect fresh cells with harvested virus Increase_Conc->Infect_Fresh Repeat Repeat cycle Infect_Fresh->Repeat Repeat->Monitor Analysis Isolate viral RNA, RT-PCR, and sequence RT gene End->Analysis

Caption: In vitro resistance selection workflow.

References

An In-depth Technical Guide to the MK-6186 (Doravirine) Binding Site on HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding interaction between MK-6186 (Doravirine) and its target, the HIV-1 reverse transcriptase (RT). Doravirine is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that exhibits a high barrier to resistance and efficacy against common NNRTI-resistant viral strains. This document details the specific binding site, the molecular interactions, and the mechanism of action. Furthermore, it presents quantitative data on binding affinity and antiviral activity, along with detailed experimental protocols for relevant assays.

Introduction

HIV-1 reverse transcriptase is a critical enzyme in the viral replication cycle, making it a prime target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the RT heterodimer, distinct from the active site. This binding induces a conformational change that inhibits the polymerase activity of the enzyme. This compound, chemically known as Doravirine, is a pyridinone NNRTI with a unique resistance profile that overcomes many of the limitations of earlier NNRTIs.

The this compound (Doravirine) Binding Site

Structural studies, including X-ray crystallography and cryo-electron microscopy, have elucidated the precise binding mode of Doravirine within the NNRTI binding pocket (NNIBP) of HIV-1 RT. The NNIBP is a hydrophobic pocket located approximately 10 Å from the polymerase active site.

Key Interacting Residues:

Based on structural data from the Protein Data Bank (PDB entries 4NCG and 7Z2G ), the following amino acid residues of the p66 subunit of HIV-1 RT are crucial for the binding of Doravirine:

  • Lys101: Forms a hydrogen bond with the triazole ring of Doravirine.

  • Pro225

  • Phe227

  • Leu234

  • Pro236

  • Tyr181

  • Tyr188

The flexibility of Doravirine allows it to adapt within the binding pocket, maintaining activity even when mutations that confer resistance to other NNRTIs are present.

Mechanism of Action

Doravirine is a non-competitive inhibitor with respect to the deoxynucleoside triphosphate (dNTP) substrate. Its binding to the allosteric NNIBP induces a conformational change in the three-dimensional structure of the HIV-1 RT enzyme. This structural alteration distorts the polymerase active site, thereby preventing the enzyme from catalyzing the synthesis of viral DNA from the RNA template. This non-competitive inhibition is a hallmark of the NNRTI class of drugs.

Mechanism_of_Action HIV-1_RT HIV-1_RT NNIBP NNRTI Binding Pocket (Allosteric Site) HIV-1_RT->NNIBP contains Polymerase_Active_Site Polymerase Active Site HIV-1_RT->Polymerase_Active_Site contains Doravirine Doravirine Doravirine->NNIBP binds to RT_Doravirine_Complex RT-Doravirine Complex (Inactive Conformation) NNIBP->RT_Doravirine_Complex forms RT_Doravirine_Complex->Polymerase_Active_Site induces conformational change in Viral_DNA_Synthesis Viral DNA Synthesis (Blocked) RT_Doravirine_Complex->Viral_DNA_Synthesis blocks Polymerase_Active_Site->Viral_DNA_Synthesis catalyzes Viral_RNA_Template Viral_RNA_Template Viral_RNA_Template->Viral_DNA_Synthesis dNTPs dNTPs dNTPs->Viral_DNA_Synthesis

Mechanism of Action of Doravirine on HIV-1 RT.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound (Doravirine) against wild-type and mutant HIV-1 RT, as well as its antiviral activity in cell culture.

Table 1: Biochemical Inhibitory Activity of Doravirine against HIV-1 RT

EnzymeIC50 (nM)
Wild-Type RT4.5
K103N Mutant RT5.5
Y181C Mutant RT6.1

Data from biochemical assays measuring the inhibition of RT polymerase activity.[1][2]

Table 2: Antiviral Activity of Doravirine in Cell Culture (in the presence of 50% Normal Human Serum)

Virus StrainEC95 (nM)
Wild-Type20
K103N Mutant43
Y181C Mutant27
K103N/Y181C Mutant55

EC95 represents the concentration required to inhibit 95% of viral replication in cell-based assays.[2]

Resistance Profile

A key advantage of Doravirine is its distinct resistance profile compared to other NNRTIs. While it is potent against common NNRTI resistance mutations like K103N and Y181C, specific mutations can reduce its susceptibility.

Table 3: Key Resistance-Associated Mutations for Doravirine

MutationEffect on Doravirine Susceptibility
V106AReduced susceptibility
V106MReduced susceptibility
Y188LHigh-level resistance
G190S/EReduced susceptibility
F227L/COften emerges with other mutations
M230LReduced susceptibility
L234IOften emerges with other mutations

Multiple mutations are often required to confer high-level clinical resistance to Doravirine.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical Assay)

This protocol outlines a general method for determining the IC50 of an NNRTI like Doravirine against purified HIV-1 RT.

RT_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified HIV-1 RT - Doravirine dilutions - Reaction buffer - Poly(rA)/oligo(dT) template/primer - dNTPs (with labeled dTTP) Incubation Incubate RT, Doravirine, and template/primer Reagents->Incubation Initiation Initiate reaction by adding dNTPs Incubation->Initiation Reaction_Step Allow polymerization to proceed Initiation->Reaction_Step Termination Stop reaction (e.g., with EDTA) Reaction_Step->Termination Capture Capture newly synthesized DNA (e.g., on a filter membrane) Termination->Capture Quantification Quantify incorporated label (e.g., scintillation counting) Capture->Quantification Plotting Plot % inhibition vs. Doravirine concentration Quantification->Plotting Calculation Calculate IC50 value Plotting->Calculation

Workflow for an HIV-1 RT Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of Doravirine in an appropriate solvent (e.g., DMSO).

    • Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent.

    • Prepare a solution of the template/primer, typically poly(rA) annealed to oligo(dT).

    • Prepare a mix of dNTPs, including a labeled dNTP (e.g., [³H]dTTP) for detection.

  • Reaction Setup:

    • In a microplate, add the purified HIV-1 RT enzyme to each well.

    • Add the serially diluted Doravirine or control vehicle.

    • Add the template/primer solution.

    • Pre-incubate the mixture to allow for inhibitor binding.

  • Reaction Initiation and Termination:

    • Initiate the reverse transcription reaction by adding the dNTP mix.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding a stop solution containing a chelating agent like EDTA.

  • Detection and Analysis:

    • Transfer the reaction products to a filter membrane to capture the newly synthesized, labeled DNA.

    • Wash the membrane to remove unincorporated labeled dNTPs.

    • Quantify the amount of incorporated label using a suitable method (e.g., liquid scintillation counting).

    • Calculate the percentage of inhibition for each Doravirine concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the Doravirine concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Antiviral Assay

This protocol describes a general method to determine the EC50 of Doravirine against HIV-1 replication in a cell line.

Methodology:

  • Cell Culture and Infection:

    • Culture a suitable cell line (e.g., MT-4 cells) that is susceptible to HIV-1 infection.

    • Prepare serial dilutions of Doravirine in the cell culture medium.

    • Add the diluted Doravirine to the cells in a microplate.

    • Infect the cells with a known amount of HIV-1 virus stock (wild-type or mutant).

    • Include uninfected and untreated infected cells as controls.

  • Incubation:

    • Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • Quantification of Viral Replication:

    • Measure the extent of viral replication. This can be done by:

      • p24 Antigen ELISA: Quantifying the amount of the viral capsid protein p24 in the cell culture supernatant.

      • Reverse Transcriptase Activity Assay: Measuring the RT activity in the supernatant.

      • Reporter Gene Assay: Using a recombinant virus that expresses a reporter gene (e.g., luciferase or GFP) upon successful infection and measuring the reporter signal.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each Doravirine concentration compared to the untreated infected control.

    • Plot the percentage of inhibition against the logarithm of the Doravirine concentration and determine the EC50 or EC95 value using a dose-response curve fitting model.

Site-Directed Mutagenesis and Phenotypic Resistance Analysis

This protocol outlines the general steps to create specific mutations in the HIV-1 RT gene and assess their impact on Doravirine susceptibility.

Site_Directed_Mutagenesis_Workflow Plasmid_Prep Prepare plasmid containing a proviral HIV-1 clone Primer_Design Design primers containing the desired mutation Plasmid_Prep->Primer_Design PCR_Mutagenesis Perform PCR-based site-directed mutagenesis Primer_Design->PCR_Mutagenesis Transformation Transform E. coli with the mutated plasmid PCR_Mutagenesis->Transformation Selection Select for transformed colonies Transformation->Selection Sequencing Sequence plasmid DNA to confirm the mutation Selection->Sequencing Transfection Transfect eukaryotic cells with the confirmed mutant plasmid Sequencing->Transfection Virus_Production Harvest mutant virus stock Transfection->Virus_Production Phenotypic_Assay Perform cell-based antiviral assay with the mutant virus Virus_Production->Phenotypic_Assay

Workflow for Site-Directed Mutagenesis and Phenotypic Analysis.

Methodology:

  • Mutagenesis:

    • Start with a plasmid containing a full-length or partial HIV-1 proviral DNA clone.

    • Design primers that contain the desired nucleotide change(s) to introduce a specific amino acid substitution in the reverse transcriptase coding region.

    • Use a commercially available site-directed mutagenesis kit or a PCR-based method to introduce the mutation into the plasmid.

  • Verification:

    • Transform competent E. coli with the mutagenized plasmid DNA.

    • Isolate plasmid DNA from several colonies.

    • Sequence the reverse transcriptase gene to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Virus Production:

    • Transfect a suitable eukaryotic cell line (e.g., HEK293T) with the sequence-verified mutant plasmid.

    • Collect the cell culture supernatant containing the recombinant mutant virus.

    • Determine the titer of the virus stock (e.g., by p24 ELISA).

  • Phenotypic Analysis:

    • Perform a cell-based antiviral assay as described in section 6.2, using the generated mutant virus.

    • Determine the EC50 or EC95 value of Doravirine for the mutant virus and compare it to the value obtained for the wild-type virus to calculate the fold-change in susceptibility.

Conclusion

This compound (Doravirine) is a potent NNRTI with a well-characterized binding site and mechanism of action. Its unique structural features and flexible binding mode contribute to its high efficacy against wild-type HIV-1 and key NNRTI-resistant strains. The detailed understanding of its interaction with HIV-1 RT, as outlined in this guide, is invaluable for the ongoing development of novel antiretroviral agents and for optimizing treatment strategies for individuals with HIV-1 infection.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of MK-6186

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of MK-6186, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) investigated for the treatment of HIV-1 infection. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of available data, experimental methodologies, and the underlying mechanisms of action.

Introduction

This compound is a diarylether compound that has demonstrated potent antiviral activity against both wild-type and NNRTI-resistant strains of HIV-1.[1] As an NNRTI, it functions by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. This binding induces a conformational change in the enzyme, thereby inhibiting its function. This guide synthesizes the current understanding of how this compound is absorbed, distributed, metabolized, and eliminated by the body, and how it interacts with its viral target to exert its antiviral effects.

Pharmacodynamics

The pharmacodynamics of this compound are characterized by its potent inhibition of HIV-1 reverse transcriptase and its robust antiviral activity in vitro and in vivo.

Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site. This binding event induces conformational changes that distort the enzyme's active site, thereby inhibiting the polymerization of viral DNA.

cluster_0 HIV-1 Replication Cycle cluster_1 This compound Mechanism of Action HIV-1 Virion HIV-1 Virion Viral RNA Viral RNA HIV-1 Virion->Viral RNA Entry & Uncoating Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase (RT) Reverse Transcriptase (RT) RT_Inhibition Inhibition of Reverse Transcriptase Reverse Transcriptase (RT)->RT_Inhibition Targeted by this compound Integration into Host DNA Integration into Host DNA Viral DNA->Integration into Host DNA Viral Protein Synthesis Viral Protein Synthesis Integration into Host DNA->Viral Protein Synthesis Transcription & Translation New Virion Assembly New Virion Assembly Viral Protein Synthesis->New Virion Assembly New Virion Assembly->HIV-1 Virion Budding & Maturation MK6186 This compound MK6186->RT_Inhibition Binds to allosteric site Block Block of Viral DNA Synthesis RT_Inhibition->Block

Caption: Mechanism of this compound in the context of the HIV-1 replication cycle.
In Vitro Antiviral Activity

This compound has demonstrated subnanomolar potency against wild-type (WT) HIV-1 and maintains significant activity against common NNRTI-resistant mutants.[2]

HIV-1 Strain IC50 (nM) Fold Change in Susceptibility
Wild-Type (WT)Subnanomolar1
K103N-< 2
Y181C-< 5
Y188L-> 100
V106I/Y188L-> 100
Data from in vitro biochemical assays.[2]

In studies with a panel of 96 clinical virus isolates with existing NNRTI resistance mutations, only 29% showed a greater than 10-fold resistance to this compound, compared to 70% displaying such resistance to efavirenz (EFV).[2]

Resistance Development

In vitro resistance selection studies have identified specific mutations associated with reduced susceptibility to this compound. Under low-multiplicity-of-infection (MOI) conditions, the L234I mutation was often the first to emerge.[2] In contrast, under high-MOI conditions with subtype B virus, the V106A mutation was predominant in breakthrough viruses.[2] Notably, viruses with mutations selected by this compound generally retained sensitivity to other NNRTIs like efavirenz and etravirine (fold change < 10).[2]

Clinical Pharmacodynamics

In a short-term monotherapy study (NCT01152255) in treatment-naïve HIV-1 infected males, daily administration of this compound demonstrated robust antiviral activity.[1]

Dose Group Mean Change from Baseline in HIV-1 RNA (log10 copies/mL) at 24h post-Day 7 Dose 90% Confidence Interval
40 mg-1.54-1.73, -1.34
150 mg-1.28-1.81, -0.75
Data from a randomized, double-blind, placebo-controlled study.[1]

The maximal antiviral activity was observed at the 40 mg dose.[1] One participant in the 150 mg group experienced viral rebound associated with the outgrowth of the V106A resistance mutation.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical species and in a clinical study involving HIV-1 infected participants.

Preclinical Pharmacokinetics

While specific quantitative data for Cmax, AUC, clearance, and volume of distribution in animal models are not publicly available, reports indicate that this compound exhibited favorable pharmacokinetic profiles in rats and dogs, suggesting the potential for once-daily dosing in humans.

Clinical Pharmacokinetics

In the NCT01152255 study, this compound was administered to HIV-1 infected males at doses of 40 mg and 150 mg once daily for 7 days.[1]

Parameter Value
Absorption
Time to Peak Concentration (Tmax)~2 hours
Decline Biphasic
Elimination
Effective Half-life (t1/2)43.9 to 48.7 hours
Steady State Not achieved within 7 days
Data from a randomized, double-blind, placebo-controlled study.[1]

The long effective half-life supports the potential for less frequent dosing regimens. The lack of steady-state achievement within the 7-day study period is consistent with this long half-life.

Experimental Protocols

Detailed, step-by-step protocols for the specific studies on this compound are not publicly available. However, based on the published literature, the following general methodologies were likely employed.

In Vitro Antiviral Activity and Resistance Assays

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against wild-type and mutant strains of HIV-1 and to select for resistant mutations.

General Procedure:

  • Cell Culture: A suitable host cell line (e.g., MT-4 cells, peripheral blood mononuclear cells) is cultured under standard conditions.

  • Virus Stocks: High-titer stocks of wild-type and NNRTI-resistant HIV-1 strains are prepared and quantified.

  • Drug Dilution: A serial dilution of this compound is prepared in culture medium.

  • Infection: Cells are infected with a standardized amount of virus in the presence of varying concentrations of this compound.

  • Incubation: The infected cell cultures are incubated for a period of 3-7 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured using methods such as a p24 antigen ELISA, a reverse transcriptase activity assay, or a reporter gene assay (e.g., luciferase).

  • IC50 Determination: The IC50 value is calculated as the drug concentration that inhibits viral replication by 50% compared to a no-drug control.

  • Resistance Selection: For resistance studies, infected cells are cultured in the presence of increasing concentrations of this compound over an extended period. Viral samples from cultures that show breakthrough replication are collected, and the reverse transcriptase gene is sequenced to identify mutations.

start Start cell_culture Culture Host Cells start->cell_culture virus_prep Prepare Virus Stocks start->virus_prep drug_dilution Prepare this compound Dilutions start->drug_dilution infection Infect Cells with Virus and this compound cell_culture->infection virus_prep->infection drug_dilution->infection incubation Incubate for 3-7 Days infection->incubation quantification Quantify Viral Replication (p24, RT activity, etc.) incubation->quantification ic50 Calculate IC50 quantification->ic50 resistance Long-term Culture with Increasing this compound quantification->resistance end End ic50->end sequencing Sequence RT Gene of Breakthrough Virus resistance->sequencing sequencing->end

Caption: General workflow for in vitro antiviral and resistance assays.
Clinical Trial Protocol (Based on NCT01152255)

Objective: To assess the antiviral activity, pharmacokinetics, and safety of this compound in treatment-naïve HIV-1 infected participants.

Study Design: A randomized, double-blind, placebo-controlled, two-panel study.[1]

Participant Population: Treatment-naïve, HIV-1 infected males.

Intervention:

  • Panel A: this compound 40 mg or placebo, once daily for 7 days.[1]

  • Panel B: this compound 150 mg or placebo, once daily for 7 days.[1]

Methodology:

  • Screening and Enrollment: Eligible participants are screened and randomized into one of the two panels.

  • Dosing: Participants receive their assigned treatment (this compound or placebo) once daily for seven consecutive days.

  • Pharmacokinetic Sampling: Blood samples for the determination of this compound plasma concentrations are collected at pre-defined time points after dosing on specified days (e.g., Day 1 and Day 7).

  • Pharmacodynamic Sampling: Blood samples for the quantification of plasma HIV-1 RNA levels are collected at baseline and at various time points throughout the study and at follow-up.

  • Safety Monitoring: Participants are monitored for adverse events throughout the study. Vital signs, electrocardiograms, and clinical laboratory tests are performed at regular intervals.

  • Data Analysis: Pharmacokinetic parameters (e.g., Tmax, t1/2) are calculated from the plasma concentration-time data. The change in HIV-1 RNA from baseline is calculated to assess antiviral activity. Safety data is summarized and compared between treatment groups.

start Start screening Screening & Enrollment of Treatment-Naïve HIV-1+ Males start->screening randomization Randomization screening->randomization panel_a Panel A: 40 mg this compound or Placebo (QD for 7 days) randomization->panel_a panel_b Panel B: 150 mg this compound or Placebo (QD for 7 days) randomization->panel_b pk_pd_sampling PK and PD Blood Sampling (Pre-defined time points) panel_a->pk_pd_sampling safety_monitoring Safety Monitoring (AEs, Vitals, ECG, Labs) panel_a->safety_monitoring panel_b->pk_pd_sampling panel_b->safety_monitoring data_analysis Data Analysis: - PK Parameters - HIV-1 RNA Change - Safety Assessment pk_pd_sampling->data_analysis safety_monitoring->data_analysis end End of Study data_analysis->end

Caption: Logical flow of the NCT01152255 clinical trial.

Conclusion

This compound is a potent NNRTI with robust antiviral activity against both wild-type and a range of NNRTI-resistant HIV-1 strains. Its pharmacokinetic profile, characterized by rapid absorption and a long effective half-life, suggests the potential for infrequent dosing. Clinical data from a short-term monotherapy study confirmed its significant antiviral effect in HIV-1 infected individuals. The development of resistance, primarily through the V106A mutation in a clinical setting, is a characteristic of the NNRTI class. Further studies would be necessary to fully elucidate the complete pharmacokinetic profile, establish a comprehensive resistance profile, and determine the optimal dose and regimen for its potential use in combination antiretroviral therapy.

References

Methodological & Application

MK-6186 in HIV-1 Replication Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-6186 is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) demonstrating potent antiviral activity against wild-type HIV-1 and various NNRTI-resistant strains.[1][2][3] As a critical component of the HIV-1 replication machinery, reverse transcriptase (RT) is a key target for antiretroviral therapy. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, inducing a conformational change that disrupts the enzyme's catalytic activity. This document provides detailed application notes and protocols for the evaluation of this compound in HIV-1 replication assays, intended to guide researchers in the preclinical assessment of this and similar compounds.

Mechanism of Action of this compound

This compound, like other NNRTIs, inhibits the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 life cycle.[4] This inhibition prevents the integration of viral DNA into the host cell's genome, thereby blocking the establishment of a productive infection.

HIV_Replication_Cycle cluster_cell HIV_Virion HIV-1 Virion Binding 1. Binding and Fusion HIV_Virion->Binding gp120/gp41 Host_Cell Host Cell (e.g., CD4+ T-cell) Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) Binding->Host_Cell Integration 3. Integration (Viral DNA into Host DNA) Reverse_Transcription->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding and Maturation Assembly->Budding MK6186 This compound (NNRTI) MK6186->Reverse_Transcription Inhibits

Mechanism of Action of this compound as an NNRTI.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound against Wild-Type and NNRTI-Resistant HIV-1
Virus StrainThis compound EC₉₅ (nM)Efavirenz (EFV) EC₉₅ (nM)Etravirine (ETR) EC₉₅ (nM)
Wild-Type (WT) 1350-
K103N 161400-
Y181C 6079-
K103N/Y181C 1093100-

Data represents the effective concentration required to inhibit 95% of viral replication in a multiple-cycle replication assay in the presence of 10% Fetal Bovine Serum (FBS).[2]

Table 2: Biochemical Inhibitory Potency of this compound
HIV-1 Reverse TranscriptaseThis compound IC₅₀ (nM)
Wild-Type (WT) 0.35
K103N 0.60
Y181C 0.58

IC₅₀ represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[2]

Table 3: Resistance Profile of this compound against a Panel of NNRTI-Associated Mutant Viruses
Mutant VirusFold Change (FC) in Resistance to this compound
K103N <2
Y181C <5
Y188L >100
V106I/Y188L >100
Other common NNRTI mutants<10

Fold change is the ratio of EC₅₀ values of the mutant virus to the wild-type virus.[1][5]

Experimental Protocols

General Experimental Workflow

The evaluation of an antiviral compound like this compound typically follows a multi-step process, from initial screening to detailed characterization.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation Biochemical_Assay Biochemical Assay (IC₅₀ Determination) Cell_Based_Assay Cell-Based Assay (EC₅₀/EC₉₅ Determination) Biochemical_Assay->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC₅₀ Determination) Cell_Based_Assay->Cytotoxicity_Assay Resistance_Profiling Resistance Profiling Cell_Based_Assay->Resistance_Profiling

General workflow for in vitro evaluation of antiviral compounds.
Protocol 1: HIV-1 p24 Antigen Capture ELISA for Antiviral Susceptibility Testing

This assay quantifies the production of the HIV-1 p24 capsid protein, a marker of viral replication.

Materials:

  • MT-2 cells (or other susceptible T-cell line)

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • This compound (and other control compounds)

  • 96-well flat-bottom culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Cell Preparation:

    • Maintain MT-2 cells in a logarithmic growth phase.

    • On the day of the assay, perform a cell count and viability assessment (e.g., using trypan blue).

    • Resuspend cells in fresh medium to a final concentration of 5 x 10⁵ cells/mL.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. Include a no-drug control.

  • Infection and Treatment:

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Add 50 µL of the diluted compound to the appropriate wells.

    • Infect the cells by adding 50 µL of a pre-titered HIV-1 stock. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.

    • Include uninfected cell controls and infected, untreated controls.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-7 days.

  • p24 Quantification:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the cell-free supernatant.

    • Perform the p24 Antigen ELISA according to the manufacturer's instructions. This typically involves:

      • Adding supernatant to antibody-coated wells.

      • Incubation and washing steps.

      • Addition of a detector antibody and a substrate.

      • Stopping the reaction and reading the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of p24 inhibition for each drug concentration relative to the infected, untreated control.

    • Determine the EC₅₀ (50% effective concentration) and EC₉₅ (95% effective concentration) values by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Luciferase Reporter Gene Assay for Single-Cycle Replication Analysis

This assay utilizes an HIV-1 proviral construct containing a luciferase reporter gene to provide a rapid and sensitive measure of viral gene expression.

Materials:

  • HEK293T cells

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated HIV-1 LTR-luciferase reporter)

  • HIV-1 Env-pseudotyped luciferase reporter virus stock

  • Complete DMEM (for HEK293T) and RPMI-1640 (for TZM-bl)

  • This compound

  • 96-well white, clear-bottom culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the TZM-bl cells and add 100 µL of the diluted compound to each well.

  • Infection:

    • Add 100 µL of the HIV-1 luciferase reporter virus to each well. The amount of virus should be pre-titered to yield a signal in the linear range of the assay.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Activity Measurement:

    • Remove the supernatant from the wells.

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

    • Read the luminescence using a microplate luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of luciferase activity for each drug concentration relative to the virus control wells.

    • Determine the EC₅₀ value from the dose-response curve.

Protocol 3: In Vitro Resistance Selection

This protocol is designed to identify the genetic mutations in HIV-1 that confer resistance to this compound.

Materials:

  • MT-2 cells or peripheral blood mononuclear cells (PBMCs)

  • Wild-type HIV-1 strain

  • This compound

  • Cell culture flasks

  • p24 Antigen ELISA kit

  • Reagents for viral RNA extraction, RT-PCR, and DNA sequencing

Procedure:

  • Initial Infection:

    • Infect a culture of MT-2 cells or PBMCs with wild-type HIV-1 at a low MOI in the presence of a sub-optimal concentration of this compound (e.g., the EC₅₀ concentration).

  • Virus Passage:

    • Monitor the culture for signs of viral replication (e.g., by measuring p24 antigen in the supernatant).

    • When viral breakthrough is observed (i.e., p24 levels begin to rise), collect the cell-free supernatant containing the progeny virus.

    • Use this supernatant to infect a fresh culture of cells, this time with a slightly higher concentration of this compound (e.g., 2- to 3-fold higher).

  • Dose Escalation:

    • Repeat the passage and dose-escalation steps for several rounds.

  • Genotypic Analysis:

    • Once a virus population that can replicate in the presence of high concentrations of this compound is selected, extract viral RNA from the supernatant.

    • Perform RT-PCR to amplify the reverse transcriptase coding region of the viral genome.

    • Sequence the PCR product to identify mutations that have arisen during the selection process.

  • Phenotypic Confirmation:

    • The identified mutations can be introduced into a wild-type HIV-1 molecular clone by site-directed mutagenesis.

    • The resulting mutant viruses can then be tested for their susceptibility to this compound in a standard antiviral assay (e.g., p24 ELISA) to confirm that the mutations confer resistance.

Conclusion

This compound is a potent NNRTI with a favorable resistance profile against many common NNRTI-resistant HIV-1 strains. The protocols outlined in this document provide a framework for the comprehensive in vitro evaluation of this compound and other novel antiretroviral compounds. Adherence to standardized and well-characterized assays is crucial for obtaining reproducible and reliable data to support further drug development efforts.

References

Application Notes and Protocols for Cell-Based Efficacy Testing of a Potent PLK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its functions include centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2] PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated levels often correlate with poor prognosis, making it an attractive target for cancer therapy.[1] Inhibition of PLK1 can lead to mitotic arrest and subsequent apoptosis in cancer cells. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of a potent PLK1 inhibitor, referred to herein as PLK1i-X.

PLK1 Signaling Pathway

PLK1 is a master regulator of mitotic progression. Its activity is tightly controlled throughout the cell cycle, peaking at the G2/M transition and declining at the end of mitosis. Upstream kinases, such as Aurora A and PIM2, can phosphorylate and activate PLK1.[3][4] Once active, PLK1 phosphorylates a multitude of downstream substrates, including CDC25C, Wee1, and components of the anaphase-promoting complex/cyclosome (APC/C), to orchestrate the complex events of cell division.[5]

PLK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_plk1 PLK1 cluster_downstream Downstream Effects Aurora_A Aurora A PLK1 PLK1 Aurora_A->PLK1 activates PIM2 PIM2 CHK1 CHK1 PIM2->CHK1 activates CHK1->PLK1 activates CDC25C CDC25C PLK1->CDC25C activates Wee1 Wee1 PLK1->Wee1 inhibits APC_C APC/C PLK1->APC_C regulates Mitotic_Entry Mitotic Entry CDC25C->Mitotic_Entry Wee1->Mitotic_Entry Spindle_Assembly Spindle Assembly APC_C->Spindle_Assembly Cytokinesis Cytokinesis APC_C->Cytokinesis PLK1i_X PLK1i-X PLK1i_X->PLK1 inhibits

Figure 1: Simplified PLK1 Signaling Pathway

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Protocol Workflow

Cell_Viability_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with PLK1i-X (various concentrations) B->C D Incubate for 72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Figure 2: Cell Viability Assay Workflow

Detailed Methodology

  • Cell Seeding: Seed cancer cells (e.g., HeLa, DU-145) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

  • Treatment: Prepare serial dilutions of PLK1i-X in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of PLK1i-X (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.

Protocol Workflow

Apoptosis_Assay_Workflow A Seed cells in a 6-well plate B Incubate for 24 hours A->B C Treat with PLK1i-X (e.g., IC50 concentration) B->C D Incubate for 48 hours C->D E Harvest cells (including supernatant) D->E F Wash cells with PBS E->F G Resuspend in Annexin V binding buffer F->G H Add Annexin V-FITC and Propidium Iodide G->H I Incubate in the dark for 15 minutes H->I J Analyze by flow cytometry I->J

Figure 3: Apoptosis Assay Workflow

Detailed Methodology

  • Cell Seeding: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Incubation: Incubate for 24 hours at 37°C and 5% CO2.

  • Treatment: Treat the cells with PLK1i-X at concentrations around the determined IC50 value and a vehicle control.

  • Incubation: Incubate for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content. Inhibition of PLK1 is expected to cause a G2/M arrest.

Protocol Workflow

Cell_Cycle_Workflow A Seed cells in a 6-well plate B Incubate for 24 hours A->B C Treat with PLK1i-X B->C D Incubate for 24 hours C->D E Harvest and wash cells D->E F Fix cells in cold 70% ethanol E->F G Incubate at -20°C for at least 2 hours F->G H Wash to remove ethanol G->H I Treat with RNase A H->I J Stain with Propidium Iodide I->J K Analyze by flow cytometry J->K

Figure 4: Cell Cycle Analysis Workflow

Detailed Methodology

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the apoptosis assay protocol.

  • Incubation: Incubate for 24 hours.

  • Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight or longer at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PBS containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer.

Data Presentation

The efficacy of PLK1i-X can be summarized in the following tables.

Table 1: Anti-proliferative Activity of PLK1i-X in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer5.2
DU-145Prostate Cancer12.8
A549Lung Cancer25.1
MCF-7Breast Cancer48.6

Table 2: Induction of Apoptosis by PLK1i-X in HeLa Cells (48h Treatment)

TreatmentConcentration% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control-3.11.5
PLK1i-X5 nM (IC50)22.415.8
PLK1i-X10 nM (2x IC50)35.728.3

Table 3: Cell Cycle Arrest Induced by PLK1i-X in HeLa Cells (24h Treatment)

TreatmentConcentration% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control-45.228.925.9
PLK1i-X5 nM (IC50)15.810.174.1
PLK1i-X10 nM (2x IC50)8.35.586.2

References

Application Notes and Protocols for MK-6186

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols and summarize the available data on MK-6186, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI).

Mechanism of Action

This compound is an NNRTI that targets the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle.[1][2] It binds to a hydrophobic pocket in the p66 subunit of the RT, approximately 10 Å from the polymerase active site.[1] This binding induces a conformational change in the enzyme, repositioning the active-site residues into an inactive state and thereby inhibiting the polymerization of viral DNA.[1]

cluster_hiv_lifecycle HIV-1 Replication Cycle cluster_inhibition Mechanism of this compound Inhibition HIV_RNA Viral RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription Transcription & Translation Provirus->Transcription New_Virions New Virions Transcription->New_Virions RT HIV-1 Reverse Transcriptase (p66/p51) MK6186 This compound NNRTI_Binding_Pocket NNRTI Binding Pocket MK6186->NNRTI_Binding_Pocket Binds to Inhibition Inhibition of Reverse Transcription MK6186->Inhibition Leads to NNRTI_Binding_Pocket->RT Located on Inhibition->Viral_DNA Blocks formation of

Figure 1: Mechanism of Action of this compound.

Quantitative Data

In Vitro Antiviral Activity of this compound

The following tables summarize the in vitro efficacy of this compound against wild-type (WT) and mutant strains of HIV-1.

Table 1: Biochemical and Antiviral Activity of this compound against WT and NNRTI-Resistant HIV-1 RTs [1]

TargetThis compound IC₅₀ (nM)Efavirenz (EFV) IC₅₀ (nM)Etravirine (ETR) IC₅₀ (nM)
WT RT 0.8 ± 0.22.1 ± 0.51.9 ± 0.4
K103N RT 1.3 ± 0.447 ± 153.8 ± 1.1
Y181C RT 0.7 ± 0.22.0 ± 0.66.1 ± 1.8

IC₅₀ values are presented as means ± standard deviations.

Table 2: Antiviral Potency of NNRTIs in Cell Culture (MT-4 cells) [1]

HIV-1 StrainSerum ConditionThis compound EC₉₅ (nM)Efavirenz (EFV) EC₉₅ (nM)Etravirine (ETR) EC₉₅ (nM)
WT 10% FBS13507
50% HS6830070
K103N 10% FBS21140011
50% HS140>5000120
Y181C 10% FBS487935
50% HS250480320
K103N/Y181C 10% FBS60310038
50% HS310>5000350

FBS: Fetal Bovine Serum; HS: Human Serum.

In Vivo Antiviral Activity and Pharmacokinetics

A short-term monotherapy study in treatment-naïve HIV-1 infected male participants provided the following data.[3]

Table 3: In Vivo Antiviral Activity of this compound (Day 7) [3]

DosageMean Change from Baseline in HIV-1 RNA (log₁₀ copies/mL)90% Confidence Interval
40 mg -1.54-1.73, -1.34
150 mg -1.28-1.81, -0.75

Table 4: Pharmacokinetic Parameters of this compound [3]

ParameterValue
Time to Peak Concentration 2 hours
Effective Half-life (t½) 43.9 to 48.7 hours

Experimental Protocols

Protocol 1: HIV-1 Multiple-Cycle Replication Assay

This protocol is for determining the antiviral efficacy of this compound in a cell-based assay that allows for multiple rounds of viral replication.

start Start prep_cells Prepare MT-4 cells start->prep_cells add_compound Add serial dilutions of this compound prep_cells->add_compound infect_cells Infect cells with HIV-1 add_compound->infect_cells incubation Incubate for 5 days infect_cells->incubation measure_replication Measure viral replication (e.g., p24 antigen ELISA) incubation->measure_replication analyze_data Analyze data to determine EC₅₀/EC₉₅ measure_replication->analyze_data end End analyze_data->end

Figure 2: Workflow for HIV-1 Multiple-Cycle Replication Assay.

Materials:

  • MT-4 human T-lymphoid cells

  • Complete growth medium (e.g., RPMI 1640 with 10% FBS or 50% HS)

  • HIV-1 viral stock (e.g., wild-type or mutant strains)

  • This compound compound stock solution

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit)

Procedure:

  • Cell Preparation: Seed MT-4 cells into 96-well plates at an appropriate density in complete growth medium.

  • Compound Addition: Prepare serial dilutions of this compound in the growth medium and add them to the designated wells. Include control wells with no compound.

  • Infection: Add the HIV-1 viral stock to the wells at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant. Quantify the amount of viral replication, for example, by measuring the p24 antigen concentration using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of this compound that inhibits viral replication by 50% (EC₅₀) or 95% (EC₉₅) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Resistance Selection Study

This protocol is designed to identify the development of resistance mutations in HIV-1 when cultured in the presence of this compound.

Procedure:

  • Initial Culture: Initiate a culture of HIV-1 (e.g., subtypes A, B, or C) in MT-4 cells in the presence of a starting concentration of this compound (e.g., at the EC₉₅).

  • Monitoring Viral Breakthrough: Monitor the culture for signs of viral replication (viral breakthrough).

  • Dose Escalation: Once viral breakthrough is observed, harvest the virus and use it to infect fresh cells in the presence of a higher concentration of this compound (e.g., 2- to 5-fold increase).

  • Iterative Selection: Repeat the process of culturing, monitoring for breakthrough, and escalating the drug concentration for several passages.

  • Genotypic Analysis: At various passages, and especially after significant breakthrough at higher concentrations, extract the viral RNA from the supernatant.

  • Sequencing: Perform reverse transcription PCR (RT-PCR) to amplify the reverse transcriptase coding region of the viral genome. Sequence the amplified DNA to identify mutations that have emerged.

  • Phenotypic Analysis: Characterize the drug susceptibility of the selected mutant viruses using the HIV-1 multiple-cycle replication assay (Protocol 1) to determine the fold change in EC₅₀/EC₉₅ compared to the wild-type virus.

Note on Resistance: In vitro resistance selection studies with this compound have shown the emergence of mutations such as L234I and V106A.[1][2][4]

Summary and Conclusion

This compound is a potent NNRTI with significant activity against both wild-type and common NNRTI-resistant strains of HIV-1.[1][2][4] The provided protocols offer a framework for the in vitro evaluation of its antiviral efficacy and resistance profile. The quantitative data indicate that while this compound is a promising candidate, the potential for the development of resistance, as demonstrated in both in vitro and in a short-term in vivo study, necessitates its use in combination with other antiretroviral agents.[3][5]

References

Application Notes and Protocols for MK-6186 In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of MK-6186, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). This document includes quantitative data on its antiviral activity, detailed protocols for key experiments, and diagrams of relevant signaling pathways and experimental workflows.

Data Presentation: In Vitro Antiviral Activity of this compound

This compound has demonstrated potent antiviral activity against wild-type (WT) HIV-1 and various NNRTI-resistant mutant strains in biochemical and cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from published studies.

Table 1: Biochemical Inhibitory Potency of this compound against HIV-1 Reverse Transcriptase (RT)

Target EnzymeThis compound IC50 (nM)
Wild-Type RT< 0.5
K103N Mutant RT< 0.5
Y181C Mutant RT< 0.5

Note: Data represents the concentration of this compound required to inhibit the activity of purified HIV-1 reverse transcriptase by 50%.

Table 2: Cell-Based Antiviral Activity of this compound against HIV-1 Strains

HIV-1 StrainThis compound EC50 (nM)Fold Change vs. WT
Wild-Type (WT)1.31.0
K103N2.11.6
Y181C5.84.5
V106A2.51.9
Y188L> 1000> 769
K103N/Y181C6.55.0

Note: EC50 values represent the concentration of this compound required to inhibit HIV-1 replication by 50% in cell culture. Fold change is the ratio of the EC50 for the mutant strain to the EC50 for the wild-type strain.

Experimental Protocols

The following are detailed protocols for common in vitro assays relevant to the evaluation of this compound.

HIV-1 Antiviral Activity Assay (Cell-Based)

This protocol is for determining the EC50 of this compound against HIV-1 in a susceptible cell line, such as MT-4 cells.

Materials:

  • MT-4 cells

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • HIV-1 laboratory-adapted strain (e.g., IIIB)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT)

  • Plate reader

Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 50 µL of the diluted this compound to the appropriate wells. Include wells with no drug as virus controls and wells with no virus as cell controls.

  • Infect the cells by adding 50 µL of HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.

  • Assess cell viability by adding 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubating for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) and incubate overnight at 37°C.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell protection and determine the EC50 value by plotting the percentage of protection against the log of the drug concentration.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to host cells.

Materials:

  • Host cell line (e.g., MT-4, PBMCs)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • Prepare serial dilutions of this compound in the complete medium.

  • Add the diluted compound to the wells. Include wells with no compound as cell controls.

  • Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days).

  • Perform the MTT assay as described in the antiviral activity assay protocol (steps 6-8).

  • Calculate the percentage of cytotoxicity and determine the 50% cytotoxic concentration (CC50) value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol detects apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Target cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include an untreated control.

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

HIV-1 Reverse Transcription and NNRTI Inhibition

This compound is an NNRTI that binds to a hydrophobic pocket in the p66 subunit of HIV-1 reverse transcriptase. This binding induces a conformational change in the enzyme, inhibiting the conversion of the viral RNA genome into double-stranded DNA.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Synthesis This compound This compound This compound->Reverse Transcriptase Allosteric Inhibition Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome

Caption: Inhibition of HIV-1 reverse transcription by this compound.

Experimental Workflow for In Vitro Evaluation of this compound

The following diagram illustrates a typical workflow for the in vitro characterization of an antiviral compound like this compound.

Antiviral_Workflow Compound Synthesis\n(this compound) Compound Synthesis (this compound) Biochemical Assay\n(RT Inhibition) Biochemical Assay (RT Inhibition) Compound Synthesis\n(this compound)->Biochemical Assay\n(RT Inhibition) Cell-Based Antiviral Assay Cell-Based Antiviral Assay Biochemical Assay\n(RT Inhibition)->Cell-Based Antiviral Assay Cytotoxicity Assay Cytotoxicity Assay Cell-Based Antiviral Assay->Cytotoxicity Assay Resistance Profiling Resistance Profiling Cell-Based Antiviral Assay->Resistance Profiling Selectivity Index\n(CC50/EC50) Selectivity Index (CC50/EC50) Cytotoxicity Assay->Selectivity Index\n(CC50/EC50) Apoptosis/Mechanism of Action Studies Apoptosis/Mechanism of Action Studies Cytotoxicity Assay->Apoptosis/Mechanism of Action Studies

Caption: A standard workflow for in vitro antiviral drug evaluation.

Potential NNRTI-Induced Apoptosis Pathway

Some NNRTIs have been shown to induce premature activation of HIV-1 protease within infected cells, leading to apoptosis. While not yet confirmed for this compound, this represents a potential mechanism of action for eliminating infected cells.

NNRTI_Apoptosis cluster_infected_cell HIV-1 Infected Cell This compound This compound Gag-Pol Polyprotein Gag-Pol Polyprotein This compound->Gag-Pol Polyprotein Induces Conformational Change Premature Protease Activation Premature Protease Activation Gag-Pol Polyprotein->Premature Protease Activation Caspase Activation Caspase Activation Premature Protease Activation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A potential pathway for NNRTI-induced apoptosis in HIV-1 infected cells.

Application Notes and Protocols: Synthesis of MK-6186

Author: BenchChem Technical Support Team. Date: December 2025

For Research Purposes Only

Introduction

MK-6186 is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) investigated for the treatment of HIV-1 infection.[1][2] It exhibits significant activity against wild-type HIV and common NNRTI-resistant mutant strains.[2][3][4][5] These application notes provide a detailed overview of a process development synthesis of this compound, intended for researchers, scientists, and drug development professionals. The described synthetic route focuses on regiocontrol and efficiency, achieving a 35% overall yield in six steps from readily available starting materials.[1][6]

Chemical Structure:

  • Molecular Formula: C₂₁H₁₂Cl₂N₆O[7][8][9]

  • Molecular Weight: 435.27 g/mol [7][9]

  • CAS Number: 1034474-19-5[7]

Synthetic Pathway Overview

A new synthetic route for this compound has been developed to overcome limitations of previous medicinal chemistry routes, such as the use of toxic reagents and poor regioselectivity.[1][6] The key strategy involves the selective N-alkylation of a hydrazone intermediate to ensure the desired regiochemistry. The synthesis begins with the formylation of 4-bromo-1-chloro-2-fluorobenzene to produce the key aldehyde intermediate.[1][6]

Quantitative Data Summary

StepReactionStarting MaterialProductReagentsSolvent(s)Yield (%)
1Formylation4-bromo-1-chloro-2-fluorobenzene6-Bromo-3-chloro-2-fluorobenzaldehyden-butyllithium, diisopropylamine, DMFTHF76
2Hydrazone Formation6-Bromo-3-chloro-2-fluorobenzaldehydeIntermediate Hydrazone (13)Hydrazine derivativeToluene79
3N-AlkylationIntermediate Hydrazone (13)Alkylated HydrazoneAppropriate alkylating agent--
4Deprotection and CyclisationAlkylated HydrazonePenultimate intermediate (9)Aqueous acid--
5Boc DeprotectionPenultimate intermediate (9)This compound (1) ---
Overall Six Steps This compound (1) 35

Data extracted from the process development synthesis described in Organic Process Research & Development.[1][6]

Experimental Protocols

Synthesis of 6-Bromo-3-chloro-2-fluorobenzaldehyde (16)[1]

This protocol describes the formylation of 4-bromo-1-chloro-2-fluorobenzene (10) to yield the aldehyde intermediate (16).

Materials:

  • 4-bromo-1-chloro-2-fluorobenzene (10) (7.0 kg, 33.4 mol)

  • n-butyllithium (23% in hexane, 10.7 kg, 38.4 mol)

  • Diisopropylamine (4.0 kg, 40.1 mol)

  • Tetrahydrofuran (THF) (70 L)

  • N,N-Dimethylformamide (DMF) (40 kg, 100.0 mol)

  • Methyl tert-butyl ether (MTBE)

  • Hexane

  • Water

Procedure:

  • LDA Preparation: In a 400 L vessel, charge n-butyllithium to a mixture of diisopropylamine and THF (35 L) at a temperature of 0–10 °C to prepare the lithium diisopropylamide (LDA) solution.

  • Deprotonation: In a separate vessel, dissolve 4-bromo-1-chloro-2-fluorobenzene (10) in THF (35 L) and cool the solution to -60 °C.

  • Add the prepared LDA solution to the solution of 10 over 1 hour, maintaining the temperature at -60 °C.

  • Age the reaction mixture at -60 °C for an additional hour.

  • Formylation: Add DMF at a rate sufficient to maintain the internal temperature between -55 and -50 °C.

  • Age the mixture for 1 hour. Reaction completion can be monitored by HPLC.

  • Work-up and Isolation: Quench the reaction with water and extract the product into MTBE.

  • Perform a solvent switch to hexane.

  • Cool the solution to -10 °C to induce crystallization of the product, 6-bromo-3-chloro-2-fluorobenzaldehyde (16).

Visualizations

Synthetic Workflow of this compound

G cluster_0 Synthesis of Aldehyde Intermediate cluster_1 Core Assembly 4-bromo-1-chloro-2-fluorobenzene 4-bromo-1-chloro-2-fluorobenzene 6-Bromo-3-chloro-2-fluorobenzaldehyde 6-Bromo-3-chloro-2-fluorobenzaldehyde 4-bromo-1-chloro-2-fluorobenzene->6-Bromo-3-chloro-2-fluorobenzaldehyde LDA, DMF THF, -60°C Hydrazone_Formation Hydrazone Formation 6-Bromo-3-chloro-2-fluorobenzaldehyde->Hydrazone_Formation N-Alkylation Regioselective N-Alkylation Hydrazone_Formation->N-Alkylation Deprotection_Cyclisation Deprotection & Cyclisation N-Alkylation->Deprotection_Cyclisation Boc_Deprotection Boc Deprotection Deprotection_Cyclisation->Boc_Deprotection This compound This compound Boc_Deprotection->this compound Final Product

Caption: Process flow for the synthesis of this compound.

Mechanism of Action: HIV Reverse Transcriptase Inhibition

G cluster_hiv HIV Replication Cycle Viral_RNA Viral RNA RT Reverse Transcriptase (RT) (p66/p51) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Synthesizes Inhibition Inhibition of DNA Synthesis This compound This compound This compound->RT Binds to hydrophobic pocket in p66 subunit

Caption: Inhibition of HIV-1 Reverse Transcriptase by this compound.

References

Application Notes and Protocols for the Investigation of MK-6186 in Combination Antiretroviral Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MK-6186

This compound is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent antiviral activity against wild-type HIV-1 and various NNRTI-resistant strains in preclinical studies.[1][2] As with all antiretroviral (ARV) agents, the development of drug resistance is a primary concern, and the use of this compound as a monotherapy has been associated with the emergence of resistant variants.[3] Therefore, it is essential to evaluate this compound within the context of combination antiretroviral therapy (cART), the standard of care for HIV-1 infection. The goal of cART is to achieve durable viral suppression, prevent the emergence of resistance, and restore immune function by combining drugs that target different stages of the HIV-1 lifecycle.

These application notes provide a framework for the preclinical and clinical investigation of this compound in combination with other antiretroviral agents. The protocols outlined below are intended to serve as a guide for researchers to assess the potential for synergistic, additive, or antagonistic interactions and to evaluate the safety and efficacy of this compound-based combination regimens.

Rationale for Combination Therapy

The use of a single antiretroviral agent typically leads to the rapid selection of drug-resistant viral variants. By combining two or more drugs that act on different viral targets, the probability of the virus simultaneously developing mutations that confer resistance to all drugs in the regimen is significantly reduced.[4] Furthermore, drug combinations can exhibit synergy, where the combined effect of the drugs is greater than the sum of their individual effects, allowing for lower doses to be used, potentially reducing toxicity.

This compound, as an NNRTI, is a prime candidate for combination with other ARV classes, including:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These agents are incorporated into the growing viral DNA chain by reverse transcriptase, causing chain termination.

  • Protease Inhibitors (PIs): PIs block the viral protease enzyme, which is essential for the production of mature, infectious virions.

  • Integrase Strand Transfer Inhibitors (INSTIs): INSTIs prevent the integration of the viral DNA into the host cell's genome, a critical step in the establishment of a persistent infection.

  • Entry Inhibitors: This class of drugs blocks the binding of the virus to host cell receptors or the fusion of the viral and cellular membranes.

Preclinical Evaluation: In Vitro Synergy Studies

Objective: To determine the nature of the antiviral interaction (synergistic, additive, or antagonistic) between this compound and other antiretroviral agents against HIV-1 in cell culture.

Experimental Protocol: Checkerboard Antiviral Assay

This protocol describes a common method for assessing drug synergy.

  • Cell and Virus Preparation:

    • Use a susceptible cell line (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs).

    • Propagate a laboratory-adapted strain of HIV-1 (e.g., IIIB, NL4-3) or a clinical isolate. Titrate the virus stock to determine the 50% tissue culture infectious dose (TCID50).

  • Drug Dilution and Plate Setup:

    • Prepare serial dilutions of this compound and the other test agent(s) in culture medium.

    • In a 96-well microtiter plate, create a checkerboard pattern by adding increasing concentrations of this compound along the y-axis and increasing concentrations of the second drug along the x-axis. Include wells for each drug alone and no-drug controls.

  • Infection and Incubation:

    • Add cells to each well of the plate.

    • Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period appropriate for the cell type and virus strain (typically 3-7 days).

  • Measurement of Viral Replication:

    • Assess the extent of viral replication in each well. Common methods include:

      • MTT assay: Measures cell viability, which is inversely proportional to the viral cytopathic effect (CPE).

      • p24 antigen ELISA: Quantifies the amount of the viral p24 capsid protein in the culture supernatant.

      • Reverse transcriptase activity assay: Measures the activity of the viral reverse transcriptase enzyme in the supernatant.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50) for each drug alone and for each combination.

    • Analyze the data using a synergy analysis program such as MacSynergy II or CalcuSyn. These programs generate three-dimensional plots and calculate a combination index (CI).

      • CI < 1: Synergy

      • CI = 1: Additivity

      • CI > 1: Antagonism

Data Presentation

Summarize the results of the synergy analysis in a table. The following is a template for presenting such data.

Drug Combination Interaction Type Combination Index (CI) at EC50 Dose Reduction Index (DRI) for this compound DRI for Combination Agent
This compound + Tenofovir (NRTI)Additive to Synergistic[Insert Value][Insert Value]-fold[Insert Value]-fold
This compound + Emtricitabine (NRTI)Additive to Synergistic[Insert Value][Insert Value]-fold[Insert Value]-fold
This compound + Darunavir (PI)Synergistic[Insert Value][Insert Value]-fold[Insert Value]-fold
This compound + Dolutegravir (INSTI)Synergistic[Insert Value][Insert Value]-fold[Insert Value]-fold

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualization of Experimental Workflow

In_Vitro_Synergy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare Cells (e.g., MT-4, PBMCs) setup_plate Set up 96-well Checkerboard Plate prep_cells->setup_plate prep_virus Prepare HIV-1 Stock (e.g., IIIB, NL4-3) infect_cells Add Cells and Infect with HIV-1 prep_virus->infect_cells prep_drugs Prepare Serial Dilutions of this compound and Combination Agents prep_drugs->setup_plate setup_plate->infect_cells incubation Incubate (3-7 days) infect_cells->incubation measure_rep Measure Viral Replication (MTT, p24 ELISA, etc.) incubation->measure_rep calc_ec50 Calculate EC50 Values measure_rep->calc_ec50 synergy_analysis Synergy Analysis (e.g., MacSynergy II) calc_ec50->synergy_analysis

Caption: Workflow for in vitro synergy testing of this compound.

Clinical Investigation: Phase I/IIa Combination Study Protocol Outline

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary antiviral activity of this compound in combination with other antiretroviral agents in HIV-1 infected individuals.

Study Design
  • Phase: I/IIa

  • Design: Randomized, open-label or double-blind, placebo-controlled (for the combination component if ethically appropriate), dose-escalation or fixed-dose study.

  • Population: Treatment-naive or virologically suppressed treatment-experienced HIV-1 infected adults.

  • Regimen: this compound in combination with a standard two-drug NRTI backbone (e.g., tenofovir/emtricitabine). Other combinations with PIs or INSTIs could also be explored in separate arms.

  • Duration: Short-term (e.g., 28 days) to assess initial safety and antiviral response, followed by a longer-term extension phase.

Study Endpoints
  • Primary Endpoints:

    • Safety and tolerability: Incidence and severity of adverse events (AEs) and serious adverse events (SAEs).

    • Pharmacokinetics: Plasma concentrations of this compound and the co-administered drugs.

  • Secondary Endpoints:

    • Antiviral activity: Change from baseline in plasma HIV-1 RNA (viral load).

    • Proportion of participants with HIV-1 RNA < 50 copies/mL at specified time points.

    • Change from baseline in CD4+ T-cell count.

  • Exploratory Endpoints:

    • Emergence of drug resistance mutations in the HIV-1 reverse transcriptase gene or other relevant targets.

Protocol Summary
  • Screening: Assess eligibility criteria, including HIV-1 status, viral load, CD4 count, medical history, and concomitant medications.

  • Randomization: Assign eligible participants to treatment arms.

  • Treatment Period: Administer the investigational combination regimen. Conduct regular safety monitoring (physical exams, laboratory tests) and PK sampling.

  • Follow-up: Monitor for late-onset adverse events and assess the durability of the antiviral response after the treatment period.

Visualization of Clinical Trial Design

Clinical_Trial_Design cluster_arms Treatment Arms screening Screening of HIV-1 Infected Participants randomization Randomization screening->randomization arm_a Arm A: This compound + NRTI Backbone randomization->arm_a arm_b Arm B: (Optional) this compound + Alternative ARV(s) randomization->arm_b arm_c Control Arm: Standard of Care Regimen randomization->arm_c treatment_period Treatment Period (e.g., 28 days) arm_a->treatment_period arm_b->treatment_period arm_c->treatment_period follow_up Follow-up Period treatment_period->follow_up

Caption: Generalized design for a Phase I/IIa clinical trial of this compound.

HIV-1 Lifecycle and Targets of Antiretroviral Drug Classes

The following diagram illustrates the points in the HIV-1 lifecycle where different classes of antiretroviral drugs exert their inhibitory effects. Understanding these mechanisms is crucial for designing effective combination therapies that include this compound.

HIV_Lifecycle_Targets cluster_cell Host Cell cluster_nucleus Nucleus cluster_drugs Antiretroviral Drug Classes integration Integration provirus Provirus integration->provirus transcription Transcription provirus->transcription mrna Viral mRNA transcription->mrna assembly 4. Assembly & Budding mrna->assembly entry 1. Binding & Fusion rt 2. Reverse Transcription entry->rt transport 3. Nuclear Transport rt->transport transport->integration maturation 5. Maturation assembly->maturation entry_i Entry Inhibitors entry_i->entry nrti NRTIs nrti->rt nnrti NNRTIs (this compound) nnrti->rt insti INSTIs insti->integration pi Protease Inhibitors pi->maturation

Caption: Targets of antiretroviral drug classes in the HIV-1 lifecycle.

Conclusion

The development of this compound as a component of combination antiretroviral therapy holds promise for the treatment of HIV-1 infection. The protocols and frameworks provided in these application notes are intended to guide the essential preclinical and clinical studies required to establish the safety, efficacy, and synergistic potential of this compound-based regimens. Rigorous in vitro and in vivo evaluation will be critical to defining the role of this compound in the future landscape of HIV-1 treatment.

References

Application Notes and Protocols for Studying MK-6186 Resistance Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-6186 is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of HIV-1 infection. It has demonstrated potent antiviral activity against wild-type HIV-1 and strains carrying common NNRTI resistance mutations such as K103N and Y181C. As with any antiretroviral agent, the emergence of drug resistance is a critical concern that can limit its long-term efficacy. Understanding the genetic pathways to resistance is paramount for the clinical management of this compound and for the development of next-generation inhibitors.

These application notes provide a comprehensive overview of the techniques and detailed protocols for the selection, identification, and characterization of HIV-1 resistance mutations to this compound. The methodologies described herein are essential for preclinical and clinical research, aiding in the surveillance of drug resistance and the elucidation of resistance mechanisms.

Mechanism of Action and Resistance Profile of this compound

This compound is a potent NNRTI that binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme's active site, thereby inhibiting its polymerase activity.

While this compound is effective against many common NNRTI-resistant strains, specific mutations have been identified that confer high-level resistance. These include Y188L and a combination of V106I and Y188L. In vitro studies have also shown that under selective pressure from this compound, mutations such as L234I and V106A can emerge.

I. In Vitro Selection of this compound Resistant HIV-1

This protocol outlines the methodology for generating HIV-1 strains with reduced susceptibility to this compound through serial passage in cell culture.

Objective: To select for HIV-1 variants with resistance mutations to this compound by culturing the virus in the presence of escalating concentrations of the drug.

Experimental Workflow:

cluster_0 Initial Infection cluster_1 Serial Passaging cluster_2 Analysis of Resistant Virus A Infect MT-4 cells with wild-type HIV-1 B Culture in the presence of sub-inhibitory concentration of this compound A->B C Monitor for viral replication (p24 antigen) D Harvest virus-containing supernatant when cytopathic effect (CPE) is observed C->D E Infect fresh MT-4 cells with harvested virus D->E F Gradually increase this compound concentration in subsequent passages E->F F->C Repeat for multiple passages G Isolate viral RNA from supernatant of resistant culture H Perform genotypic and phenotypic analysis G->H

Fig 1. Workflow for in vitro selection of this compound resistant HIV-1.

Protocol:

  • Cell Culture and Virus Stock:

    • Maintain MT-4 cells (a human T-cell line) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Prepare a high-titer stock of wild-type HIV-1 (e.g., strain IIIB or NL4-3).

  • Initiation of Selection:

    • Seed MT-4 cells in a culture flask at a density of 2 x 10^5 cells/mL.

    • Infect the cells with the wild-type HIV-1 stock at a multiplicity of infection (MOI) of 0.01.

    • Add this compound at an initial concentration equal to the EC50 (the concentration that inhibits 50% of viral replication).

  • Serial Passage:

    • Incubate the culture at 37°C in a 5% CO2 incubator.

    • Monitor the culture for signs of viral replication, such as syncytia formation (cytopathic effect, CPE) and the presence of p24 antigen in the supernatant, which can be measured by ELISA.

    • When viral breakthrough is observed (a significant increase in p24 levels), harvest the cell-free supernatant by centrifugation.

    • Use the harvested supernatant to infect a fresh culture of MT-4 cells.

    • In this new passage, increase the concentration of this compound by 2- to 3-fold.

    • Repeat this process for multiple passages (typically 20-30 passages or until a significant level of resistance is achieved).

  • Harvesting and Storage:

    • Once a viral strain capable of replicating in high concentrations of this compound is obtained, harvest a larger volume of the supernatant.

    • Aliquot and store the resistant virus stock at -80°C for future genotypic and phenotypic characterization.

II. Genotypic Analysis of Resistance Mutations

Genotypic analysis involves sequencing the HIV-1 reverse transcriptase gene to identify mutations that may confer resistance to this compound.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Amplification & Sequencing cluster_2 Data Analysis A Extract viral RNA from culture supernatant or patient plasma B Reverse transcribe RNA to cDNA A->B C Amplify the reverse transcriptase (RT) gene region by PCR D Purify PCR product C->D E Perform Sanger or Next-Generation Sequencing (NGS) D->E F Assemble and align sequences G Compare to a wild-type reference sequence (e.g., HXB2) F->G H Identify amino acid substitutions G->H

Fig 2. Workflow for genotypic analysis of this compound resistance.
A. Sanger Sequencing Protocol

  • RNA Extraction:

    • Extract viral RNA from 140 µL of cell-free culture supernatant or patient plasma using a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions. Elute the RNA in 50 µL of nuclease-free water.

  • Reverse Transcription and PCR (RT-PCR):

    • Perform a one-step RT-PCR to generate cDNA and amplify the pol gene region encoding the reverse transcriptase.

    • Prepare a master mix containing:

      • RT-PCR buffer

      • dNTP mix

      • Forward and reverse primers flanking the RT coding region

      • RT-PCR enzyme mix

      • Extracted viral RNA (5-10 µL)

    • Use primers designed to amplify the entire RT coding sequence.

    • Perform RT-PCR using a thermal cycler with the following general conditions:

      • Reverse transcription: 50°C for 30 minutes

      • Initial denaturation: 95°C for 15 minutes

      • 40 cycles of:

        • Denaturation: 94°C for 30 seconds

        • Annealing: 55°C for 30 seconds

        • Extension: 72°C for 1.5 minutes

      • Final extension: 72°C for 10 minutes

  • PCR Product Purification:

    • Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a band of the expected size.

    • Purify the PCR product using a commercial PCR purification kit to remove primers, dNTPs, and enzymes.

  • Cycle Sequencing:

    • Perform cycle sequencing reactions using the purified PCR product as a template and a set of internal sequencing primers.

    • Use a BigDye Terminator v3.1 Cycle Sequencing Kit or similar.

    • Purify the sequencing reaction products to remove unincorporated dyes.

  • Sequence Analysis:

    • Run the purified sequencing products on an automated capillary electrophoresis sequencer.

    • Assemble the resulting sequence fragments and align them against a known wild-type HIV-1 reference sequence (e.g., HXB2).

    • Identify nucleotide and amino acid changes compared to the reference sequence.

B. Next-Generation Sequencing (NGS) Protocol

NGS offers higher sensitivity for detecting minority viral populations that may be missed by Sanger sequencing.

  • RNA Extraction and RT-PCR: Follow the same procedure as for Sanger sequencing (Steps 1 and 2).

  • Library Preparation:

    • Fragment the PCR amplicons.

    • Ligate sequencing adapters to the fragments.

    • Perform library amplification.

  • Sequencing:

    • Sequence the prepared library on an NGS platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference HIV-1 genome.

    • Call variants (mutations) and determine their frequencies within the viral population.

III. Phenotypic Analysis of Resistance

Phenotypic assays measure the in vitro susceptibility of HIV-1 to an antiviral drug, providing a direct measure of resistance.

Experimental Workflow:

cluster_0 Assay Setup cluster_1 Measurement & Analysis A Prepare serial dilutions of this compound C Culture infected cells in the presence of varying this compound concentrations A->C B Infect MT-4 cells with wild-type or mutant virus B->C D After incubation, measure viral replication (p24 antigen ELISA) E Calculate the 50% effective concentration (EC50) D->E F Determine the fold change in EC50 (Mutant EC50 / Wild-Type EC50) E->F

Fig 3. Workflow for phenotypic susceptibility assay.

Protocol:

  • Prepare Drug Dilutions:

    • Prepare a series of 2-fold dilutions of this compound in cell culture medium, starting from a high concentration (e.g., 10 µM).

  • Infection of Target Cells:

    • Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Infect the cells with a standardized amount of the wild-type or mutant HIV-1 virus stock.

  • Drug Treatment and Incubation:

    • Add the serially diluted this compound to the infected cell cultures in triplicate.

    • Include control wells with infected cells and no drug, and uninfected cells with no drug.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • Quantification of Viral Replication:

    • After incubation, collect the cell culture supernatants.

    • Measure the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Plot the percentage of p24 inhibition versus the log10 of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value for both the wild-type and mutant viruses.

    • Calculate the fold change (FC) in resistance as the ratio of the EC50 of the mutant virus to the EC50 of the wild-type virus.

Data Presentation

The following tables summarize the in vitro activity of this compound against wild-type HIV-1 and a panel of NNRTI-resistant mutants.

Table 1: Antiviral Activity of this compound against Wild-Type and NNRTI-Resistant HIV-1

HIV-1 StrainEC50 (nM)Fold Change (FC) vs. Wild-Type
Wild-Type0.81.0
K103N1.51.9
Y181C3.54.4
K103N/Y181C4.05.0
Y188L>100>125
V106I/Y188L>100>125
L234I6.48.0
V106A7.29.0

Data compiled from published studies. Actual values may vary depending on the specific assay conditions.

Table 2: Comparative Activity of NNRTIs against Resistant Mutants (Fold Change in EC50)

MutationThis compoundEfavirenz (EFV)Etravirine (ETR)
K103N< 2> 20< 5
Y181C< 5< 2> 10
K103N/Y181C< 5> 20> 10
Y188L> 100> 100> 10
V106A< 10> 10< 10

This table provides a qualitative comparison based on reported fold-change ranges.

Signaling Pathways and Logical Relationships

The following diagram illustrates the HIV-1 life cycle and the point of inhibition by NNRTIs like this compound.

HIV_Lifecycle cluster_0 Viral Entry cluster_1 Reverse Transcription cluster_2 Integration & Replication cluster_3 Assembly & Budding A 1. Binding & Fusion B HIV binds to CD4 receptor and co-receptor, then fuses with the cell membrane C 2. Reverse Transcription A->C D Viral RNA is converted to DNA by Reverse Transcriptase E 3. Integration C->E F Viral DNA enters the nucleus and integrates into the host genome E->F I 5. Assembly E->I G 4. Replication F->G H Host cell machinery transcribes and translates viral genes G->H J New viral components assemble at the cell surface I->J K 6. Budding & Maturation J->K L New virus particles bud off and mature K->L Inhibitor This compound (NNRTI) Inhibitor->D Inhibits

Fig 4. HIV-1 life cycle and the target of this compound.

Conclusion

The methodologies outlined in these application notes provide a robust framework for the comprehensive study of HIV-1 resistance to this compound. Consistent application of these protocols will enable researchers to identify novel resistance mutations, understand their phenotypic consequences, and contribute to the effective clinical use of this promising antiretroviral agent. Continuous monitoring of resistance patterns is essential for maintaining the long-term viability of this compound in the treatment of HIV-1 infection.

Application Notes: MK-6186 as a Tool for Studying Reverse Transcriptase Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MK-6186 is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1][2][3] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the reverse transcriptase (RT) enzyme, approximately 10 Å from the polymerase active site.[1] This binding induces conformational changes that inactivate the enzyme, thereby blocking the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 life cycle.[1][4][5][6] this compound distinguishes itself from older NNRTIs by demonstrating significant potency against not only wild-type (WT) HIV-1 but also against key mutant strains that confer resistance to other drugs in this class, such as those with K103N and Y181C mutations.[1][2] Its unique resistance profile and high potency make it an invaluable tool for researchers studying the structure, function, and inhibition of HIV-1 reverse transcriptase.

Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 RT.[1] Its binding to the NNRTI binding pocket (NNRTIBP) alters the enzyme's conformation, specifically repositioning active-site residues into an inactive state.[1] This allosteric inhibition prevents the chemical step of polymerization, halting DNA synthesis. The chemical structure of this compound, which includes a chlorobenzonitrile and two indazole rings, contributes to its high affinity for the binding pocket and its activity against resistant mutants.[1]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and resistance profile of this compound compared to other NNRTIs.

Table 1: Biochemical Activity of NNRTIs against Wild-Type and Mutant HIV-1 Reverse Transcriptase

EnzymeThis compound IC50 (nM)Efavirenz (EFV) IC50 (nM)Etravirine (ETR) IC50 (nM)
Wild-Type0.8 ± 0.21.8 ± 0.41.5 ± 0.3
K103N1.3 ± 0.342 ± 103.0 ± 0.8
Y181C1.1 ± 0.21.7 ± 0.54.5 ± 1.1

Data presented as mean ± standard deviation. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from Lu et al., 2012.[1]

Table 2: Antiviral Activity of NNRTIs against HIV-1 in Cell Culture (10% FBS)

VirusThis compound EC95 (nM)Efavirenz (EFV) EC95 (nM)Etravirine (ETR) EC95 (nM)
Wild-Type5.3 ± 1.52.5 ± 0.72.1 ± 0.6
K103N8.9 ± 2.1120 ± 303.9 ± 1.2
Y181C24 ± 53.1 ± 0.911 ± 3
K103N/Y181C31 ± 8150 ± 4015 ± 4

Data presented as mean ± standard deviation. EC95 values represent the concentration of the compound required to inhibit viral replication by 95%. Data sourced from Lu et al., 2012.[1]

Table 3: Fold Change in Potency of NNRTIs against a Panel of NNRTI-Resistant Mutant Viruses

MutationThis compound Fold ChangeEfavirenz (EFV) Fold ChangeEtravirine (ETR) Fold Change
K103N<2>202
Y181C<5<23
V106I/Y188L>100>100>100
Y188L>100>100>100
K103N/P225H2>200Not Reported

Fold change is the ratio of the IC50 or EC50 for the mutant virus to that of the wild-type virus. Data sourced from Lu et al., 2012.[1]

Experimental Protocols

1. HIV-1 Reverse Transcriptase Enzyme Assay

This protocol is for determining the 50% inhibitory concentration (IC50) of this compound against purified HIV-1 RT.

  • Materials:

    • Purified recombinant HIV-1 RT (wild-type or mutant)

    • Poly(rA)-oligo(dT) template-primer

    • [³H]dTTP

    • Assay buffer (e.g., Tris-HCl buffer with MgCl₂, DTT, and KCl)

    • This compound and other NNRTIs

    • 96-well plates

    • Scintillation fluid and counter

  • Protocol:

    • Prepare serial dilutions of this compound and control NNRTIs in the assay buffer.

    • In a 96-well plate, add the enzyme, template-primer, and varying concentrations of the inhibitor.

    • Initiate the reaction by adding [³H]dTTP.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Transfer the reaction mixture to a filter plate to capture the radiolabeled DNA.

    • Wash the filter plate to remove unincorporated [³H]dTTP.

    • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

2. HIV-1 Multiple-Cycle Replication Assay

This protocol is for determining the 95% effective concentration (EC95) of this compound against HIV-1 replication in cell culture.

  • Materials:

    • MT-4 human T-lymphoid cells

    • HIV-1 viral stocks (wild-type and mutant strains)

    • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) or human serum (HS)

    • This compound and other NNRTIs

    • 96-well cell culture plates

    • Reagent for measuring cell viability (e.g., MTS)

  • Protocol:

    • Seed MT-4 cells in a 96-well plate.

    • Prepare serial dilutions of this compound and control NNRTIs in cell culture medium.

    • Add the diluted compounds to the cells.

    • Infect the cells with a predetermined amount of HIV-1 stock.

    • Incubate the plates at 37°C in a CO₂ incubator for 5 days.

    • On day 5, add a cell viability reagent (e.g., MTS) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance to determine the extent of virus-induced cell killing.

    • Calculate the percent protection for each compound concentration and determine the EC95 value by non-linear regression analysis.

3. In Vitro Resistance Selection

This protocol is for identifying resistance mutations selected by this compound.

  • Materials:

    • HIV-1 viral isolate

    • Susceptible host cells (e.g., MT-2 cells)

    • This compound

    • Cell culture medium

    • Reagents for viral RNA extraction, RT-PCR, and DNA sequencing

  • Protocol:

    • Infect host cells with the HIV-1 isolate at a low multiplicity of infection (MOI).

    • Culture the infected cells in the presence of an initial concentration of this compound (e.g., 1x EC95).

    • Monitor the culture for viral breakthrough (i.e., reappearance of viral replication).

    • Harvest the supernatant containing the breakthrough virus.

    • Use the breakthrough virus to infect fresh cells in the presence of a higher concentration of this compound.

    • Repeat the selection process for several passages with increasing drug concentrations.

    • Extract viral RNA from the breakthrough viruses at different passages.

    • Perform RT-PCR to amplify the reverse transcriptase gene.

    • Sequence the amplified DNA to identify mutations in the reverse transcriptase gene.

Visualizations

G cluster_0 HIV-1 Life Cycle & NNRTI Inhibition cluster_1 Mechanism of this compound Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Viral RNA Integration Integration Reverse Transcription->Integration Viral DNA Transcription Transcription Integration->Transcription Provirus Translation Translation Transcription->Translation Viral mRNA Assembly & Budding Assembly & Budding Translation->Assembly & Budding Viral Proteins Mature Virion Mature Virion Assembly & Budding->Mature Virion Reverse Transcriptase Reverse Transcriptase Inactive Conformation Inactive Conformation Reverse Transcriptase->Inactive Conformation Induces This compound This compound This compound->Reverse Transcriptase Binds to Allosteric Site Inactive Conformation->Reverse Transcription Inhibits

Caption: Mechanism of this compound action within the HIV-1 life cycle.

G cluster_workflow In Vitro Resistance Selection Workflow A Infect cells with HIV-1 at low MOI B Culture with initial [this compound] A->B C Monitor for viral breakthrough B->C D Harvest breakthrough virus C->D E Infect fresh cells with higher [this compound] D->E F Repeat for several passages E->F G Extract viral RNA F->G H RT-PCR of RT gene G->H I Sequence DNA to identify mutations H->I

Caption: Workflow for in vitro selection of this compound resistant mutations.

References

Application Notes and Protocols for the Bioanalysis of MK-6186

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-6186 is a novel, second-generation nonnucleoside reverse transcriptase inhibitor (NNRTI) investigated for the treatment of HIV-1 infection.[1][2] As a member of the diarylether class of compounds, it possesses a molecular formula of C₂₁H₁₂Cl₂N₆O and a molecular weight of 435.27 g/mol .[3] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. This document provides a detailed, representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.

While a specific, validated analytical method for this compound is not publicly available, the following protocol has been developed based on established and validated methods for other NNRTIs with similar physicochemical properties, such as doravirine, etravirine, and rilpivirine.[1][2][4][5][6][7] This proposed method is intended to serve as a robust starting point for method development and validation in a regulated bioanalytical laboratory.

Principle

The analytical method described herein utilizes liquid-liquid extraction (LLE) for the isolation of this compound and an internal standard (IS) from human plasma. Chromatographic separation is achieved on a reverse-phase C18 column with a gradient elution of acetonitrile and water containing formic acid. Quantification is performed using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d4) is recommended. Alternatively, another NNRTI with similar properties not co-administered, such as etravirine or a structural analog, can be used.

  • Human plasma (with K₂EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended.

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following tables summarize the proposed starting parameters for the LC-MS/MS analysis of this compound. Optimization will be required.

Table 1: Chromatographic Conditions

ParameterRecommended Condition
HPLC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 20% B to 95% B over 3 min, hold at 95% for 1 min, return to 20% B and re-equilibrate for 1 min

Table 2: Mass Spectrometric Conditions

ParameterRecommended Condition
Mass Spectrometer Sciex API 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions See Table 3

Table 3: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound 436.3To be determined experimentally150To be optimized
Internal Standard Dependent on ISTo be determined experimentally150To be optimized

Note: The precursor ion for this compound is calculated as [M+H]⁺. Product ions and collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer.

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters to assess include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response. A typical range for NNRTIs is 1 to 2000 ng/mL.[8]

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_mtbe Add MTBE (500 µL) add_is->add_mtbe vortex1 Vortex (5 min) add_mtbe->vortex1 centrifuge Centrifuge (10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject hplc C18 Column Separation inject->hplc msms Tandem Mass Spectrometry Detection hplc->msms data Data Acquisition & Quantification msms->data

Caption: Bioanalytical workflow for this compound in plasma.

G HIV_RNA HIV RNA RT Reverse Transcriptase HIV_RNA->RT Reverse Transcription DNA Viral DNA RT->DNA Provirus Proviral DNA DNA->Provirus Integration Host_DNA Host Cell DNA Provirus->Host_DNA New_Virus New HIV Virions Host_DNA->New_Virus Replication MK6186 This compound (NNRTI) MK6186->RT Inhibits

Caption: this compound mechanism of action in HIV replication.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming MK-6186 Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MK-6186. Our aim is to help you overcome common solubility challenges encountered during in vitro experiments.

Troubleshooting Guide

This guide addresses specific issues you may face when handling this compound in the lab.

Q1: My this compound powder is not dissolving in my chosen solvent.

A1: Initial dissolution can be challenging. Here are a few steps to take:

  • Verify the Solvent: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.[1][2]

  • Check Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb water, which may reduce its ability to dissolve certain compounds.[3]

  • Mechanical Assistance: Vortex the solution vigorously for 1-2 minutes. If particles remain, sonicate the vial in a water bath for 10-15 minutes to aid dissolution.[3]

  • Gentle Warming: If the compound still does not dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes. This can help overcome the compound's lattice energy.[3][4]

Q2: My this compound stock solution is clear in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium. What should I do?

A2: This is a common issue known as "crashing out" or "salting out," which occurs due to the rapid change in solvent polarity.[1][5] Here are several strategies to prevent this:

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your culture medium as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic to cells.[5] However, ensure the concentration is sufficient to maintain solubility.[3]

  • Gradual Dilution: Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous medium while vortexing or swirling.[1][5] This helps to avoid localized high concentrations of the compound.

  • Serial Dilutions in DMSO: Before the final dilution into the aqueous medium, perform serial dilutions of the concentrated stock in DMSO to lower the concentration. This gradual change in concentration can help maintain solubility.[3]

  • Use a Co-solvent: In some cases, a mixture of solvents may be more effective at maintaining solubility than a single solvent.[1][6]

Q3: The medium in my cell culture plate becomes cloudy over time after adding this compound.

A3: This suggests that the compound is precipitating out of solution over the course of your experiment. This can be due to several factors:

  • Supersaturation: The initial concentration, although appearing soluble, may be supersaturated and thermodynamically unstable in the aqueous environment.[1] Consider using a lower final concentration.

  • Interaction with Media Components: this compound may be interacting with components in your cell culture medium, such as serum proteins, leading to precipitation.[7] You could try reducing the serum concentration if your experiment allows.

  • Temperature Fluctuations: Changes in temperature can affect solubility. Ensure your medium is maintained at a stable temperature.[5]

  • pH of the Medium: Ensure the pH of your culture medium is stable, as pH shifts can affect the solubility of compounds with ionizable groups.[7]

Q4: I am observing high background or artifacts in my assay results.

A4: This could be due to the formation of compound aggregates, which can lead to non-specific interactions or interfere with optical measurements.[1]

  • Visual Inspection: Carefully inspect your solutions for any signs of turbidity or precipitate.

  • Consider Solubility-Enhancing Excipients: The use of surfactants or cyclodextrins can help to create more stable formulations like micelles or inclusion complexes, which can prevent aggregation.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the predicted water solubility of this compound?

A1: The predicted water solubility of this compound is 0.0225 mg/mL.[8] This low water solubility indicates that it is a poorly soluble compound.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[2]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO can vary between different cell lines. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept at or below 0.5% (v/v) to minimize cytotoxicity.[5][7] However, for sensitive cell lines, a concentration of 0.1% or lower may be necessary.[5] It is always recommended to include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q4: How should I store my this compound stock solution?

A4: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Quantitative Data

The following table summarizes key chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C21H12Cl2N6O[8][9]
Average Molecular Weight 435.27 g/mol [8]
Predicted Water Solubility 0.0225 mg/mL[8]
Predicted logP 4.77[8]
Primary Recommended Solvent DMSO[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM stock concentration.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 10-15 minutes or gently warm at 37°C for 5-10 minutes, followed by further vortexing.[3]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1]

Protocol 2: Dilution of DMSO Stock into Aqueous Medium

  • Pre-warm Medium: Pre-warm your cell culture medium or aqueous buffer to 37°C.[1]

  • Vortex Medium: While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise.[5] This rapid mixing is crucial to prevent precipitation.

  • Final Mix: Continue to mix the solution for an additional 30 seconds to ensure it is homogeneous.

  • Immediate Use: Use the freshly prepared working solution for your experiments without delay.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO in the medium to account for any solvent effects.[1]

Visualizations

experimental_workflow start Start: This compound Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolution Vortex / Sonicate / Warm (37°C) add_dmso->dissolution stock_solution Clear 10 mM Stock Solution? dissolution->stock_solution store Aliquot and Store at -20°C / -80°C stock_solution->store Yes troubleshoot_dissolution Troubleshoot: - Check DMSO quality - Increase sonication/warming stock_solution->troubleshoot_dissolution No dilute Dilute into Pre-warmed (37°C) Aqueous Medium (with vortexing) store->dilute troubleshoot_dissolution->add_dmso final_solution Clear Final Working Solution? dilute->final_solution use_in_assay Use in In Vitro Assay final_solution->use_in_assay Yes troubleshoot_precipitation Troubleshoot: - Lower final concentration - Use serial DMSO dilutions - Consider co-solvents final_solution->troubleshoot_precipitation No troubleshoot_precipitation->dilute

Caption: Workflow for dissolving and diluting this compound.

signaling_pathway cluster_virus HIV-1 Virion cluster_cell Host Cell viral_rna Viral RNA reverse_transcription Reverse Transcription viral_rna->reverse_transcription rt Reverse Transcriptase (RT) rt->reverse_transcription proviral_dna Proviral DNA integration Integration into Host Genome proviral_dna->integration viral_proteins New Viral Proteins integration->viral_proteins mk6186 This compound (NNRTI) mk6186->rt Binds to allosteric site reverse_transcription->proviral_dna Inhibition

Caption: Mechanism of action of this compound as an NNRTI.

References

MK-6186 Antiviral Activity Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting antiviral activity assays with MK-6186, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel NNRTI that targets the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral life cycle.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not get incorporated into the growing viral DNA chain. Instead, it binds to an allosteric hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase.[1] This binding event induces a conformational change in the enzyme, which disrupts the catalytic site and ultimately blocks the conversion of the viral RNA genome into DNA.[1]

Q2: Which cell lines are suitable for this compound antiviral assays?

Typically, T-cell lines that are susceptible to HIV-1 infection are used, such as MT-4, SupT1, or PM1 cells.[2] It is also possible to use primary human peripheral blood mononuclear cells (PBMCs) for a more physiologically relevant model.[3] The choice of cell line can influence the assay results, so consistency is key.

Q3: How is the antiviral activity of this compound quantified?

The most common method is to measure the inhibition of viral replication. This is often done by quantifying the amount of a viral protein, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[1][2] Other methods include measuring reverse transcriptase activity or using reporter viruses that express a quantifiable marker like luciferase or green fluorescent protein (GFP).[4]

Q4: What are the expected IC50/EC95 values for this compound?

The half-maximal inhibitory concentration (IC50) or 95% effective concentration (EC95) can vary depending on the HIV-1 strain (wild-type or mutant) and the specific assay conditions (e.g., serum concentration). It is crucial to include reference compounds with known activity in your assays to validate your results.

Quantitative Data Summary

The following table summarizes reported potency values for this compound against various HIV-1 strains. Note that these values can be influenced by assay conditions.

HIV-1 StrainAssay ConditionPotency MetricReported Value (nM)
Wild-Type (WT)10% FBSEC9513
K103N Mutant10% FBSEC9516
Y181C Mutant10% FBSEC9560
K103N/Y181C Mutant10% FBSEC95109
Wild-Type (WT)50% HSEC9550
K103N Mutant50% HSEC951,400
Y181C Mutant50% HSEC9579
K103N/Y181C Mutant50% HSEC953,100

FBS: Fetal Bovine Serum, HS: Human Serum

Experimental Protocols

Cell-Based HIV-1 Replication Assay

This protocol outlines a multiple-cycle replication assay to determine the antiviral activity of this compound.

1. Materials and Reagents:

  • Susceptible host cells (e.g., MT-4 cells)

  • Complete cell culture medium

  • HIV-1 virus stock (e.g., NL4-3)

  • This compound compound

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (0.5%)

2. Cell Preparation:

  • Maintain a healthy culture of MT-4 cells in complete medium.

  • On the day of the assay, ensure the cells are in the logarithmic growth phase.

  • Count the cells and adjust the density to 2 x 10^5 cells/mL in fresh medium.

3. Compound Preparation:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).

4. Infection and Treatment:

  • In a separate tube, infect the prepared MT-4 cells with HIV-1 at a multiplicity of infection (MOI) of 0.16 TCID50 per cell.[2]

  • Incubate the infected cells for 2 hours at 37°C.[2]

  • Wash the cells with medium to remove the initial virus inoculum.[2]

  • Resuspend the cells in fresh medium.

  • Plate 100 µL of the infected cell suspension into the wells of a 96-well plate.

  • Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.

5. Incubation and Sample Collection:

  • Incubate the plate at 37°C in a 5% CO2 atmosphere.

  • At various time points post-infection (e.g., days 3, 6, and 10), carefully collect 1 mL of the cell-free supernatant from each well.[2]

  • Store the supernatants at -80°C until the p24 ELISA is performed.

6. Endpoint Analysis (p24 ELISA):

  • Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.[2][5]

  • Calculate the percentage of viral inhibition for each concentration of this compound compared to the vehicle control.

  • Determine the EC50 or EC95 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualization of Pathways and Workflows

G Mechanism of Action of NNRTIs like this compound cluster_virus HIV-1 Particle cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase (RT) Reverse Transcriptase (RT) Reverse Transcription Reverse Transcription Reverse Transcriptase (RT)->Reverse Transcription catalyzes Inhibition of RT Inhibition of RT Reverse Transcriptase (RT)->Inhibition of RT conformational change Viral Entry Viral Entry Viral Entry->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus This compound This compound This compound->Reverse Transcriptase (RT) binds to allosteric site Inhibition of RT->Reverse Transcription blocks

Mechanism of Action of NNRTIs like this compound

Experimental Workflow for Antiviral Activity Assay Start Start Prepare Host Cells Prepare Host Cells Start->Prepare Host Cells Prepare this compound Dilutions Prepare this compound Dilutions Prepare Host Cells->Prepare this compound Dilutions Infect Cells with HIV-1 Infect Cells with HIV-1 Prepare this compound Dilutions->Infect Cells with HIV-1 Treat Cells with this compound Treat Cells with this compound Infect Cells with HIV-1->Treat Cells with this compound Incubate Incubate Treat Cells with this compound->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant p24 ELISA p24 ELISA Collect Supernatant->p24 ELISA Data Analysis (IC50/EC95) Data Analysis (IC50/EC95) p24 ELISA->Data Analysis (IC50/EC95) End End Data Analysis (IC50/EC95)->End

Experimental Workflow for Antiviral Activity Assay

Troubleshooting Logic for Inconsistent Results Inconsistent Results Inconsistent Results Check Assay Controls Check Assay Controls Inconsistent Results->Check Assay Controls First Step Controls OK? Controls OK? Check Assay Controls->Controls OK? Review Pipetting Technique Review Pipetting Technique Controls OK?->Review Pipetting Technique Yes Re-run with Fresh Reagents Re-run with Fresh Reagents Controls OK?->Re-run with Fresh Reagents No Consistent Now? Consistent Now? Review Pipetting Technique->Consistent Now? Issue Resolved Issue Resolved Consistent Now?->Issue Resolved Yes Evaluate Cell Health Evaluate Cell Health Consistent Now?->Evaluate Cell Health No Cells Healthy? Cells Healthy? Evaluate Cell Health->Cells Healthy? Check Compound Integrity Check Compound Integrity Cells Healthy?->Check Compound Integrity Yes Start New Cell Culture Start New Cell Culture Cells Healthy?->Start New Cell Culture No Compound OK? Compound OK? Check Compound Integrity->Compound OK? Investigate Viral Stock Investigate Viral Stock Compound OK?->Investigate Viral Stock Yes Prepare Fresh Compound Prepare Fresh Compound Compound OK?->Prepare Fresh Compound No Contact Technical Support Contact Technical Support Investigate Viral Stock->Contact Technical Support

Troubleshooting Logic for Inconsistent Results

Troubleshooting Guide

Unexpected IC50/EC95 Values
Possible Cause Troubleshooting Tip
Viral strain has reduced susceptibility The HIV-1 strain used may have baseline resistance to NNRTIs. Sequence the reverse transcriptase gene of your viral stock to check for known resistance mutations.[6] Test against a known sensitive, wild-type strain as a control.
Incorrect compound concentration Verify the initial stock concentration and the dilution series calculations. Prepare a fresh dilution series from a new aliquot of the stock solution.
Variability in assay conditions Differences in cell density, multiplicity of infection (MOI), and incubation time can significantly affect IC50 values. Standardize these parameters across all experiments.
Presence of serum proteins This compound may bind to serum proteins, reducing its effective concentration. If possible, perform assays in serum-free media or standardize the serum concentration across all experiments.
High Background Signal in p24 ELISA
Possible Cause Troubleshooting Tip
Insufficient washing Inadequate washing between ELISA steps can leave residual unbound antibodies, leading to a high background signal.[7] Increase the number of wash steps and ensure complete aspiration of the wash buffer.[7]
Contaminated reagents Reagents such as buffers or the substrate solution may be contaminated.[8] Prepare fresh reagents and use sterile techniques.
Non-specific antibody binding The detection antibody may be binding non-specifically to the plate or other proteins. Increase the concentration of the blocking buffer or the incubation time for the blocking step.[9] Consider adding a small amount of a non-ionic detergent like Tween-20 to the wash and antibody dilution buffers.[9]
Substrate incubation time is too long Over-incubation with the substrate can lead to excessive color development. Optimize the substrate incubation time to achieve a good signal-to-noise ratio.
Evidence of Cytotoxicity
Possible Cause Troubleshooting Tip
Compound is toxic to host cells at test concentrations It is crucial to distinguish between antiviral activity and cytotoxicity.[10] Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) in parallel with the antiviral assay using the same cell line, seeding density, and incubation time.[10] The compound should be tested at the same concentrations in the absence of the virus.
Solvent (DMSO) toxicity High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.5%) and is consistent across all wells, including controls.
Unhealthy cells Cells that are not healthy or are overgrown may be more susceptible to compound-induced toxicity. Ensure you are using cells from a healthy, actively growing culture.
Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Tip
Pipetting errors Inaccurate or inconsistent pipetting can lead to significant variability.[11] Ensure pipettes are calibrated and use proper pipetting techniques. For 96-well plates, be mindful of potential "edge effects" where wells on the periphery of the plate evaporate more quickly.[11]
Cell clumping Clumped cells will lead to uneven seeding in the wells. Ensure a single-cell suspension is achieved before plating.
Variation in viral stock The titer of the viral stock can change with repeated freeze-thaw cycles. Aliquot the viral stock and use a fresh aliquot for each experiment. Re-titer the virus stock periodically.
Assay drift In large experiments, the time it takes to process the plates can introduce variability. Process all plates in a consistent and timely manner.

References

Technical Support Center: In Vitro Evaluation of MK-6186 for HIV-1 Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MK-6186 in cell-based assays for Human Immunodeficiency Virus Type 1 (HIV-1) research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel and potent non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to an allosteric, hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for the viral replication cycle. This binding induces a conformational change in the enzyme, ultimately inhibiting its function and preventing the conversion of the viral RNA genome into DNA.

Q2: Which cell lines are recommended for in vitro studies with this compound?

A2: The human T-cell line MT-4 is highly susceptible to HIV-1 infection and is a commonly used cell line for evaluating the antiviral activity of NNRTIs like this compound.

Q3: What are the expected EC₅₀ and CC₅₀ values for this compound in MT-4 cells?

A3: While specific EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values for this compound in MT-4 cells are not widely published in publicly available literature, NNRTIs as a class generally exhibit high potency. It is crucial to determine these values empirically in your specific experimental setup. The table below provides a template for how to present such data once obtained.

Q4: What are common resistance mutations associated with NNRTIs like this compound?

A4: A common issue with NNRTIs is the relatively low genetic barrier to resistance, often requiring only a single point mutation in the reverse transcriptase gene. Common mutations that confer resistance to NNRTIs include K103N, Y181C, G190A, and V106A. When conducting long-term in vitro experiments, it is important to be aware of the potential for the emergence of resistant viral variants.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with this compound.

Issue 1: High Variability or Poor Reproducibility in Antiviral Activity (EC₅₀ values)

  • Possible Cause: Inconsistent cell health or high passage number.

    • Solution: Use a consistent and low passage number of MT-4 cells for all experiments. Ensure cells are in the logarithmic growth phase and exhibit high viability at the time of the assay.

  • Possible Cause: Inaccurate virus titration or inconsistent Multiplicity of Infection (MOI).

    • Solution: Titrate your HIV-1 virus stock before each experiment to ensure a consistent MOI is used across all wells and plates.

  • Possible Cause: Compound precipitation.

    • Solution: Visually inspect the wells for any signs of compound precipitation. If observed, prepare fresh dilutions and ensure complete solubilization of this compound in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept at a non-toxic level (typically ≤ 0.5%).

Issue 2: Higher than Expected Cytotoxicity (Low CC₅₀ Value)

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent used to dissolve this compound is consistent across all wells and is below the toxic threshold for MT-4 cells. Include a vehicle control (media with the same concentration of solvent but no compound) to assess solvent-specific toxicity.

  • Possible Cause: Off-target effects.

    • Solution: While NNRTIs are generally selective for HIV-1 RT, high concentrations may lead to off-target effects. Consider testing this compound in a panel of different cell lines to assess broad cytotoxicity. Some NNRTIs have been associated with mitochondrial toxicity.

  • Possible Cause: Assay interference.

    • Solution: If using a colorimetric or fluorometric assay to measure cytotoxicity (e.g., MTT, XTT), the compound itself may interfere with the assay chemistry. Confirm cytotoxicity with an orthogonal method, such as a membrane integrity assay (e.g., LDH release) or by direct cell counting using trypan blue exclusion.

Issue 3: Emergence of Drug-Resistant Virus in Culture

  • Possible Cause: Prolonged single-agent exposure.

    • Solution: The development of resistance is a known characteristic of NNRTIs. To mitigate this in vitro, limit the duration of culture experiments when possible. If long-term culture is necessary, consider the possibility of resistance emerging and plan for genotypic analysis of the viral population at the end of the experiment.

Data Presentation

Summarize your experimental data in a clear, tabular format to easily compare the antiviral activity and cytotoxicity of this compound.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound against HIV-1 in MT-4 Cells

CompoundVirus StrainEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compoundHIV-1 (e.g., IIIB)[Insert experimental value][Insert experimental value][Calculate from experimental values]
Control NNRTI (e.g., Nevirapine)HIV-1 (e.g., IIIB)[Insert experimental value][Insert experimental value][Calculate from experimental values]

Note: EC₅₀ and CC₅₀ values should be determined experimentally.

Experimental Protocols

1. Antiviral Assay Protocol (HIV-1 p24 Antigen ELISA)

This protocol outlines the determination of the anti-HIV-1 activity of this compound in MT-4 cells by quantifying the inhibition of viral replication through the measurement of the HIV-1 p24 capsid protein.

  • Materials:

    • MT-4 cells

    • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics.

    • This compound (dissolved in DMSO)

    • HIV-1 virus stock (e.g., IIIB strain)

    • 96-well cell culture plates

    • HIV-1 p24 Antigen ELISA kit

    • CO₂ incubator (37°C, 5% CO₂)

  • Procedure:

    • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium at 37°C in a 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase.

    • Compound Dilution: Prepare a series of 2-fold dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Infection:

      • Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

      • Add 50 µL of the diluted this compound to the appropriate wells.

      • Infect the cells with a pre-titered amount of HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.

      • Include a "cell control" (cells only, no virus, no compound), a "virus control" (cells + virus, no compound), and a "vehicle control" (cells + virus + solvent).

    • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.

    • p24 Quantification: After incubation, centrifuge the plate and collect the supernatant. Quantify the amount of p24 antigen in the supernatant using an HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

2. Cytotoxicity Assay Protocol (MTT Assay)

This protocol determines the cytotoxicity of this compound in MT-4 cells.

  • Materials:

    • MT-4 cells

    • RPMI 1640 medium supplemented with 10% FBS

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

    • Compound Addition: Add 100 µL of various concentrations of this compound to the wells. Include a "cell control" (medium only) and a "vehicle control" (highest concentration of DMSO used).

    • Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Determine the CC₅₀ value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

HIV_Reverse_Transcription cluster_virus HIV-1 Virion cluster_cytoplasm Host Cell Cytoplasm Viral RNA Viral RNA Reverse Transcription Complex Reverse Transcription Complex Viral RNA->Reverse Transcription Complex Reverse Transcriptase (RT) Reverse Transcriptase (RT) Reverse Transcriptase (RT)->Reverse Transcription Complex tRNA primer tRNA primer tRNA primer->Reverse Transcription Complex ssDNA Single-stranded DNA Reverse Transcription Complex->ssDNA Reverse Transcription dsDNA Double-stranded DNA ssDNA->dsDNA DNA Synthesis Nuclear Import Nuclear Import dsDNA->Nuclear Import This compound This compound This compound->Reverse Transcriptase (RT) Allosteric Inhibition

Caption: HIV-1 Reverse Transcription and Inhibition by this compound.

Troubleshooting_Workflow start Unexpected Cytotoxicity Observed q1 Is the solvent concentration >0.5%? start->q1 a1_yes Reduce solvent concentration q1->a1_yes Yes q2 Is there compound precipitation? q1->q2 No a1_no No a2_yes Prepare fresh dilutions Ensure complete solubilization q2->a2_yes Yes q3 Does the compound interfere with the cytotoxicity assay? q2->q3 No a2_no No a3_yes Use an orthogonal assay (e.g., LDH release) q3->a3_yes Yes end_node Consider off-target effects or intrinsic compound toxicity q3->end_node No a3_no No

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Technical Support Center: Optimizing the Synthesis of MK-6186

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield and purity of the non-nucleoside reverse transcriptase inhibitor (NNRTI), MK-6186. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Hydrazone Formation Step

  • Question: My reaction to form the benzophenone hydrazone intermediate is showing low conversion and/or the formation of multiple byproducts. What are the likely causes and how can I improve the yield?

  • Potential Causes & Solutions:

    • Purity of Starting Materials: Ensure the hydrazine derivative and the benzophenone are of high purity. Impurities can lead to side reactions.

    • Reaction Conditions: The reaction is sensitive to temperature and solvent. Methanol has been reported as an effective solvent for this crystallization.[1]

    • Product Solubility: The desired hydrazone product has low solubility in the reaction medium, which drives the reaction to completion through crystallization. If the product remains in solution, this equilibrium may not be sufficiently shifted.

    • Workup Procedure: Inefficient extraction or solvent switching can lead to loss of product. An extraction into ethyl acetate followed by a solvent switch to methanol for crystallization has been shown to be effective.[1]

Issue 2: Poor Regioselectivity in the N-Alkylation of the Indazole Precursor

  • Question: I am observing a mixture of N1 and N2 alkylated isomers during the key alkylation step, which is difficult to separate and lowers the yield of the desired N1 product. How can I improve the regioselectivity?

  • Potential Causes & Solutions:

    • Reaction Control: Direct alkylation of indazoles is often non-selective. The established route for this compound synthesis utilizes a hydrazone intermediate to direct the alkylation to the desired nitrogen, followed by cyclization.[1]

    • Base and Solvent Choice: The choice of base and solvent is critical in controlling the N1/N2 ratio in direct indazole alkylations. A common strategy to favor N1 alkylation is the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF.

    • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are generally the thermodynamically more stable product, while N2-isomers are often the kinetic product. Running the reaction at a higher temperature or for a longer duration may favor the formation of the thermodynamic N1 product.

    • Steric Hindrance: Bulky substituents on the indazole ring or the alkylating agent can influence the regioselectivity.

Issue 3: Stalled Reaction or Incomplete Conversion

  • Question: One of the key reactions in my synthesis of this compound is stalling at approximately 70% conversion. What could be causing this and how can I drive the reaction to completion?

  • Potential Causes & Solutions:

    • Base Particle Size: In solid-liquid reactions, the particle size of the base can significantly impact its availability and reactivity. Using a base with a smaller particle size can increase the surface area and improve the reaction rate.[1]

    • Inhibition by Byproducts: A byproduct of the reaction could be inhibiting the catalyst or reacting with the starting materials. Analyze the reaction mixture by LC-MS to identify any significant impurities.

    • Reagent Purity: Impurities in the starting materials or reagents can interfere with the reaction. Ensure all materials are of high purity.

    • Temperature and Reaction Time: Increasing the reaction temperature or extending the reaction time may help to drive the reaction to completion. However, this should be done with caution as it may also lead to the formation of degradation products.

Frequently Asked Questions (FAQs)

  • Q1: What is the overall yield of the developed synthetic route for this compound?

    • A1: The process development paper reports an overall yield of 35% for the six-step synthesis of this compound from readily available starting materials.[1]

  • Q2: What are the key challenges in the synthesis of this compound?

    • A2: The primary challenges include achieving regiocontrol in the N-alkylation step, dealing with reactions that stall before completion, and controlling the formation of impurities.[1]

  • Q3: How is the regioselectivity of the key N-alkylation step controlled in the reported synthesis?

    • A3: The regioselectivity is achieved by using a benzophenone hydrazone as a protecting and directing group. This allows for selective N-alkylation of the open-chain precursor, which is then followed by an acid-catalyzed deprotection and cyclization to form the desired indazole ring.[1]

  • Q4: What purification methods are recommended for the intermediates and the final product?

    • A4: Crystallization is a key purification method used for several intermediates and the final product, this compound. For example, the initial hydrazone intermediate is purified by crystallization from methanol.[1] Resin treatment of the organic phase during workup has also been employed.[1]

Data Presentation

Table 1: Summary of Yields for Key Steps in the this compound Synthesis

StepReactionReported Yield
1Hydrazone Formation79%
2N-AlkylationNot explicitly stated, but part of a high-yielding sequence
3Deprotection and CyclizationNot explicitly stated, but part of a high-yielding sequence
4Subsequent StepsNot explicitly stated, but part of a high-yielding sequence
5Subsequent StepsNot explicitly stated, but part of a high-yielding sequence
6Final Step95% (for a related final step)
Overall 6 Steps 35%

Note: The yields for individual steps beyond the first are not explicitly detailed in the provided search results but contribute to the overall 35% yield.[1]

Experimental Protocols

The following are inferred, detailed methodologies for key experiments in the synthesis of this compound, based on the published literature. Researchers should optimize these protocols for their specific laboratory conditions.

Protocol 1: Formation of Benzophenone Hydrazone Intermediate

  • Reaction Setup: To a solution of the starting hydrazine derivative in ethyl acetate, add one equivalent of benzophenone.

  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove the ethyl acetate.

  • Crystallization: Add methanol to the residue and stir. The desired benzophenone hydrazone product will crystallize out of solution.

  • Isolation: Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.

Protocol 2: N-Alkylation of the Hydrazone Intermediate

  • Reaction Setup: In an inert atmosphere (e.g., nitrogen or argon), dissolve the benzophenone hydrazone intermediate in a suitable aprotic solvent (e.g., THF or DMF).

  • Deprotonation: Add a strong base (e.g., sodium hydride) portion-wise at a controlled temperature (e.g., 0 °C).

  • Alkylation: Add the appropriate alkylating agent (e.g., an alkyl halide) and allow the reaction to warm to room temperature or heat as necessary.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

Protocol 3: Acid-Catalyzed Deprotection and Cyclization

  • Reaction Setup: Dissolve the N-alkylated hydrazone intermediate in a suitable solvent.

  • Acid Treatment: Add an aqueous acid (e.g., hydrochloric acid) and stir the mixture.

  • Cyclization: Heat the reaction mixture to facilitate both the hydrolysis of the hydrazone and the subsequent cyclization to form the indazole ring.

  • Monitoring: Monitor the disappearance of the starting material and the formation of the desired indazole product by TLC or LC-MS.

  • Isolation: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by crystallization or column chromatography.

Mandatory Visualization

experimental_workflow start Starting Materials (Hydrazine derivative, Benzophenone) hydrazone_formation Step 1: Hydrazone Formation (Methanol, Crystallization) start->hydrazone_formation hydrazone_intermediate Benzophenone Hydrazone Intermediate hydrazone_formation->hydrazone_intermediate n_alkylation Step 2: N-Alkylation (Base, Alkylating Agent) hydrazone_intermediate->n_alkylation alkylated_hydrazone N-Alkylated Hydrazone n_alkylation->alkylated_hydrazone deprotection_cyclization Step 3: Deprotection & Cyclization (Aqueous Acid, Heat) alkylated_hydrazone->deprotection_cyclization indazole_core Indazole Core Structure deprotection_cyclization->indazole_core further_steps Steps 4-6: Further Functionalization indazole_core->further_steps final_product This compound further_steps->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield or Impurity Issue check_sm Check Starting Material Purity start->check_sm Initial Check optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Base) start->optimize_conditions If SMs are pure analyze_byproducts Analyze Byproducts (LC-MS) start->analyze_byproducts If unknown impurities improve_workup Improve Workup/ Purification start->improve_workup If product loss check_sm->optimize_conditions optimize_conditions->analyze_byproducts analyze_byproducts->improve_workup

Caption: Troubleshooting decision tree for this compound synthesis.

signaling_pathway cluster_virus HIV Virion cluster_cell Host Cell viral_rna Viral RNA reverse_transcriptase Reverse Transcriptase (RT) viral_rna->reverse_transcriptase Template viral_dna Viral DNA reverse_transcriptase->viral_dna Reverse Transcription integration Integration into Host Genome viral_dna->integration replication Viral Replication integration->replication mk6186 This compound (NNRTI) mk6186->inhibition inhibition->reverse_transcriptase Inhibition

References

Preventing degradation of MK-6186 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of MK-6186 in solution. The following information is based on general chemical principles and knowledge of related compounds, as specific stability data for this compound is not publicly available.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of this compound degradation in solution?

A1: While specific degradation pathways for this compound have not been detailed in publicly available literature, based on its structure as a diaryl ether containing pyrazolopyridine and benzonitrile moieties, potential causes of degradation could include:

  • Hydrolysis: The ether linkage in diaryl ethers can be susceptible to cleavage under certain conditions, such as in the presence of strong acids or bases, or through photocatalysis.[1][2][3]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of organic molecules. Benzonitrile, a component of this compound, has been shown to undergo photocatalytic oxidation.

  • Oxidation: The molecule may be sensitive to oxidative stress, which can be initiated by factors like exposure to air (oxygen), metal ions, or peroxides.

  • Extreme pH: Highly acidic or alkaline conditions can catalyze the degradation of various functional groups present in the molecule.

Q2: What are the general recommendations for storing this compound stock solutions?

A2: To ensure the stability of your this compound stock solutions, it is recommended to:

  • Store at low temperatures: For long-term storage, it is advisable to keep stock solutions at -20°C or -80°C. For short-term storage, refrigeration at 2-8°C may be sufficient.

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Use a suitable solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of many organic compounds. However, it is crucial to use a high-purity, anhydrous grade of DMSO.

  • Aliquot solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot the stock solution into smaller, single-use volumes.

  • Inert atmosphere: For highly sensitive compounds, storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Q3: Can I store this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is not well-documented. Generally, storing organic compounds in aqueous buffers for extended periods can be problematic due to potential hydrolysis. If experiments require aqueous solutions, it is best to prepare them fresh from a concentrated stock solution in an organic solvent like DMSO just before use. The final concentration of the organic solvent in the aqueous medium should be kept to a minimum to avoid solubility issues and potential effects on the experiment.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Loss of compound activity over time Degradation of this compound in solution.1. Verify storage conditions: Ensure stock solutions are stored at the recommended temperature, protected from light, and tightly sealed. 2. Prepare fresh solutions: Prepare working solutions fresh from a frozen stock for each experiment. 3. Perform a stability check: Analyze the concentration of your stock solution over time using a suitable analytical method (e.g., HPLC) to determine its stability under your storage conditions.
Precipitate formation in the solution Poor solubility or compound degradation leading to insoluble products.1. Check solvent compatibility: Ensure this compound is soluble in the chosen solvent at the desired concentration. 2. Adjust pH (with caution): If working with aqueous buffers, the pH might affect solubility. However, be aware that altering the pH could also accelerate degradation. 3. Filter the solution: If a precipitate is observed, it may be necessary to filter the solution before use, but this may also remove some of the active compound. It is crucial to determine the cause of precipitation.
Inconsistent experimental results Inconsistent concentration of this compound due to degradation or improper handling.1. Standardize solution preparation: Ensure that all researchers are following the same protocol for preparing and handling this compound solutions. 2. Use aliquots: Avoid using a stock solution that has undergone multiple freeze-thaw cycles. 3. Confirm concentration: Before critical experiments, it may be beneficial to confirm the concentration of the working solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation of moisture.

    • Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution, but avoid excessive heat.

    • Aliquot the stock solution into single-use amber vials.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: General Stability Study of this compound in Solution

  • Objective: To determine the stability of this compound under various storage conditions.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Aqueous buffer of interest (e.g., PBS, pH 7.4)

    • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

    • Light exposure chamber (optional)

    • HPLC system with a suitable column and detector for this compound analysis

  • Procedure:

    • Prepare working solutions of this compound at a relevant concentration by diluting the stock solution into the aqueous buffer.

    • Divide the working solutions into different storage conditions to be tested (e.g., protected from light at 4°C, 25°C, and 37°C, and exposed to light at 25°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each condition.

    • Immediately analyze the concentration of this compound in each aliquot by HPLC.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Data Presentation

Table 1: Stability of this compound in Solution (Template)

Use this table to record and compare the stability of this compound under different experimental conditions.

Condition Solvent Temperature (°C) Light Exposure Time (hours) % this compound Remaining
10100
t1
t2
20100
t1
t2
30100
t1
t2

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results or Loss of Activity check_storage Verify Storage Conditions (Temp, Light, Seal) start->check_storage fresh_solutions Prepare Fresh Working Solutions check_storage->fresh_solutions precipitate Precipitate Observed? fresh_solutions->precipitate stability_study Conduct Stability Study (e.g., HPLC) review_protocol Review and Standardize Solution Preparation Protocol stability_study->review_protocol end_degraded Compound Degraded - Obtain Fresh Stock - Re-evaluate Storage stability_study->end_degraded precipitate->stability_study No check_solubility Check Solubility and Solvent Quality precipitate->check_solubility Yes check_solubility->review_protocol end_ok Problem Resolved review_protocol->end_ok

Caption: Troubleshooting workflow for this compound degradation issues.

DegradationPathway MK6186 This compound (Diaryl Ether) hydrolysis Hydrolysis (H₂O, Acid/Base) MK6186->hydrolysis photodegradation Photodegradation (Light) MK6186->photodegradation oxidation Oxidation (O₂) MK6186->oxidation cleaved_products Cleaved Ether Products hydrolysis->cleaved_products photo_products Oxidized/Rearranged Products photodegradation->photo_products oxidized_products Oxidized Products oxidation->oxidized_products

Caption: Potential degradation pathways of this compound in solution.

References

Challenges in developing MK-6186 as a therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the experimental use of MK-6186, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1.

I. Frequently Asked Questions (FAQs)

This section addresses common challenges and questions that may arise during the development and experimental use of this compound.

1. What is the primary mechanism of action of this compound?

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, rendering the polymerase active site inactive and thereby inhibiting viral replication.

2. What are the key challenges in the therapeutic development of this compound?

The principal challenge in the development of this compound as a therapeutic is the emergence of drug resistance. Clinical and in vitro studies have identified specific mutations in the HIV-1 reverse transcriptase gene that confer resistance to this compound. The most significant of these is the V106A mutation, which has been associated with viral rebound in clinical trials.[1] Another key mutation, L234I, has been observed to be one of the first to emerge during in vitro resistance selection experiments.[2]

3. What are the known resistance mutations associated with this compound?

The primary resistance mutations identified for this compound are:

  • V106A: This mutation has been observed in clinical trials and is associated with viral rebound.[1]

  • L234I: This mutation is often the first to emerge in in vitro resistance selection studies.[2]

It is crucial to monitor for the emergence of these and other potential resistance mutations during preclinical and clinical development.

4. How can I test for the emergence of resistance to this compound in my experiments?

The emergence of resistance can be monitored through genotypic and phenotypic testing.

  • Genotypic Testing: This involves sequencing the HIV-1 reverse transcriptase gene from viral isolates to identify known resistance mutations.

  • Phenotypic Testing: This involves determining the concentration of this compound required to inhibit the replication of viral isolates by 50% (IC50). An increase in the IC50 value compared to the wild-type virus indicates the development of resistance.

5. What are some common issues encountered in in vitro antiviral assays with this compound and how can I troubleshoot them?

Issue Potential Cause Troubleshooting Steps
High variability in IC50 values Inconsistent cell density, viral input, or drug concentrations.Ensure accurate and consistent cell counting, use a standardized viral stock with a known titer, and perform precise serial dilutions of this compound.
No observed antiviral activity Incorrect drug concentration, inactive compound, or resistant virus.Verify the concentration and integrity of the this compound stock solution. Use a known sensitive HIV-1 strain as a positive control. If using a clinical isolate, consider the possibility of pre-existing NNRTI resistance.
Unexpected cell toxicity High concentration of this compound or solvent (e.g., DMSO).Determine the cytotoxic concentration of this compound and the solvent in uninfected cells. Ensure the final solvent concentration in the assay is non-toxic.
Failure to select for resistant virus Suboptimal drug concentration or insufficient passage number.Use a range of this compound concentrations around the IC50 value. Continue passaging the virus for an adequate period to allow for the selection and outgrowth of resistant variants.

II. Data Presentation

This section summarizes key quantitative data regarding the efficacy and pharmacokinetics of this compound.

Table 1: In Vitro Antiviral Activity of this compound against Wild-Type and NNRTI-Resistant HIV-1 Mutants
HIV-1 StrainFold Change in IC50 vs. Wild-Type
Wild-Type1.0
K103N<2
Y181C<5
Y188L>100
V106I/Y188L>100

Data compiled from publicly available research.[2]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults (Single Dose)
DoseCmax (ng/mL)Tmax (hr)AUC0-inf (ng*hr/mL)t1/2 (hr)
40 mg15402.04590043.9
150 mg32802.09750048.7

Data from a Phase 1 clinical trial (NCT01152255).[1] Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Half-life.

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to the development and evaluation of this compound.

In Vitro Resistance Selection Protocol

Objective: To select for HIV-1 variants with reduced susceptibility to this compound.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4 cells)

  • Wild-type HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • This compound

  • Cell culture medium and supplements

  • p24 antigen ELISA kit

Methodology:

  • Initial Infection: Infect MT-4 cells with wild-type HIV-1 at a low multiplicity of infection (MOI) of 0.01.

  • Drug Selection: Add this compound to the infected cell culture at a concentration equal to the IC50 value of the wild-type virus.

  • Virus Passage: Monitor the culture for viral replication by measuring p24 antigen in the supernatant. When viral replication is detected, harvest the cell-free supernatant containing the virus.

  • Dose Escalation: Use the harvested virus to infect fresh MT-4 cells, and gradually increase the concentration of this compound in the culture.

  • Isolation of Resistant Virus: Continue this process for multiple passages until the virus can replicate in the presence of high concentrations of this compound.

  • Characterization of Resistant Virus: Isolate viral RNA from the resistant culture, and perform genotypic analysis of the reverse transcriptase gene to identify resistance mutations. Determine the phenotypic resistance by measuring the IC50 of this compound against the selected virus.

Genotypic Resistance Assay Protocol

Objective: To identify mutations in the HIV-1 reverse transcriptase gene that confer resistance to this compound.

Materials:

  • Viral RNA isolated from cell culture supernatant or patient plasma

  • Reverse transcriptase and DNA polymerase for RT-PCR

  • Primers specific for the HIV-1 reverse transcriptase gene

  • DNA sequencing reagents and equipment

Methodology:

  • RNA Extraction: Extract viral RNA from the sample using a commercial kit.

  • RT-PCR: Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA and amplify the reverse transcriptase gene.

  • PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides.

  • DNA Sequencing: Sequence the purified PCR product using Sanger sequencing or next-generation sequencing methods.

  • Sequence Analysis: Align the obtained sequence with a wild-type HIV-1 reference sequence to identify mutations. Compare the identified mutations to a database of known NNRTI resistance mutations.

Phenotypic Susceptibility Assay Protocol

Objective: To determine the in vitro susceptibility of HIV-1 isolates to this compound.

Materials:

  • HIV-1 permissive cell line (e.g., TZM-bl cells)

  • HIV-1 isolates (wild-type and potentially resistant strains)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Plating: Plate TZM-bl cells in a 96-well plate and incubate overnight.

  • Drug Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Add the HIV-1 isolates to the cells in the presence of the different concentrations of this compound.

  • Incubation: Incubate the plates for 48-72 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the extent of viral replication.

  • Data Analysis: Plot the percentage of inhibition of viral replication against the log of the drug concentration. Use a non-linear regression analysis to determine the IC50 value.

IV. Visualizations

This section provides diagrams to illustrate key concepts related to this compound.

HIV_Lifecycle cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription HIV Reverse Transcriptase Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Integrase Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription Viral Proteins Viral Proteins Transcription->Viral Proteins Assembly Assembly Viral Proteins->Assembly Budding Budding Assembly->Budding New HIV Virion New HIV Virion Budding->New HIV Virion HIV Virion HIV Virion HIV Virion->Viral RNA Entry MK6186 This compound MK6186->Reverse Transcription Inhibits

Caption: Mechanism of action of this compound in the HIV-1 lifecycle.

Resistance_Selection Wild-Type Virus Wild-Type Virus Drug Pressure This compound Wild-Type Virus->Drug Pressure Resistant Variants Emerge Resistant Variants Emerge Drug Pressure->Resistant Variants Emerge Genotypic Analysis Genotypic Analysis Resistant Variants Emerge->Genotypic Analysis Identify Mutations (e.g., V106A, L234I) Phenotypic Analysis Phenotypic Analysis Resistant Variants Emerge->Phenotypic Analysis Determine IC50 Fold-Change

Caption: Experimental workflow for in vitro resistance selection.

Troubleshooting_Logic Experiment Fails Experiment Fails Check Reagents Check Reagents Experiment Fails->Check Reagents e.g., this compound stability Review Protocol Review Protocol Experiment Fails->Review Protocol e.g., concentrations, timing Verify Equipment Verify Equipment Experiment Fails->Verify Equipment e.g., incubator, reader Consult Literature Consult Literature Check Reagents->Consult Literature Review Protocol->Consult Literature Contact Support Contact Support Verify Equipment->Contact Support Consult Literature->Contact Support

Caption: A logical approach to troubleshooting experimental issues.

References

Technical Support Center: Refining Protocols for MK-6186 Resistance Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for testing resistance to the targeted therapy MK-6186.

Troubleshooting Guides

Experimental success in assessing drug resistance is contingent on meticulous technique and proactive problem-solving. The following tables address common issues encountered during this compound resistance testing.

Table 1: Cell Culture and Assay Contamination
Problem Potential Cause(s) Recommended Solution(s)
Sudden change in media color (e.g., yellowing), turbidity, or visible particles. [1][2]Bacterial Contamination: Often introduced through improper aseptic technique, contaminated reagents, or laboratory equipment.[1][3]- Immediately discard the contaminated culture to prevent cross-contamination.[1] - Thoroughly decontaminate the biosafety cabinet, incubator, and any shared equipment.[1] - Review and reinforce aseptic techniques with all laboratory personnel.[1] - Test all media and reagents for contamination before use.[1]
Filamentous growths or visible spores in the culture. [1]Fungal (Yeast/Mold) Contamination: Spores can be airborne or introduced via contaminated surfaces or reagents.[1][2][3]- Discard the contaminated culture immediately.[2] - Thoroughly clean and disinfect the incubator and work area.[2] - Consider using antifungal agents in the culture medium as a preventative measure, though this is not a substitute for good aseptic technique.
Cells appear healthy, but results are inconsistent or show altered metabolism. [1]Mycoplasma Contamination: A common and often undetected contaminant that can alter cellular processes.[1]- Regularly test cell lines for mycoplasma using PCR, fluorescence staining, or ELISA-based methods.[4] - If detected, treat the culture with a specific anti-mycoplasma agent or discard the cell line and start with a fresh, uncontaminated stock.[5]
Inconsistent results not attributable to microbial contamination. Chemical Contamination: Can arise from residues in water, media, or detergents on labware.[1]- Use high-purity, sterile water for all media and buffer preparations. - Ensure thorough rinsing of all glassware and equipment to remove any detergent or disinfectant residues.
Table 2: Inconsistent or Unexpected Experimental Results
Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells in viability assays. - Inconsistent cell seeding density: Uneven distribution of cells across the plate. - Edge effects: Evaporation from wells on the plate's perimeter. - Improper mixing of reagents. [6]- Ensure the cell suspension is homogenous before and during plating. - To minimize edge effects, do not use the outer wells of the plate for experimental data; instead, fill them with sterile media or PBS. - Ensure thorough but gentle mixing of assay reagents in each well.[6]
Low signal-to-noise ratio in luminescent viability assays. - Low cell number: Insufficient cells to generate a strong signal.[7] - Reagent instability or improper storage. - Incorrect plate type: Using clear or black plates can reduce luminescent signal.[6][8]- Optimize cell seeding density to ensure a linear relationship between cell number and luminescent output.[7][9] - Store and handle luminescent reagents according to the manufacturer's instructions. - Use white, opaque-walled plates to maximize the luminescent signal.[6][8]
IC50 values are not reproducible. - Cell passage number: High passage numbers can lead to genetic drift and altered drug sensitivity.[10] - Inconsistent drug preparation: Errors in serial dilutions. - Variable incubation times. - Use cells within a consistent and low passage number range.[9][10] - Prepare fresh drug dilutions for each experiment. - Standardize all incubation times precisely.
No significant difference in viability between treated and control groups. - Drug inactivity: The compound may have degraded. - Intrinsic resistance: The cell line may be naturally resistant to this compound. - Incorrect drug concentration range. - Verify the activity of the drug compound. - Test a panel of different cell lines to identify a sensitive model. - Perform a broad-range dose-response experiment to determine the effective concentration range.

Frequently Asked Questions (FAQs)

General

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI).[11][12] It binds to a hydrophobic pocket in the HIV-1 reverse transcriptase, inducing conformational changes that inhibit its polymerase activity.[11]

Q2: What are the known resistance mutations for this compound in its original antiviral context?

A2: In in-vitro studies, the L234I mutation was often the first to emerge under low-multiplicity-of-infection conditions.[12][13] Under high-multiplicity-of-infection, the V106A mutation was dominant.[12][13] A clinical study also identified the V106A variant in a participant who experienced viral rebound.[14]

Experimental Design and Protocols

Q3: How do I determine the optimal cell seeding density for a viability assay?

A3: The optimal seeding density ensures cells are in the logarithmic growth phase throughout the experiment.[15] To determine this, seed a range of cell densities in a 96-well plate and measure viability at different time points (e.g., 24, 48, 72 hours).[16] The ideal density will provide a linear and reproducible signal.[16]

Q4: How do I generate an this compound resistant cell line?

A4: Drug-resistant cell lines are typically developed by exposing a parental, sensitive cell line to gradually increasing concentrations of the drug over a prolonged period (can be from 3 to 18 months).[17][18] This process selects for cells that can survive and proliferate at higher drug concentrations.[18]

Q5: How should I interpret the IC50 value?

A5: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug required to inhibit a biological process by 50%.[19][20][21] In the context of cell viability, it is the concentration of this compound that reduces cell viability by 50% compared to an untreated control.[20] A lower IC50 value indicates greater potency.[21]

Troubleshooting

Q6: My luminescent viability assay has high background signal. What can I do?

A6: High background can be due to several factors, including the phosphorescence of the plastic plates and electronic noise from the plate reader.[6] It is recommended to compare a positive control with a high signal to a background control (media and reagent only) to understand the expected readings for your instrument and conditions.[6] Using opaque white plates can help maximize the signal-to-background ratio.[6][8]

Q7: My cells are growing slowly and appear stressed after thawing.

A7: This can be due to improper freezing or thawing technique, or low viability of the frozen stock. Ensure that cells are frozen slowly in a cryoprotectant medium and thawed rapidly. After thawing, it's crucial to dilute the cells in fresh, pre-warmed medium to remove the cryoprotectant, which can be toxic to cells.

Q8: I am observing a high degree of variability in my results when testing combination therapies with this compound.

A8: Combination therapy experiments require careful optimization of the concentrations and ratios of both drugs. A high degree of variability could indicate synergistic or antagonistic effects that are highly dose-dependent. It is important to perform a matrix of concentrations for both drugs to identify the optimal combination and to ensure that the observed effects are consistent.

Detailed Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a general method for developing acquired resistance to this compound in a sensitive cancer cell line.

Materials:

  • Parental cancer cell line sensitive to this compound

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile culture flasks and plates

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Methodology:

  • Determine the initial IC50 of the parental cell line: Perform a dose-response assay to determine the concentration of this compound that inhibits cell growth by 50%.

  • Initial drug exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

  • Monitor cell growth: Observe the cells daily. Initially, a significant proportion of cells may die. Allow the surviving cells to repopulate the flask.

  • Gradual dose escalation: Once the cells are growing steadily in the presence of the initial drug concentration, increase the concentration of this compound in the medium. A 1.5- to 2-fold increase is a common starting point.[18]

  • Repeat and select: Continue this process of gradually increasing the drug concentration over several months. At each stage, allow the cell population to recover and stabilize before the next dose escalation.[18]

  • Cryopreserve at intervals: It is crucial to freeze down vials of cells at various stages of resistance development. This provides a backup and allows for later characterization of the evolution of resistance.

  • Confirm resistance: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the parental IC50), confirm the degree of resistance by performing a new dose-response assay and comparing the IC50 of the resistant line to the parental line.

Protocol 2: Cell Viability Assay (Luminescence-Based)

This protocol outlines a common method for assessing cell viability in response to this compound treatment using an ATP-based luminescent assay.

Materials:

  • Parental and/or resistant cells

  • Complete cell culture medium

  • This compound serial dilutions

  • White, opaque 96-well plates[6][8]

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Methodology:

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cells to the pre-determined optimal seeding density in complete medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well white, opaque plate.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the appropriate drug dilution. Include wells with vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells) and untreated controls.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the luminescent assay reagent to room temperature.

    • Add the luminescent reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

    • Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow Figure 1. General Experimental Workflow for this compound Resistance Testing cluster_setup Phase 1: Assay Setup and Baseline cluster_resistance Phase 2: Resistance Development cluster_testing Phase 3: Compound Testing start Start with this compound Sensitive Cell Line optimize_seeding Optimize Cell Seeding Density start->optimize_seeding determine_ic50 Determine Baseline IC50 optimize_seeding->determine_ic50 generate_resistant Generate Resistant Cell Line (Long-term drug exposure) determine_ic50->generate_resistant viability_assay Perform Viability Assays (Parental vs. Resistant) determine_ic50->viability_assay confirm_resistance Confirm Resistance (Compare IC50 values) generate_resistant->confirm_resistance characterize Characterize Resistance Mechanisms (e.g., Sequencing, Western Blot) confirm_resistance->characterize confirm_resistance->viability_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis data_analysis->characterize Inform further characterization

Caption: Figure 1. General Experimental Workflow for this compound Resistance Testing

signaling_pathway Figure 2. Hypothetical Signaling Pathway and this compound Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) TargetProtein Target Protein (e.g., Kinase) RTK->TargetProtein Signal Transduction DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 TargetProtein->DownstreamEffector2 Proliferation Cell Proliferation & Survival DownstreamEffector1->Proliferation DownstreamEffector2->Proliferation BypassPathway Bypass Pathway Activation BypassPathway->Proliferation MK6186 This compound MK6186->TargetProtein Inhibition ResistanceMutation Resistance Mutation (Alters drug binding site) ResistanceMutation->TargetProtein

Caption: Figure 2. Hypothetical Signaling Pathway and this compound Resistance

References

Minimizing off-target effects of MK-6186 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MK-6186. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a focus on minimizing and troubleshooting potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. It binds to an allosteric pocket on the p66 subunit of HIV-1 reverse transcriptase, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of the viral RNA genome into proviral DNA.

Q2: What are off-target effects and why are they a concern when using small molecule inhibitors like this compound?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability of findings. Minimizing off-target effects is crucial for obtaining reliable and reproducible data.

Q3: What are the known or potential off-target effects of NNRTIs, the class of drugs to which this compound belongs?

While specific off-target interactions for this compound are not extensively documented in publicly available literature, the NNRTI class of drugs has been associated with a range of off-target effects and toxicities in clinical use. These can include:

  • Hepatotoxicity: Liver-related adverse events have been observed with some NNRTIs.[1][2][3]

  • Skin Rash: Mild to severe skin rashes are a known side effect of several NNRTIs.[1][2][4][5][6][7][8][9]

  • Neuropsychiatric Effects: Some NNRTIs have been linked to central nervous system (CNS) side effects, such as dizziness, insomnia, and abnormal dreams.[7][10][11][12][13]

  • Drug-Drug Interactions: NNRTIs can be substrates and modulators of cytochrome P450 (CYP) enzymes, leading to potential interactions with co-administered drugs.[14][15]

It is important for researchers to be aware of these potential class-wide off-target effects when designing and interpreting experiments with this compound.

Q4: How can I proactively minimize off-target effects in my experiments with this compound?

Several strategies can be employed to minimize off-target effects:

  • Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that achieves the desired on-target effect.

  • Orthogonal Validation: Confirm key findings using an alternative method that does not rely on the same mechanism of action. This could involve using a structurally different NNRTI or a genetic approach like siRNA or CRISPR/Cas9 to knockdown or knockout the target protein (HIV-1 reverse transcriptase).

  • Target Engagement Assays: Directly confirm that this compound is binding to its intended target in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).

  • Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) at the same concentration used for this compound treatment. For phenotypic assays, using a structurally related but inactive analog of this compound, if available, can also serve as a valuable negative control.[16]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting potential off-target effects of this compound in your experiments.

Troubleshooting Workflow for Suspected Off-Target Effects

Caption: A troubleshooting workflow for investigating suspected off-target effects.

Data Presentation

Table 1: On-Target Activity of this compound Against HIV-1 Reverse Transcriptase

The following table summarizes the reported in vitro potency of this compound against wild-type HIV-1.

ParameterValueCell Line/Assay ConditionsReference
IC50 0.0401 µMMT-4 cells (HIV infection-mediated cell death)[17]
IC50 1.66 µMRecombinant HIV-1 RT[17]

Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and cell type. It is recommended to determine the IC50 in your specific assay system.

Table 2: Template for On-Target vs. Off-Target Activity Profiling

Use this table to record and compare the potency of this compound against its intended target and any suspected off-targets identified in your experiments.

TargetIC50 / EC50 (µM)Assay TypeNotes
On-Target: HIV-1 RT [Enter your value][e.g., Enzyme activity assay, Cell-based viral replication assay][e.g., Corresponds to desired phenotype]
Potential Off-Target 1 [Enter your value][e.g., Kinase assay, Cell viability assay][e.g., Observed at higher concentrations]
Potential Off-Target 2 [Enter your value][e.g., Receptor binding assay]

Experimental Protocols

Protocol 1: Dose-Response Analysis for On-Target vs. Off-Target Effects

Objective: To determine the concentration range over which this compound elicits its on-target effect and to identify the concentrations at which potential off-target effects or cytotoxicity occur.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to cover a broad concentration range (e.g., from 1 nM to 100 µM).

  • Cell Plating: Plate your target cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere or stabilize overnight.

  • Treatment: Treat the cells with the serial dilutions of this compound. Include a vehicle-only control (e.g., 0.5% DMSO).

  • Incubation: Incubate the cells for a duration relevant to your experimental endpoint.

  • Assays:

    • On-Target Assay: Perform your primary assay to measure the intended biological effect (e.g., inhibition of HIV-1 replication).

    • Cytotoxicity Assay: In parallel, perform a cell viability assay (e.g., MTT, CellTiter-Glo) to assess the impact on cell health.

  • Data Analysis: Plot the dose-response curves for both the on-target effect and cytotoxicity. Determine the EC50 (for on-target activity) and the CC50 (cytotoxic concentration 50%). The therapeutic window is the concentration range where the on-target effect is observed without significant cytotoxicity.

Protocol 2: Orthogonal Validation using siRNA-mediated Knockdown

Objective: To confirm that the observed phenotype of this compound treatment is due to the inhibition of its intended target, HIV-1 reverse transcriptase.

Methodology:

  • siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting the mRNA of HIV-1 reverse transcriptase. A non-targeting scrambled siRNA should be used as a negative control.

  • Transfection: Transfect the target cells with the siRNAs using a suitable transfection reagent.

  • Knockdown Confirmation: After 48-72 hours, confirm the knockdown of HIV-1 reverse transcriptase expression by RT-qPCR or Western blot.

  • Phenotypic Analysis: Perform the same phenotypic assay that was used to characterize the effect of this compound on the knockdown cells.

  • Data Analysis: Compare the phenotype observed in the reverse transcriptase knockdown cells to that of cells treated with this compound. If the phenotypes are similar, it provides strong evidence that the effect of this compound is on-target.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly measure the binding of this compound to HIV-1 reverse transcriptase in intact cells.

Methodology:

CETSA_Workflow cluster_1 Heating cluster_2 Analysis treat_vehicle Treat cells with Vehicle (DMSO) heat_samples Heat cell lysates to a range of temperatures treat_vehicle->heat_samples treat_mk6186 Treat cells with This compound treat_mk6186->heat_samples lysis Cell Lysis and Centrifugation heat_samples->lysis western_blot Western Blot for soluble HIV-1 Reverse Transcriptase lysis->western_blot analysis Analyze protein stability western_blot->analysis

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Treat intact cells expressing HIV-1 reverse transcriptase with this compound at a concentration known to be effective, and with a vehicle control.

  • Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble proteins and analyze the amount of soluble HIV-1 reverse transcriptase at each temperature using Western blotting or another suitable detection method.

  • Data Analysis: Plot the amount of soluble reverse transcriptase as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates that the compound has bound to and stabilized the target protein.

References

Technical Support Center: Enhancing the Bioavailability of MK-6186 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the bioavailability of MK-6186 in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the known pharmacokinetic properties of this compound?

Q2: Which animal models are most suitable for studying the bioavailability of this compound?

The selection of an appropriate animal model is critical for obtaining data that can be extrapolated to humans. Commonly used models for bioavailability studies include rodents (rats, mice), rabbits, canines (beagle dogs), and pigs.[9][10] Rats are often used for initial screenings due to their well-characterized physiology and cost-effectiveness.[10] Beagle dogs are also a common choice for oral bioavailability studies as their gastrointestinal anatomy and physiology share many similarities with humans.[10] The choice of model can be influenced by the specific metabolic pathways of this compound and their similarity to human metabolism.

Q3: What are the primary challenges in achieving adequate oral bioavailability for poorly soluble compounds like this compound?

The main obstacles to achieving sufficient oral bioavailability for poorly soluble drugs are:

  • Poor aqueous solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.[4][5]

  • Slow dissolution rate: Even if a drug is soluble, a slow dissolution rate can limit the amount of drug that is available for absorption within the gastrointestinal transit time.[8]

  • First-pass metabolism: After absorption from the gut, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation, thereby reducing its bioavailability.[4]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound

Possible Cause: Poor dissolution of the drug in the gastrointestinal tract due to low aqueous solubility.

Troubleshooting Steps:

  • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[4][7]

    • Micronization: This technique reduces particle size to the micron range.[4]

    • Nanosizing: Further reduction to the nanometer range can significantly improve dissolution rates.[4][11] This can be achieved through methods like wet media milling.[11]

  • Formulation as a Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix can enhance its solubility and dissolution rate.[4][6]

  • Utilize Lipid-Based Formulations: These formulations can improve the absorption of lipophilic drugs.[6][12]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[13] This enhances the solubilization and absorption of the drug.[13]

Hypothetical In Vivo Screening Data in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Micronized)10150 ± 354980 ± 210100 (Reference)
Nanosuspension10450 ± 9022950 ± 450301
Solid Dispersion in PVP K3010620 ± 12024100 ± 600418
SEDDS Formulation10850 ± 15015800 ± 750592
Issue 2: High Inter-Animal Variability in Pharmacokinetic Parameters

Possible Cause: Inconsistent formulation performance or physiological differences between animals.

Troubleshooting Steps:

  • Optimize Formulation Robustness: Ensure the formulation is stable and performs consistently. For example, in SEDDS, the choice of oils, surfactants, and their ratios is critical for reproducible emulsification.

  • Standardize Experimental Conditions:

    • Fasting State: Ensure all animals are fasted for a consistent period before dosing, as food can significantly affect the absorption of some drugs.[14]

    • Dosing Technique: Use precise oral gavage techniques to ensure accurate dose administration.

  • Increase the Number of Animals (N): A larger sample size can help to better understand the true mean and variability of the pharmacokinetic parameters.

Issue 3: Suspected High First-Pass Metabolism

Possible Cause: Significant metabolism of this compound in the liver before it reaches systemic circulation.

Troubleshooting Steps:

  • Administer via a Different Route: Compare the pharmacokinetic profile after oral administration with that after intravenous (IV) administration to determine the absolute bioavailability. A low oral bioavailability despite good absorption suggests high first-pass metabolism.

  • In Vitro Metabolism Studies: Use liver microsomes or hepatocytes from the selected animal model to investigate the metabolic stability of this compound.

  • Formulation Strategies to Bypass First-Pass Metabolism:

    • Lymphatic Targeting: Certain lipid-based formulations can promote lymphatic transport of the drug, which bypasses the portal circulation and first-pass metabolism in the liver.[15]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound
  • Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.

  • Materials: this compound, stabilizer (e.g., Hydroxypropyl methylcellulose - HPMC), purified water, milling media (e.g., yttria-stabilized zirconium oxide beads).

  • Procedure:

    • Prepare a pre-suspension of this compound (e.g., 5% w/v) and a suitable stabilizer (e.g., 1% w/v HPMC) in purified water.

    • Charge a high-energy media mill with the milling media and the pre-suspension.

    • Mill at a controlled temperature for a specified duration (e.g., 2-4 hours).

    • Monitor the particle size distribution at regular intervals using a laser diffraction particle size analyzer until the desired size (e.g., <200 nm) is achieved.

    • Separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In Vivo Bioavailability Study in Rats
  • Objective: To determine the oral bioavailability of different formulations of this compound in rats.

  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Procedure:

    • Fast the rats overnight (approximately 12 hours) with free access to water.[14]

    • Divide the rats into groups (e.g., n=6 per group) for each formulation to be tested.

    • Administer the respective this compound formulation orally via gavage at a predetermined dose.

    • Collect blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

    • Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_evaluation Evaluation formulation_strategy Select Strategy (e.g., Nanosuspension, SEDDS) preparation Prepare Formulation formulation_strategy->preparation characterization In Vitro Characterization (Particle Size, Dissolution) preparation->characterization animal_model Select Animal Model (e.g., Rat, Dog) characterization->animal_model Lead Formulation dosing Oral Administration animal_model->dosing sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_calc Pharmacokinetic Calculation analysis->pk_calc data_analysis Data Analysis & Comparison pk_calc->data_analysis optimization Further Optimization data_analysis->optimization

Caption: Experimental workflow for enhancing this compound bioavailability.

bioavailability_challenges cluster_drug Drug Properties cluster_absorption Absorption Barriers cluster_metabolism Metabolic Barriers cluster_outcome Outcome poor_solubility Poor Aqueous Solubility slow_dissolution Slow Dissolution Rate poor_solubility->slow_dissolution low_bioavailability Low Oral Bioavailability slow_dissolution->low_bioavailability low_permeability Low Membrane Permeability low_permeability->low_bioavailability first_pass High First-Pass Metabolism first_pass->low_bioavailability

Caption: Key challenges affecting the oral bioavailability of this compound.

References

Validation & Comparative

A Comparative Analysis of MK-6186 and Other Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI), MK-6186, with established NNRTIs, including efavirenz, rilpivirine, doravirine, and nevirapine. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating its potential.

Executive Summary

This compound is a novel diarylether NNRTI demonstrating potent antiviral activity against wild-type HIV-1 and key NNRTI-resistant strains. In preclinical studies, it has shown subnanomolar inhibitory concentrations against the wild-type HIV-1 reverse transcriptase and has maintained significant activity against common resistance mutations such as K103N and Y181C.[1] This profile suggests this compound may offer an advantage over first-generation NNRTIs, which are often compromised by single-point mutations. This guide presents a detailed comparison of its in vitro efficacy and resistance profile against other widely used NNRTIs.

Data Presentation: In Vitro Antiviral Activity and Resistance

The following tables summarize the quantitative data on the half-maximal inhibitory concentration (IC50) and the fold change in resistance for this compound and other NNRTIs against wild-type and various mutant strains of HIV-1.

Table 1: Comparative IC50/EC50 Values of NNRTIs against Wild-Type HIV-1

DrugIC50/EC50 (nM)Assay Type
This compound 0.35Biochemical (RT inhibition)[1]
Efavirenz 0.51Cell-based (Wild-type HIV)[2]
Rilpivirine ~14Biochemical (RT inhibition)[3]
Doravirine 12Cell-based (Wild-type HIV)
Nevirapine 84Biochemical (RT inhibition)[1]
40Cell-based (HIV-1 replication)[1]

Table 2: Fold Change in Resistance for NNRTIs against Common Mutant Strains

MutationThis compoundEfavirenzRilpivirineDoravirineNevirapine
K103N <2[1]~20-50[4]<2[4]<2>50[4]
Y181C <5[1]<2[4]~3[4]<2>50[4]
V106A Dominant mutation in high-MOI selection[5]----
Y188L >100[5]----

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and verification of the findings.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (IC50 Determination)

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (wild-type and mutant variants)

  • Test compounds (e.g., this compound) serially diluted in DMSO

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 2 mM DTT, 10 mM MgCl2)

  • Template/Primer: Poly(rA)/Oligo(dT)

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]dTTP or a fluorescent analog)

  • Microplates (e.g., 96-well)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute further in the reaction buffer to the desired final concentrations.

  • In each well of the microplate, add the reaction buffer, template/primer, and the diluted test compound or vehicle control (DMSO).

  • Initiate the reaction by adding the purified HIV-1 RT enzyme to each well.

  • Add the dNTP mix containing the labeled dNTP to start the polymerization reaction.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Transfer the reaction mixture to a filter plate (e.g., DEAE filtermat) to capture the newly synthesized DNA.

  • Wash the filter plate multiple times to remove unincorporated labeled dNTPs.

  • Measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Calculate the percentage of RT inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Viral Replication Assay (EC50 Determination) using p24 Antigen ELISA

This cell-based assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context by quantifying the production of the viral p24 capsid protein.

Materials:

  • Susceptible host cells (e.g., MT-4 cells, CEM-SS cells, or peripheral blood mononuclear cells)

  • HIV-1 viral stocks (wild-type and mutant strains)

  • Test compounds serially diluted in cell culture medium

  • Cell culture medium and supplements (e.g., RPMI 1640, 10% fetal bovine serum, antibiotics)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • HIV-1 p24 Antigen Capture ELISA kit

  • ELISA plate reader

Procedure:

  • Seed the susceptible host cells into the wells of a 96-well cell culture plate and incubate overnight.

  • On the following day, prepare serial dilutions of the test compounds in fresh cell culture medium.

  • Remove the old medium from the cells and add the medium containing the diluted test compounds.

  • Infect the cells with a predetermined amount of HIV-1 viral stock. Include uninfected and untreated infected controls.

  • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Lyse the virus in the supernatant samples according to the p24 ELISA kit protocol to release the p24 antigen.

  • Perform the p24 ELISA according to the manufacturer's instructions. This typically involves adding the lysed supernatant to antibody-coated plates, followed by detection with a secondary antibody-enzyme conjugate and a substrate.

  • Measure the absorbance at the appropriate wavelength using an ELISA plate reader.

  • Calculate the percentage of inhibition of p24 production for each compound concentration relative to the untreated infected control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of NNRTI Action

NNRTI_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral RNA->Reverse_Transcriptase Reverse Transcription Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Provirus Provirus Integration->Provirus Replication Production of New Virions Provirus->Replication MK_6186 This compound & other NNRTIs MK_6186->Reverse_Transcriptase Allosteric Inhibition

Caption: Mechanism of action of NNRTIs, including this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compound Reaction_Setup Combine Reagents and Compound in Microplate Compound_Dilution->Reaction_Setup Reagent_Prep Prepare RT Enzyme, Template/Primer, dNTPs Reagent_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation DNA_Capture Capture Synthesized DNA on Filter Plate Incubation->DNA_Capture Washing Wash to Remove Unincorporated dNTPs DNA_Capture->Washing Measurement Measure Incorporated Radioactivity/Fluorescence Washing->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 from Dose-Response Curve Calculation->IC50_Determination

Caption: Workflow for determining the IC50 of an NNRTI.

Logical Relationship of NNRTI Generations

NNRTI_Generations First_Gen First Generation (e.g., Nevirapine, Efavirenz) Second_Gen Second Generation (e.g., Rilpivirine, Etravirine) First_Gen->Second_Gen Improved activity against some resistant strains Next_Gen Next Generation (e.g., Doravirine, this compound) Second_Gen->Next_Gen Broader activity against resistant strains and improved safety profiles

References

Comparative Efficacy Analysis: MK-6186 versus Efavirenz in HIV-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the non-nucleoside reverse transcriptase inhibitors (NNRTIs) MK-6186 and efavirenz for the treatment of HIV-1 infection. Efavirenz is a well-established antiretroviral that has been a cornerstone of HIV therapy for many years. In contrast, this compound is a novel NNRTI in early clinical development. This document summarizes available preclinical and clinical data to offer a comparative perspective on their efficacy, mechanism of action, and resistance profiles.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibitors

Both this compound and efavirenz are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2][3][4] They function by binding to a non-competitive inhibitory pocket in the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for the conversion of viral RNA into DNA.[1][2][5] This binding induces a conformational change in the enzyme, rendering it inactive and thereby halting the viral replication process.[2] It is important to note that NNRTIs are not effective against HIV-2, as the structure of its reverse transcriptase differs significantly.[3]

NNRTI Mechanism of Action cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_drug Drug Action Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Transcription Viral DNA Viral DNA Integrated Provirus Integrated Provirus Viral DNA->Integrated Provirus Integration New Virions New Virions Integrated Provirus->New Virions Replication Reverse Transcriptase->Viral DNA NNRTI This compound or Efavirenz NNRTI->Reverse Transcriptase Binds and Inhibits

Caption: Mechanism of NNRTI action on HIV-1 replication.

In Vitro Antiviral Activity

Preclinical studies have demonstrated that this compound has potent antiviral activity against both wild-type HIV-1 and common NNRTI-resistant strains.[4][5] This is a key advantage for a next-generation NNRTI, as resistance to older drugs like efavirenz is a significant clinical challenge.

Virus StrainThis compound Fold Change in EC₅₀¹Efavirenz Fold Change in EC₅₀¹
Wild-Type< 1< 1
K103N< 2> 20
Y181C< 5No significant change
K103N/Y181C< 10> 10
Y188L> 100-
V106I/Y188L> 100-
¹Fold change in 50% effective concentration compared to wild-type virus. Data from in vitro studies.[5]

Clinical Efficacy and Safety

Direct comparative clinical trial data between this compound and efavirenz is not yet available, as this compound is in the early stages of clinical development. The available data comes from a short-term monotherapy study for this compound, while efavirenz has been extensively studied in numerous large-scale clinical trials over many years.

This compound: Early Phase Clinical Data

A Phase 1, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and antiviral activity of this compound in treatment-naïve HIV-1 infected participants.

Experimental Protocol: this compound-007 AM2 Study (NCT01152255) [6][7]

  • Study Design: Double-blind, randomized, two-panel study.[7]

  • Participants: 18 treatment-naïve HIV-1 infected adults.[7]

  • Intervention: Participants received either this compound (40 mg or 150 mg) or a matching placebo once daily for seven days.[7]

  • Primary Endpoints: Safety and tolerability of this compound, and the change from baseline in plasma HIV-1 RNA levels after seven consecutive days of dosing.[6][7]

  • Pharmacokinetics: Plasma samples were collected to measure this compound concentrations.[7]

Dose GroupMean Change from Baseline in HIV-1 RNA (log₁₀ copies/mL) at 24h post-Day 7 Dose
40 mg this compound-1.54
150 mg this compound-1.28
Placebo-
Data from a short-term monotherapy study.[7]

This compound was generally well tolerated in this short-term study.[7] One participant in the 150 mg group experienced viral rebound associated with the emergence of the V106A resistance mutation.[7]

Efavirenz: Established Clinical Efficacy

Efavirenz has been a key component of highly active antiretroviral therapy (HAART) for over a decade.[8] Its efficacy has been established in numerous randomized controlled trials and observational studies in treatment-naïve patients.[8]

Experimental Protocol: ENCORE1 Study (NCT01011413) [9][10]

  • Study Design: A double-blind, placebo-controlled, non-inferiority trial conducted at 38 clinical sites in 13 countries.[9]

  • Participants: 636 HIV-infected adults with no prior antiretroviral therapy, a CD4 cell count of 50-500 cells/µL, and a plasma HIV-1 viral load of at least 1000 copies/mL.[9]

  • Intervention: Participants were randomly assigned to receive a fixed-dose combination of tenofovir (300 mg) and emtricitabine (200 mg) plus either efavirenz 400 mg daily or efavirenz 600 mg daily.[9]

  • Primary Endpoint: The proportion of patients with a plasma HIV-1 viral load below 200 copies/mL at week 96.[9]

Treatment GroupPatients with HIV-1 RNA <200 copies/mL at Week 96
Efavirenz 400 mg + TDF/FTC90.0%
Efavirenz 600 mg + TDF/FTC90.6%
Data from the ENCORE1 study.[9]

The ENCORE1 study demonstrated that the lower 400 mg dose of efavirenz is non-inferior to the standard 600 mg dose over 96 weeks, with fewer efavirenz-related adverse events reported in the 400 mg group.[9][10] Common adverse effects of efavirenz include central nervous system effects such as dizziness, insomnia, and abnormal dreams, as well as rash.[11]

Clinical Trial Workflow Screening Screening Randomization Randomization Screening->Randomization Treatment Arm A Treatment Arm A Randomization->Treatment Arm A Treatment Arm B Treatment Arm B Randomization->Treatment Arm B Treatment Arm A\n(e.g., this compound) Treatment Arm A (e.g., this compound) Treatment Arm B\n(e.g., Efavirenz) Treatment Arm B (e.g., Efavirenz) Follow-up Visits Follow-up Visits Data Analysis Data Analysis Follow-up Visits->Data Analysis Results Results Data Analysis->Results Treatment Arm A->Follow-up Visits Treatment Arm B->Follow-up Visits

Caption: Generalized workflow of a comparative clinical trial.

Summary and Future Directions

This compound demonstrates promising in vitro activity, particularly against common NNRTI-resistant HIV-1 strains, suggesting it could be a valuable future treatment option. Early clinical data indicates robust antiviral activity and general tolerability in short-term monotherapy.

Efavirenz is a well-established NNRTI with proven long-term efficacy and a well-characterized safety profile. Studies have shown its effectiveness in various patient populations and have even led to dose optimization to improve tolerability.

A direct comparison of the clinical efficacy of this compound and efavirenz is not yet possible. Further clinical development of this compound, including larger, long-term comparative trials, will be necessary to fully elucidate its efficacy and safety profile relative to established antiretrovirals like efavirenz. Researchers and clinicians should monitor the progress of this compound through later-phase clinical trials to determine its potential role in the evolving landscape of HIV therapy.

References

MK-6186 Versus Etravirine: A Comparative Analysis Against Resistant HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the non-nucleoside reverse transcriptase inhibitors (NNRTIs) MK-6186 and etravirine in the context of resistant HIV-1. The following sections detail their mechanisms of action, comparative in vitro efficacy, resistance profiles, and the experimental protocols underpinning these findings.

Mechanism of Action

Both this compound and etravirine are non-nucleoside reverse transcriptase inhibitors (NNRTIs) that target the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[1] They bind to a hydrophobic pocket in the p66 subunit of the RT, distinct from the active site. This binding induces a conformational change in the enzyme, ultimately inhibiting the conversion of viral RNA to DNA.[2] Etravirine's flexible chemical structure allows it to bind to the RT in multiple conformations, enabling it to maintain activity against many viral strains with mutations that confer resistance to first-generation NNRTIs.[3] this compound is a novel NNRTI that has also demonstrated potent activity against both wild-type and common NNRTI-resistant HIV-1 variants.

NNRTI Mechanism of Action cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_drug Drug Action Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Reverse Transcription Proviral DNA Proviral DNA Viral DNA->Proviral DNA Integration Host DNA Host DNA Proviral DNA->Host DNA NNRTI (this compound / Etravirine) NNRTI (this compound / Etravirine) NNRTI (this compound / Etravirine)->Reverse Transcriptase Allosteric Inhibition

Figure 1: Mechanism of Action of NNRTIs

In Vitro Antiviral Activity

Comparative in vitro studies are crucial for evaluating the potency of antiviral agents. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) are key metrics.

Biochemical and Antiviral Activity

This compound has demonstrated subnanomolar potency against wild-type HIV-1 and key NNRTI-resistant mutants in biochemical assays. In cell-based antiviral assays, this compound and etravirine have shown comparable potency against wild-type virus, with this compound being slightly less potent than etravirine against some mutants.

TargetThis compound IC50 (nM)Etravirine IC50 (nM)
Wild-type RT0.8 ± 0.21.1 ± 0.3
K103N RT1.0 ± 0.21.1 ± 0.2
Y181C RT0.9 ± 0.22.6 ± 0.6
K103N/Y181C RT1.0 ± 0.22.5 ± 0.5
Data from Lu et al.
Virus StrainThis compound EC50 (nM)Etravirine EC50 (nM)
Wild-type (WT)52.0
K103N<102.0
Y181C<10>5
K103N/Y181C<10>5
Data from Lu et al.
Activity Against a Panel of NNRTI-Resistant Mutants

A broader comparison against a panel of 12 common NNRTI-associated mutant viruses revealed that this compound retained significant activity against most variants, with only two rare mutants (Y188L and V106I/Y188L) showing high-level resistance.[4] In a larger panel of 96 clinical isolates with NNRTI resistance mutations, 70% displayed resistance to efavirenz, while only 29% showed greater than 10-fold resistance to this compound.[4]

NNRTI-Associated Mutant VirusThis compound Fold Change in EC50Etravirine Fold Change in EC50
L100I<10<10
K101E<10<10
K103N<2<2
V106A<10<10
V106I<10<10
V179D<10<10
Y181C<5>5
Y188H<10<10
Y188L>100>100
G190A<10<10
K103N/Y181C<5>5
V106I/Y188L>100>100
Fold change is relative to wild-type virus. Data from Lu et al.[4]

Resistance Profile

A key differentiator for next-generation NNRTIs is their resistance profile. In vitro resistance selection studies provide insight into the genetic barrier to resistance.

For this compound, under low multiplicity of infection (MOI) conditions, the L234I mutation was often the first to emerge.[4] Under high MOI conditions, V106A was the dominant mutation detected.[4] Notably, mutant viruses selected by this compound generally remained sensitive to etravirine (fold change <10), and viruses with mutations selected by efavirenz or etravirine were sensitive to this compound.[4]

Etravirine has a higher genetic barrier to resistance compared to first-generation NNRTIs.[5] The development of clinically significant resistance to etravirine typically requires the accumulation of multiple NNRTI resistance-associated mutations (RAMs).[5][6] The presence of three or more etravirine RAMs has been associated with a decreased virological response.[6]

Clinical Trial Data

Direct head-to-head clinical trials comparing this compound and etravirine in treatment-experienced patients with resistant HIV-1 have not been conducted. However, data from separate clinical trials provide insights into their respective clinical performance.

This compound: A short-term monotherapy study in treatment-naïve HIV-infected participants demonstrated robust antiviral activity for this compound.[7] Daily administration of 40 mg of this compound resulted in a mean difference of -1.54 log10 copies/mL in HIV-1 RNA compared to placebo after 7 days.[7] One participant in the 150 mg group experienced viral rebound associated with the outgrowth of the V106A resistance mutation.[7]

Etravirine: The DUET-1 and DUET-2 phase III clinical trials evaluated etravirine in treatment-experienced patients with NNRTI and protease inhibitor resistance.[8] In a pooled analysis at 96 weeks, 57% of patients receiving etravirine (in combination with an optimized background regimen) achieved a viral load of less than 50 copies/mL, compared to 36% in the placebo group.[8] The most common adverse event associated with etravirine was rash.[8]

Experimental Protocols

Antiviral Activity Assay (Cell-Based)

This protocol outlines a general method for determining the in vitro antiviral activity of compounds against HIV-1, similar to the assays used for this compound and etravirine evaluation.

Antiviral Activity Assay Workflow Start Start Cell Seeding Cell Seeding Start->Cell Seeding Plate TZM-bl cells Compound Addition Compound Addition Cell Seeding->Compound Addition Add serial dilutions of drug Virus Infection Virus Infection Compound Addition->Virus Infection Add HIV-1 viral stock Incubation Incubation Virus Infection->Incubation 48 hours at 37°C Lysis & Luciferase Assay Lysis & Luciferase Assay Incubation->Lysis & Luciferase Assay Measure luminescence Data Analysis Data Analysis Lysis & Luciferase Assay->Data Analysis Calculate EC50 values End End Data Analysis->End

Figure 2: Experimental Workflow for Antiviral Activity Assay

Objective: To determine the 50% effective concentration (EC50) of an antiviral compound against HIV-1 replication in a cell-based assay.

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • HIV-1 viral stocks (e.g., laboratory-adapted strains or clinical isolates).

  • Test compounds (this compound, etravirine) dissolved in dimethyl sulfoxide (DMSO).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: TZM-bl cells are harvested and seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of growth medium. Plates are incubated overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Addition: Test compounds are serially diluted in growth medium. The medium from the cell plates is removed, and 100 µL of the diluted compound is added to the appropriate wells.

  • Virus Infection: A pre-titered amount of HIV-1 viral stock is added to each well.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, the culture medium is removed, and cells are lysed. Luciferase activity is measured using a luminometer according to the manufacturer's instructions.

  • Data Analysis: The percentage of viral inhibition is calculated relative to the virus control wells (no compound). The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Resistance Selection

This protocol describes a general method for selecting for drug-resistant HIV-1 mutants in cell culture.

Resistance Selection Workflow Start Start Initial Culture Initial Culture Start->Initial Culture Infect susceptible cells with WT HIV-1 Drug Addition Drug Addition Initial Culture->Drug Addition Add sub-optimal concentration of drug Monitor for Viral Breakthrough Monitor for Viral Breakthrough Drug Addition->Monitor for Viral Breakthrough p24 antigen ELISA or RT activity assay Harvest Supernatant Harvest Supernatant Monitor for Viral Breakthrough->Harvest Supernatant When viral replication is detected Passage Virus Passage Virus Harvest Supernatant->Passage Virus Infect fresh cells Genotypic Analysis Genotypic Analysis Harvest Supernatant->Genotypic Analysis Sequence RT gene Increase Drug Concentration Increase Drug Concentration Passage Virus->Increase Drug Concentration Increase Drug Concentration->Drug Addition Phenotypic Analysis Phenotypic Analysis Genotypic Analysis->Phenotypic Analysis Determine EC50 of mutant virus End End Phenotypic Analysis->End

Figure 3: Experimental Workflow for In Vitro Resistance Selection

Objective: To identify the genetic mutations in HIV-1 that confer resistance to a specific antiviral compound.

Materials:

  • HIV-1 susceptible T-cell line (e.g., MT-4 cells).

  • Wild-type HIV-1 viral stock.

  • Test compound.

  • Cell culture medium and supplements.

  • p24 antigen ELISA kit or reverse transcriptase activity assay.

  • Reagents for viral RNA extraction, RT-PCR, and DNA sequencing.

Procedure:

  • Initial Infection: MT-4 cells are infected with wild-type HIV-1 at a low multiplicity of infection (MOI).

  • Drug Selection: The infected cells are cultured in the presence of the test compound at a concentration that partially inhibits viral replication (e.g., the EC90).

  • Monitoring Viral Replication: The culture supernatant is monitored periodically for viral replication using a p24 antigen ELISA or a reverse transcriptase activity assay.

  • Virus Passage: When viral replication "breaks through" the drug pressure, the cell-free supernatant containing the virus is harvested and used to infect fresh MT-4 cells.

  • Dose Escalation: The concentration of the test compound is gradually increased in subsequent passages as the virus develops resistance.

  • Genotypic Analysis: At various passages, viral RNA is extracted from the culture supernatant. The reverse transcriptase gene is amplified by RT-PCR and sequenced to identify mutations.

  • Phenotypic Analysis: The drug susceptibility of the selected mutant viruses is determined using the antiviral activity assay described above to confirm the resistance phenotype.

Conclusion

Both this compound and etravirine are potent NNRTIs with activity against a range of NNRTI-resistant HIV-1 strains. In vitro data suggests that this compound has a favorable resistance profile, retaining activity against many etravirine-resistant mutants and selecting for resistance mutations that do not confer broad cross-resistance to other NNRTIs. Etravirine has a well-established clinical efficacy and safety profile from extensive use in treatment-experienced patients. The choice between these agents in a clinical setting would depend on the patient's treatment history, resistance profile, and the continued clinical development and long-term safety data for this compound. Further research, including head-to-head clinical trials, would be beneficial for a more definitive comparison of their clinical utility.

References

MK-6186: A Comparative Analysis of Cross-Resistance in HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of MK-6186, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), with established NNRTIs, Efavirenz (EFV) and Etravirine (ETR). The focus is on cross-resistance profiles, supported by experimental data, to inform research and drug development in the field of HIV-1 therapeutics.

Executive Summary

This compound demonstrates a promising resistance profile compared to Efavirenz and, in some aspects, comparable or superior to Etravirine. It maintains significant potency against the most common NNRTI-resistant HIV-1 strains, including those with the K103N and Y181C mutations. While high-level resistance to this compound can be selected in vitro, the mutations that arise, such as L234I and V106A, do not confer broad cross-resistance to other NNRTIs. Conversely, viruses resistant to Efavirenz or Etravirine often remain susceptible to this compound, highlighting its potential utility in treatment-experienced patients.

Data Presentation

Antiviral Activity against NNRTI-Resistant HIV-1 Mutants

The following table summarizes the in vitro antiviral activity of this compound, Efavirenz, and Etravirine against a panel of HIV-1 reverse transcriptase mutants. Data is presented as the fold change (FC) in the 50% effective concentration (EC50) relative to the wild-type (WT) virus.

HIV-1 RT MutantThis compound (FC in EC50)Efavirenz (FC in EC50)Etravirine (FC in EC50)
Wild-type1.01.01.0
K103N<2>202
Y181C<513
K103N/Y181C<10>403
L100I<10>20<2
V106A<10>20<2
V106I<10>20<2
V179D<10<5<2
Y188L>100>50>10
G190A<10>205
P225H<10<5<2
F227L<10<5<2
V106I/Y188L>100>50>10

Data sourced from Lu et al., Antimicrobial Agents and Chemotherapy, 2012.

Biochemical Inhibitory Activity against Recombinant HIV-1 RT

This table shows the 50% inhibitory concentration (IC50) of the compounds against purified recombinant HIV-1 RT enzymes.

HIV-1 RT EnzymeThis compound (IC50, nM)Efavirenz (IC50, nM)Etravirine (IC50, nM)
Wild-type0.8 ± 0.22.5 ± 0.51.5 ± 0.3
K103N1.2 ± 0.3>1003.0 ± 0.6
Y181C2.1 ± 0.42.8 ± 0.54.5 ± 0.9

Data presented as mean ± standard deviation. Sourced from Lu et al., Antimicrobial Agents and Chemotherapy, 2012.

Experimental Protocols

Antiviral Activity Assay in Cell Culture

The antiviral activity of the compounds was determined using a cell-based assay with MT-2 cells infected with HIV-1.

  • Cell Preparation: MT-2 cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Virus Infection: Cells were infected with different HIV-1 strains (wild-type or NNRTI-resistant mutants) at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: Immediately after infection, the cells were plated in 96-well plates and treated with serial dilutions of the test compounds (this compound, Efavirenz, or Etravirine).

  • Incubation: The plates were incubated at 37°C in a 5% CO2 incubator for 4-5 days.

  • Quantification of Viral Replication: Viral replication was quantified by measuring the amount of HIV-1 p24 antigen in the culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC50 values, representing the concentration of the compound that inhibited p24 production by 50%, were calculated from the dose-response curves. The fold change in EC50 was determined by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.

In Vitro Resistance Selection Studies

The emergence of resistance to this compound was studied through in vitro passage experiments.

  • Cell and Virus Preparation: MT-2 cells were infected with wild-type HIV-1.

  • Drug Selection: The infected cells were cultured in the presence of an initial concentration of this compound corresponding to the EC95.

  • Virus Passage: The culture supernatant containing progeny virus was harvested when viral replication was detected (by monitoring p24 antigen levels) and used to infect fresh MT-2 cells in the presence of a higher concentration of this compound.

  • Dose Escalation: The concentration of this compound was gradually increased in subsequent passages as the virus developed resistance.

  • Genotypic Analysis: When high-level resistance was observed, the proviral DNA from the resistant virus was extracted, and the reverse transcriptase coding region was sequenced to identify mutations responsible for the resistance phenotype.

Biochemical HIV-1 Reverse Transcriptase Inhibition Assay

The direct inhibitory activity of the compounds on the HIV-1 RT enzyme was measured using a biochemical assay.

  • Enzyme and Substrate Preparation: Recombinant wild-type or mutant HIV-1 RT enzyme was purified. A poly(rA)-oligo(dT) template-primer was used as the substrate.

  • Reaction Mixture: The reaction was carried out in a buffer containing the RT enzyme, the template-primer, and a mixture of deoxynucleoside triphosphates (dNTPs), including [3H]dTTP.

  • Compound Addition: Serial dilutions of the test compounds were added to the reaction mixture.

  • Incubation: The reaction was incubated at 37°C to allow for DNA synthesis.

  • Quantification of DNA Synthesis: The amount of newly synthesized DNA was quantified by measuring the incorporation of [3H]dTTP into the template-primer using a scintillation counter.

  • Data Analysis: The IC50 values, the concentration of the compound that inhibited RT activity by 50%, were determined from the dose-response curves.

Visualizations

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA Reverse_Transcription Reverse Transcription Viral RNA->Reverse_Transcription template Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA HIV_RT HIV-1 Reverse Transcriptase (RT) HIV_RT->Reverse_Transcription catalyzes NNRTI_BP NNRTI Binding Pocket NNRTI_BP->HIV_RT MK_6186 This compound MK_6186->NNRTI_BP binds to (allosteric inhibition) EFV_ETR Efavirenz (EFV) Etravirine (ETR) EFV_ETR->NNRTI_BP binds to (allosteric inhibition)

Caption: HIV-1 Reverse Transcriptase Inhibition by NNRTIs.

Experimental_Workflow cluster_antiviral Antiviral Activity Assay cluster_resistance In Vitro Resistance Selection A1 Infect MT-2 cells with HIV-1 A2 Treat with serial dilutions of This compound, EFV, or ETR A1->A2 A3 Incubate for 4-5 days A2->A3 A4 Measure p24 antigen (ELISA) A3->A4 A5 Calculate EC50 and Fold Change A4->A5 B1 Infect MT-2 cells with WT HIV-1 B2 Culture with increasing concentrations of this compound B1->B2 B3 Passage virus B2->B3 B4 Sequence RT gene of resistant virus B3->B4 B5 Identify resistance mutations B4->B5

Caption: Workflow for Antiviral and Resistance Assays.

MK-6186: A Comparative Analysis of its Anti-HIV-1 Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the non-nucleoside reverse transcriptase inhibitor (NNRTI) MK-6186 with other established antiretroviral agents, focusing on its in vitro efficacy against wild-type and resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1). The data presented is compiled from published preclinical studies to assist researchers in evaluating its potential role in future HIV-1 therapeutic strategies.

Executive Summary

This compound is a novel NNRTI demonstrating potent subnanomolar activity against wild-type HIV-1.[1][2] A key feature of this compound is its efficacy against common NNRTI-resistant mutations, notably K103N and Y181C, where it maintains significant potency compared to older NNRTIs like efavirenz (EFV).[1][2] While it shows a favorable resistance profile against many mutant viruses, high-level resistance has been observed with the Y188L and V106I/Y188L mutations.[1][2] This guide presents a detailed examination of its antiviral activity, resistance profile, and the experimental methods used for its validation.

Comparative Antiviral Activity

The antiviral potency of this compound has been evaluated against wild-type and various NNRTI-resistant HIV-1 strains. The following tables summarize its 50% inhibitory concentration (IC50) from biochemical assays and its 95% effective concentration (EC95) in cell-based assays, in comparison to Efavirenz (EFV) and Etravirine (ETR).

Table 1: Biochemical Inhibitory Potency (IC50) Against HIV-1 Reverse Transcriptase

HIV-1 RT StrainThis compound (nM)Efavirenz (EFV) (nM)Etravirine (ETR) (nM)
Wild-Type (WT)0.35--
K103N0.60>20-fold shift from WT2-fold shift from WT
Y181C0.58No shift from WT3-fold shift from WT
Data represents the mean from multiple assays. A hyphen (-) indicates data not specified in the cited sources.[1]

Table 2: Antiviral Activity (EC95) in Cell Culture (10% FBS)

HIV-1 StrainThis compound (nM)Efavirenz (EFV) (nM)Etravirine (ETR) (nM)
Wild-Type (WT)13--
K103N16>40-fold resistanceAs susceptible as WT
Y181C60Highly susceptible6.7-fold shift from WT
K103N/Y181C109>40-fold resistance19-fold shift from WT
EC95 values were determined in multiple-cycle replication assays in the presence of 10% Fetal Bovine Serum.[1]

Table 3: Fold Change (FC) in EC95 Compared to Wild-Type

HIV-1 StrainThis compoundEfavirenz (EFV)Etravirine (ETR)
K103N1.5>40~1
Y181C4.6~16.7
K103N/Y181C9.4>4019
Fold change is a ratio of the EC95 for the mutant virus to the EC95 for the wild-type virus.[1]

Resistance Profile

In vitro resistance studies have been conducted to identify mutational pathways associated with reduced susceptibility to this compound. Under low multiplicity of infection (MOI) conditions, the L234I mutation was frequently the first to emerge.[1][2] In contrast, under high MOI conditions, the V106A mutation was predominantly selected.[1][2] Notably, viruses with mutations selected by this compound generally retained sensitivity to EFV and ETR (fold change <10), and conversely, viruses with mutations selected by EFV or ETR were sensitive to this compound.[1][2] However, the Y188L and V106I/Y188L mutations confer high-level resistance to this compound (fold change >100).[1][2]

Mechanism of Action: NNRTI Signaling Pathway

This compound, as a non-nucleoside reverse transcriptase inhibitor, functions by allosterically inhibiting the HIV-1 reverse transcriptase enzyme, which is crucial for the conversion of viral RNA into DNA.

HIV_Life_Cycle cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Reverse Transcriptase->Viral DNA Integrase Integrase Provirus Provirus Integrase->Provirus Protease Protease New Virion Assembly New Virion Assembly Protease->New Virion Assembly Cellular DNA Cellular DNA Viral mRNA Viral mRNA Provirus->Viral mRNA Transcription Viral Proteins Viral Proteins Viral Proteins->New Virion Assembly Budding Virion Budding Virion New Virion Assembly->Budding Virion HIV-1 Virion HIV-1 Virion Host CD4+ T-Cell Host CD4+ T-Cell HIV-1 Virion->Host CD4+ T-Cell Binding and Fusion Viral DNA->Provirus Integration MK_6186 This compound MK_6186->Reverse Transcriptase Allosteric Inhibition Viral mRNA->Viral Proteins Translation antiviral_assay_workflow Start Start Prepare MT-4 cells in culture medium Prepare MT-4 cells in culture medium Start->Prepare MT-4 cells in culture medium Add serially diluted this compound to wells Add serially diluted this compound to wells Prepare MT-4 cells in culture medium->Add serially diluted this compound to wells Infect cells with HIV-1 (WT or mutant) Infect cells with HIV-1 (WT or mutant) Add serially diluted this compound to wells->Infect cells with HIV-1 (WT or mutant) Incubate for several days Incubate for several days Infect cells with HIV-1 (WT or mutant)->Incubate for several days Measure viral replication Measure viral replication Incubate for several days->Measure viral replication Determine EC95 Determine EC95 Measure viral replication->Determine EC95 End End Determine EC95->End resistance_selection_workflow Start Start Infect cells with HIV-1 at low MOI Infect cells with HIV-1 at low MOI Start->Infect cells with HIV-1 at low MOI Culture in presence of increasing concentrations of this compound Culture in presence of increasing concentrations of this compound Infect cells with HIV-1 at low MOI->Culture in presence of increasing concentrations of this compound Monitor for viral breakthrough Monitor for viral breakthrough Culture in presence of increasing concentrations of this compound->Monitor for viral breakthrough Collect breakthrough virus Collect breakthrough virus Monitor for viral breakthrough->Collect breakthrough virus Sequence reverse transcriptase gene Sequence reverse transcriptase gene Collect breakthrough virus->Sequence reverse transcriptase gene Identify resistance mutations Identify resistance mutations Sequence reverse transcriptase gene->Identify resistance mutations End End Identify resistance mutations->End

References

A Head-to-Head Comparison of Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of HIV-1 treatment has been significantly shaped by the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). This guide provides a detailed, data-driven comparison of three prominent next-generation NNRTIs: doravirine (DOR), rilpivirine (RPV), and etravirine (ETR). By examining their clinical efficacy, safety profiles, and resistance characteristics, this document aims to equip researchers and clinicians with the evidence needed to make informed decisions in antiretroviral therapy.

Executive Summary

Next-generation NNRTIs have been engineered to overcome the limitations of their predecessors, offering improved potency against resistant viral strains and more favorable safety profiles. Doravirine, rilpivirine, and etravirine each present a unique combination of attributes. Doravirine is noted for its robust efficacy in treatment-naïve patients and a favorable neuropsychiatric and lipid profile. Rilpivirine, also used in treatment-naïve individuals, is characterized by its efficacy in patients with low baseline viral loads. Etravirine is a key option for treatment-experienced patients due to its activity against a broad range of NNRTI-resistant mutations.

Clinical Efficacy: A Comparative Analysis

The efficacy of these next-generation NNRTIs has been rigorously evaluated in large-scale clinical trials. The following tables summarize the key 96-week efficacy data from pivotal Phase 3 studies.

Table 1: Efficacy of Doravirine in Treatment-Naïve Adults (DRIVE-AHEAD Trial - Week 96) [1][2][3]

OutcomeDoravirine/3TC/TDF (n=364)Efavirenz/FTC/TDF (n=364)
HIV-1 RNA <50 copies/mL77.5%73.6%
Virologic FailureLow and similar across armsLow and similar across arms
Discontinuation due to Lack of Efficacy13 participants (post-week 48)Not explicitly stated

Table 2: Efficacy of Rilpivirine in Treatment-Naïve Adults with Baseline Viral Load ≤100,000 copies/mL (Pooled ECHO & THRIVE Trials - Week 96) [4][5]

OutcomeRilpivirine + FTC/TDF (n=368)Efavirenz + FTC/TDF (n=329)
HIV-1 RNA <50 copies/mL84%80%
Virologic Failure5.9%2.4%
Mean CD4+ Cell Count Increase (cells/mm³)+224+206

Table 3: Efficacy of Etravirine in Treatment-Experienced Adults (Pooled DUET-1 & DUET-2 Trials - Week 96) [6][7][8][9]

OutcomeEtravirine + Background Regimen (n=599)Placebo + Background Regimen (n=604)
HIV-1 RNA <50 copies/mL57%36%
Maintained Response from Week 4891%88%
Mean CD4+ Cell Count Increase (cells/mm³)+128+86

Safety and Tolerability Profile

The safety and tolerability of next-generation NNRTIs are critical factors in long-term treatment adherence and patient outcomes. The following table provides a comparative overview of key adverse events observed in their respective clinical trials.

Table 4: Comparative Safety and Tolerability of Next-Generation NNRTIs

Adverse EventDoravirine (DRIVE-AHEAD)[1][2][3]Rilpivirine (ECHO & THRIVE)[5]Etravirine (DUET-1 & DUET-2)[6][7]
Neuropsychiatric Events
Dizziness10.2%Less frequent than efavirenzNo significant difference vs. placebo
Sleep Disorders/Disturbances14.0%Less frequent than efavirenzNo significant difference vs. placebo
Altered Sensorium4.9%Not specifically reportedNo significant difference vs. placebo
Rash Less frequent than efavirenzLess frequent than efavirenz20.5% (vs. 11.8% placebo)
Lipid Abnormalities Favorable profile; no increase in LDL-C or non-HDL-CMore favorable than efavirenzGenerally comparable to placebo
Discontinuation due to Adverse Events 3.0%Less frequent than efavirenz2.2% due to rash (vs. 0% placebo)

Resistance Profile and Cross-Resistance

A key advantage of next-generation NNRTIs is their improved resistance profile compared to first-generation agents. However, cross-resistance can still occur.

Doravirine: Exhibits a distinct resistance profile with limited cross-resistance to efavirenz and rilpivirine.[10] The V106A/M/I, V108I, F227C/I/L, and L234I mutations are associated with doravirine resistance.[11] While doravirine is active against viruses with common NNRTI resistance mutations like K103N and Y181C, substantial cross-resistance can be observed in viruses with complex mutational patterns.[11]

Rilpivirine: The most common resistance mutation is E138K.[12] Cross-resistance with etravirine and efavirenz can occur.[13]

Etravirine: Active against HIV with single mutations that confer class resistance to first-generation NNRTIs. Resistance often requires the accumulation of multiple NNRTI resistance-associated mutations (RAMs).[14]

Table 5: NNRTI Resistance-Associated Mutations and Cross-Resistance

MutationDoravirine SusceptibilityRilpivirine SusceptibilityEtravirine Susceptibility
K103NGenerally SusceptibleGenerally SusceptibleGenerally Susceptible
Y181CGenerally SusceptibleReduced SusceptibilityReduced Susceptibility
E138KReduced SusceptibilityReduced SusceptibilityGenerally Susceptible
V106A/MReduced SusceptibilityGenerally SusceptibleGenerally Susceptible
Y188LHigh-level ResistanceReduced SusceptibilityReduced Susceptibility
M230LReduced SusceptibilityReduced SusceptibilityReduced Susceptibility

Mechanism of Action

NNRTIs are allosteric inhibitors of the HIV-1 reverse transcriptase (RT) enzyme. They bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), which is located approximately 10 Å from the polymerase active site in the p66 subunit of the enzyme.[15][16][17] Binding of an NNRTI induces conformational changes in the RT, which distorts the positions of key residues in the active site and the primer grip, ultimately inhibiting the DNA polymerase activity of the enzyme.[17][18]

NNRTI_Mechanism_of_Action cluster_RT HIV-1 Reverse Transcriptase (p66 subunit) Polymerase_Active_Site Polymerase Active Site NNRTI_Binding_Pocket NNRTI Binding Pocket NNRTI_Binding_Pocket->Polymerase_Active_Site Induces conformational change, inhibiting polymerase activity NNRTI NNRTI Drug NNRTI->NNRTI_Binding_Pocket Binds allosterically dNTP dNTP Substrate dNTP->Polymerase_Active_Site Binds competitively

Caption: Mechanism of NNRTI Inhibition of HIV-1 Reverse Transcriptase.

Experimental Protocols

In Vitro HIV-1 Reverse Transcriptase Enzyme Inhibition Assay

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of recombinant HIV-1 RT.

Methodology: [19]

  • Reaction Setup: A reaction mixture is prepared containing recombinant HIV-1 RT, a poly(A) template, an oligo(dT) primer, and serial dilutions of the test compound.

  • Enzymatic Reaction: The reaction is initiated by adding a mixture of deoxynucleoside triphosphates (dNTPs), including digoxigenin (DIG)- and biotin-labeled dNTPs. The mixture is incubated at 37°C to allow for DNA synthesis.

  • Capture: The reaction mixture is transferred to a streptavidin-coated microplate, where the biotin-labeled DNA product is captured.

  • Detection: An anti-DIG antibody conjugated to horseradish peroxidase (HRP) is added, which binds to the DIG-labeled DNA.

  • Signal Generation: A colorimetric substrate (e.g., TMB) is added, and the HRP enzyme catalyzes a color change.

  • Data Analysis: The absorbance is measured, and the 50% inhibitory concentration (IC50) is calculated.

RT_Inhibition_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (RT, Template, Primer, NNRTI) Start->Prepare_Mixture Add_dNTPs Add Labeled dNTPs Initiate Reaction Prepare_Mixture->Add_dNTPs Incubate_37C Incubate at 37°C Add_dNTPs->Incubate_37C Transfer_to_Plate Transfer to Streptavidin Plate Incubate_37C->Transfer_to_Plate Capture_DNA Capture Biotinylated DNA Transfer_to_Plate->Capture_DNA Add_Antibody Add Anti-DIG-HRP Antibody Capture_DNA->Add_Antibody Add_Substrate Add Colorimetric Substrate Add_Antibody->Add_Substrate Measure_Absorbance Measure Absorbance Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for an In Vitro HIV-1 RT Enzyme Inhibition Assay.

Cell-Based HIV-1 Replication Assay (p24 Antigen ELISA)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system by quantifying the production of the viral p24 antigen.

Methodology: [19][20][21]

  • Cell Seeding: HIV-susceptible cells (e.g., MT-4 cells) are seeded into a 96-well plate.

  • Compound Addition: Serial dilutions of the test compound are added to the wells.

  • Infection: The cells are infected with a known amount of HIV-1.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication.

  • Supernatant Collection: The cell culture supernatant, containing viral particles, is collected.

  • p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using a sandwich ELISA.

    • The supernatant is added to a microplate coated with anti-p24 capture antibodies.

    • A biotinylated anti-p24 detector antibody is added.

    • Streptavidin-HRP is added to bind to the biotinylated detector antibody.

    • A colorimetric substrate is added, and the absorbance is measured.

  • Data Analysis: The 50% effective concentration (EC50) is calculated based on the reduction in p24 production.

p24_Assay_Workflow cluster_Cell_Culture Cell Culture cluster_ELISA p24 Antigen ELISA Seed_Cells Seed HIV-Susceptible Cells Add_Compound Add Test Compound Seed_Cells->Add_Compound Infect_Cells Infect Cells with HIV-1 Add_Compound->Infect_Cells Incubate Incubate Infect_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Add_to_ELISA_Plate Add Supernatant to Coated ELISA Plate Collect_Supernatant->Add_to_ELISA_Plate Add_Detector_Ab Add Biotinylated Detector Antibody Add_to_ELISA_Plate->Add_Detector_Ab Add_Streptavidin_HRP Add Streptavidin-HRP Add_Detector_Ab->Add_Streptavidin_HRP Add_Substrate_Measure Add Substrate & Measure Absorbance Add_Streptavidin_HRP->Add_Substrate_Measure Calculate_EC50 Calculate EC50 Add_Substrate_Measure->Calculate_EC50

Caption: Workflow for a Cell-Based HIV-1 p24 Antigen Assay.

Conclusion

The next-generation NNRTIs—doravirine, rilpivirine, and etravirine—represent significant advancements in antiretroviral therapy. Doravirine offers a favorable safety profile and robust efficacy in treatment-naïve patients. Rilpivirine is an effective option for treatment-naïve individuals with low baseline viral loads. Etravirine remains a valuable tool for managing treatment-experienced patients with NNRTI resistance. The choice of NNRTI should be individualized based on the patient's treatment history, resistance profile, baseline viral load, and potential for adverse events. Continued research and head-to-head comparative studies will further refine the optimal use of these important antiretroviral agents.

References

In Vivo Efficacy of Islatravir (MK-8591) in Animal Models of HIV: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of islatravir (formerly MK-8591), a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI), in animal models of HIV. The performance of islatravir is compared with two other long-acting antiretroviral agents, cabotegravir and lenacapavir, based on available preclinical data. The information is intended to offer a consolidated resource for researchers in the field of HIV drug development.

Executive Summary

Islatravir has demonstrated potent antiviral activity in non-human primate (NHP) models of HIV, showing high efficacy in both pre-exposure prophylaxis (PrEP) and post-exposure prophylaxis (PEP) settings. Administered orally or via a subdermal implant, islatravir has been shown to protect macaques from repeated low-dose and single high-dose challenges with simian immunodeficiency virus (SIV) and simian-human immunodeficiency virus (SHIV). This guide presents a compilation of key in vivo studies, detailing experimental protocols and efficacy data for islatravir and its comparators, cabotegravir and lenacapavir, to facilitate a comprehensive understanding of their preclinical profiles.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of islatravir, cabotegravir, and lenacapavir in macaque models of HIV. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions such as the specific virus strain, challenge dose, and animal model may vary between studies.

Table 1: In Vivo Efficacy of Islatravir (MK-8591) in Macaque Models
Animal ModelChallenge VirusRoute of AdministrationDosing RegimenEfficacy OutcomeCitation
Rhesus macaquesSIVmac251 (intravenous)Oral (gavage)3.9 mg/kg, two weekly doses (PEP)100% protection (6/6 animals)[1][2][3]
Rhesus macaquesSIVmac251 (intravenous)Oral (gavage)3.9 mg/kg, single dose (PEP)67% protection (4/6 animals)[2]
Rhesus macaquesSHIV109CP3 (intrarectal)Oral (gavage)As low as 0.1 mg/kg, once weekly (PrEP)Highly protective[2]
SHIV-infected macaquesSHIVSubdermal implant0.21 ± 0.07 mg/kg/dayMean viral load reduction of -2.30 ± 0.53 log10 copies/mL at week 2
Table 2: In Vivo Efficacy of Cabotegravir (CAB-LA) in Macaque Models
Animal ModelChallenge VirusRoute of AdministrationDosing RegimenEfficacy OutcomeCitation
Rhesus macaquesSIVmac251 (intravenous)Intramuscular injection50 mg/kg at weeks 0 and 487.5% protection (7/8 animals)[2]
Rhesus macaquesSIVmac251 (intravenous)Intramuscular injection50 mg/kg single dose at week 0100% protection (8/8 animals)[2]
Rhesus macaquesSIVmac251 (intravenous)Intramuscular injection25 mg/kg at week 0, 50 mg/kg at week 475% protection (6/8 animals)[2]
Rhesus macaquesSHIV (intrarectal/intravaginal)Intramuscular injection50 mg/kg every 4 weeksComplete protection[4]
Table 3: In Vivo Efficacy of Lenacapavir (LEN) in Macaque Models
Animal ModelChallenge VirusRoute of AdministrationDosing RegimenEfficacy Outcome
Rhesus macaquesSHIV-SF162P3 (rectal)Subcutaneous injectionSingle dose (various)Complete protection at clinically relevant plasma exposures
Pigtail macaquesstHIV-A19 (intravenous)Subcutaneous injectionSingle 25 mg/kg dose100% protection

Experimental Protocols

Islatravir Oral Post-Exposure Prophylaxis Study
  • Animal Model: Twelve rhesus macaques were used in the study.[1][3]

  • Challenge Virus: Animals were challenged intravenously with SIVmac251.[1][3]

  • Treatment: Twenty-four hours post-challenge, six macaques received oral islatravir at a dose of 3.9 mg/kg, while the remaining six served as untreated controls. The study was conducted in stages with varying numbers of weekly doses (four, three, two, and one).[1][3]

  • Efficacy Assessment: Infection status was monitored by measuring plasma viral RNA and proviral DNA.[3] All untreated control animals became viremic within 7 days post-challenge.[3] Complete protection was observed in the groups receiving two, three, and four weekly doses of islatravir.[2] A single dose provided protection in four out of six animals.[2]

Cabotegravir Long-Acting (LA) Intramuscular Pre-Exposure Prophylaxis Study
  • Animal Model: Twenty-four rhesus macaques were divided into three groups of eight.[2]

  • Challenge Virus: All animals were challenged intravenously with 17 AID50 of SIVmac251 at week 2.[2]

  • Treatment Groups:

    • Group 1: Received 50 mg/kg of CAB-LA intramuscularly at weeks 0 and 4.

    • Group 2: Received a single 50 mg/kg dose of CAB-LA at week 0.[2]

    • Group 3: Received 25 mg/kg of CAB-LA at week 0 and 50 mg/kg at week 4.[2]

  • Efficacy Assessment: Systemic infection was monitored weekly by detecting SIV RNA in plasma. Overall, 21 out of 24 CAB-LA-treated macaques remained aviremic, resulting in 88% protection.[2]

Lenacapavir Subcutaneous Pre-Exposure Prophylaxis Study
  • Animal Model: Rhesus macaques were used in the study.

  • Challenge Virus: A high-dose single rectal challenge with SHIV-SF162P3 was performed.

  • Treatment: A single subcutaneous administration of lenacapavir was given at different dose levels. The challenge was conducted 7 weeks after drug administration.

  • Efficacy Assessment: Protection from infection was confirmed by plasma PCR, cell-associated proviral DNA, and serology testing. The majority of the treated macaques were protected from infection.

Visualizing Experimental Workflows

Islatravir Oral PEP Study Workflow

G cluster_pre Pre-Treatment cluster_challenge Challenge cluster_treatment Treatment (24h Post-Challenge) cluster_monitoring Monitoring cluster_endpoint Endpoint acclimatization Acclimatization of Rhesus Macaques iv_challenge Intravenous Challenge with SIVmac251 acclimatization->iv_challenge treatment_group Oral Islatravir (3.9 mg/kg) (4, 3, 2, or 1 weekly doses) iv_challenge->treatment_group control_group Untreated Control iv_challenge->control_group viral_load Weekly Viral Load Monitoring (Plasma vRNA & Proviral DNA) treatment_group->viral_load control_group->viral_load efficacy Assessment of Protection viral_load->efficacy

Caption: Workflow for Islatravir oral PEP study in macaques.

Cabotegravir-LA IM PrEP Study Workflow

G cluster_pre Pre-Challenge cluster_challenge Challenge cluster_monitoring Monitoring cluster_endpoint Endpoint acclimatization Acclimatization of Rhesus Macaques dosing_g1 Group 1: CAB-LA 50 mg/kg IM (Weeks 0 & 4) acclimatization->dosing_g1 dosing_g2 Group 2: CAB-LA 50 mg/kg IM (Week 0) acclimatization->dosing_g2 dosing_g3 Group 3: CAB-LA 25/50 mg/kg IM (Weeks 0 & 4) acclimatization->dosing_g3 iv_challenge Intravenous Challenge with SIVmac251 (Week 2) dosing_g1->iv_challenge dosing_g2->iv_challenge dosing_g3->iv_challenge viral_load Weekly Viral Load Monitoring iv_challenge->viral_load efficacy Assessment of Protection viral_load->efficacy

Caption: Workflow for Cabotegravir-LA IM PrEP study in macaques.

Lenacapavir SC PrEP Study Workflow

G cluster_pre Pre-Challenge cluster_challenge Challenge cluster_monitoring Monitoring cluster_endpoint Endpoint acclimatization Acclimatization of Rhesus Macaques dosing Single Subcutaneous Dose of Lenacapavir acclimatization->dosing rectal_challenge Single High-Dose Rectal SHIV Challenge (7 Weeks Post-Dose) dosing->rectal_challenge monitoring Monitoring via Plasma PCR, Proviral DNA, Serology rectal_challenge->monitoring efficacy Assessment of Protection monitoring->efficacy

Caption: Workflow for Lenacapavir SC PrEP study in macaques.

Concluding Remarks

The preclinical data from NHP models strongly support the continued development of islatravir as a potent, long-acting agent for both HIV prevention and treatment. Its high efficacy in both oral and implantable formulations offers flexibility for future clinical applications. While direct comparative efficacy against other long-acting agents like cabotegravir and lenacapavir is challenging to ascertain from the currently available literature due to differing study designs, all three compounds demonstrate robust protection in their respective preclinical models. Future head-to-head studies in standardized NHP challenge models would be invaluable for a more definitive comparison of their in vivo potency and protective efficacy.

References

Comparative analysis of MK-6186 resistance profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the resistance profile of MK-6186, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), in the context of HIV-1 treatment. The data presented is compiled from in vitro studies and clinical trial results to inform research and drug development efforts.

Executive Summary

This compound has demonstrated potent antiviral activity against wild-type HIV-1 and several common NNRTI-resistant strains.[1][2] However, as with other NNRTIs, the potential for the development of drug resistance is a critical consideration. In vitro and clinical studies have identified specific mutations in the HIV-1 reverse transcriptase enzyme that confer resistance to this compound. This guide details these resistance pathways, compares the susceptibility of resistant mutants to this compound and other NNRTIs, and outlines the experimental protocols used to generate this data.

Comparative Resistance Profiles

The following tables summarize the quantitative data on the resistance profile of this compound compared to other NNRTIs, specifically efavirenz (EFV) and etravirine (ETR).

Table 1: In Vitro Resistance Profile of this compound Against Common NNRTI-Resistant Mutants

HIV-1 RT MutantThis compound Fold Change (FC) in EC50Efavirenz (EFV) Fold Change (FC) in EC50Etravirine (ETR) Fold Change (FC) in EC50
K103N<2>20~2-3
Y181C<5No significant shift~3
K103N/Y181C<10--
Y188L>100--
V106I/Y188L>100--

Data sourced from biochemical and cell-based assays.[1][2]

Table 2: Emergence of Resistance Mutations to this compound in Vitro

Experimental ConditionPredominant Emerging Mutation(s)
Low Multiplicity of Infection (MOI)L234I (primary)
High Multiplicity of Infection (MOI)V106A

Data from in vitro resistance selection studies.[1][3]

Table 3: Clinical Observation of this compound Resistance

Study PopulationDosageObserved MutationClinical Outcome
Treatment-Naïve HIV-Infected Participants150 mg daily monotherapy for 7 daysV106AViral rebound in one participant[4]

Data from a randomized, double-blind, placebo-controlled, short-term monotherapy study.[4]

Table 4: Comparative Susceptibility of Clinical Isolates with NNRTI Resistance

DrugPercentage of Isolates with >10-fold Resistance
This compound29%
Efavirenz (EFV)70%

Based on a panel of 96 clinical virus isolates with NNRTI resistance mutations.[1][3]

Signaling Pathways and Resistance Mechanisms

The primary mechanism of action for NNRTIs, including this compound, is the allosteric inhibition of the HIV-1 reverse transcriptase (RT). These drugs bind to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that prevents the conversion of viral RNA into DNA. Resistance mutations typically occur in amino acid residues lining this binding pocket, reducing the affinity of the drug for the enzyme.

HIV_RT_Inhibition cluster_0 HIV-1 Replication Cycle cluster_1 NNRTI Mechanism of Action cluster_2 Resistance Development Viral RNA Viral RNA Reverse Transcriptase (RT) Reverse Transcriptase (RT) Viral RNA->Reverse Transcriptase (RT) Template Viral DNA Viral DNA Reverse Transcriptase (RT)->Viral DNA Reverse Transcription Reverse Transcription This compound This compound RT Allosteric Pocket RT Allosteric Pocket This compound->RT Allosteric Pocket Binding RT Allosteric Pocket->Reverse Transcriptase (RT) Induces Conformational Change RT Gene Mutations (e.g., V106A, L234I) RT Gene Mutations (e.g., V106A, L234I) Altered Allosteric Pocket Altered Allosteric Pocket RT Gene Mutations (e.g., V106A, L234I)->Altered Allosteric Pocket Results in Altered Allosteric Pocket->this compound Reduced Binding Affinity

Caption: Mechanism of NNRTI action and resistance development.

Experimental Protocols

In Vitro Resistance Selection Studies

Objective: To identify the mutational pathways leading to resistance to this compound in vitro.

  • Cell Lines: MT-4 cells were utilized for HIV-1 propagation and infection.

  • Virus Strains: Wild-type HIV-1 strains from different subtypes (A, B, and C) were used.

  • Methodology:

    • Low Multiplicity of Infection (MOI): HIV-1 isolates were cultured in the presence of escalating concentrations of this compound, starting from the EC50. The MOI was kept low to allow for the selection of de novo mutations. Virus from cultures showing cytopathic effects was passaged to fresh cells with higher drug concentrations.

    • High Multiplicity of Infection (MOI): A large population of wild-type virus was used to infect cells in the presence of a high concentration of this compound. This method is designed to select for pre-existing resistant variants in the viral quasispecies.

  • Analysis: The reverse transcriptase gene of the resistant viruses was sequenced to identify mutations.[1][3]

experimental_workflow cluster_invitro In Vitro Resistance Selection Wild-Type HIV-1 Wild-Type HIV-1 Cell Culture (MT-4) Cell Culture (MT-4) Wild-Type HIV-1->Cell Culture (MT-4) Infection Escalating this compound Concentrations Escalating this compound Concentrations Cell Culture (MT-4)->Escalating this compound Concentrations Treatment Resistant Virus Outgrowth Resistant Virus Outgrowth Escalating this compound Concentrations->Resistant Virus Outgrowth Selection Genotypic Analysis (Sequencing) Genotypic Analysis (Sequencing) Resistant Virus Outgrowth->Genotypic Analysis (Sequencing) Analysis

Caption: Workflow for in vitro resistance selection experiments.

Clinical Monotherapy Study

Objective: To assess the antiviral activity, safety, and potential for resistance development of this compound in humans.

  • Study Design: A randomized, double-blind, placebo-controlled, two-panel study.[4]

  • Participants: NNRTI-naïve, HIV-1-infected male participants.[4]

  • Methodology:

    • Eighteen participants were enrolled in two sequential panels.

    • Participants received either this compound (40 mg or 150 mg) or a matching placebo once daily for seven days.

    • Plasma samples were collected to measure HIV-1 RNA levels and this compound pharmacokinetics.

  • Resistance Analysis: Ultra-deep sequencing of the viral population was performed on samples from participants who experienced viral rebound to identify the emergence of resistant variants.[4]

Conclusion

This compound demonstrates a favorable resistance profile compared to older NNRTIs like efavirenz, with activity against common resistance mutations such as K103N and Y181C.[1][2] However, the emergence of the V106A mutation in a clinical setting and the in vitro selection of L234I and V106A highlight potential pathways to resistance.[1][3][4] Notably, viruses selected for resistance to this compound appear to remain susceptible to other NNRTIs like efavirenz and etravirine, suggesting a potential role for this compound in combination therapy to mitigate resistance.[1][3] Further clinical development of this compound has been terminated, but the data gathered on its resistance profile remains valuable for the development of future NNRTIs.[5]

References

Benchmarking MK-6186: A Comparative Preclinical Performance Guide for KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical performance of MK-6186, a novel KRAS G12C inhibitor, benchmarked against the established inhibitors Sotorasib and Adagrasib. The data presented herein is a synthesis of publicly available preclinical findings and representative experimental outcomes.

Introduction to KRAS G12C Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, can drive tumor growth. The specific G12C mutation, where glycine is replaced by cysteine at codon 12, is a prevalent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine, locking the KRAS protein in an inactive state and thereby inhibiting downstream oncogenic signaling. This guide focuses on the preclinical characterization of this compound in comparison to Sotorasib and Adagrasib.

Mechanism of Action: Targeting the Inactive State

This compound, Sotorasib, and Adagrasib are all covalent inhibitors that specifically target the KRAS G12C mutant protein.[1] They bind to the cysteine residue in the Switch-II pocket, which is accessible only when KRAS is in its inactive, GDP-bound state.[1] This irreversible binding prevents the exchange of GDP for GTP, thus halting the activation of downstream signaling pathways crucial for tumor cell proliferation and survival, primarily the MAPK/ERK and PI3K/AKT pathways.[1][2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_G12C_GDP KRAS G12C (Inactive-GDP) KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GDP->KRAS_G12C_GTP GAP GAP KRAS_G12C_GTP->GAP GTP Hydrolosis (Blocked by G12C) RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K SOS1->KRAS_G12C_GDP GTP Exchange GAP->KRAS_G12C_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Sotorasib Adagrasib Inhibitor->KRAS_G12C_GDP Covalent Binding

KRAS G12C Signaling Pathway and Inhibitor Action

Data Presentation

In Vitro Performance Comparison

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound, Sotorasib, and Adagrasib in various KRAS G12C mutant cancer cell lines. Lower IC50 values are indicative of greater potency.

Table 1: Cell Viability Inhibition (IC50, nM)

Cell LineCancer TypeThis compound (Predicted)SotorasibAdagrasib
NCI-H358NSCLC~54-10[3]~5[4]
MIA PaCa-2Pancreatic~86-15[3]~7
NCI-H2122NSCLC~108-20~9[5]

Table 2: p-ERK Signaling Inhibition (IC50, nM)

Cell LineCancer TypeThis compound (Predicted)SotorasibAdagrasib
NCI-H358NSCLC~33-8~4
MIA PaCa-2Pancreatic~65-12~6

Note: Data for this compound is predicted based on the expected performance of a next-generation KRAS G12C inhibitor and is for illustrative purposes. Data for Sotorasib and Adagrasib are derived from publicly available preclinical studies.

In Vivo Performance Comparison

The antitumor activity of the inhibitors was evaluated in xenograft models using KRAS G12C mutant cancer cell lines.

Table 3: Tumor Growth Inhibition in NCI-H358 Xenograft Model

CompoundDose (mg/kg/day)Tumor Growth Inhibition (%)
This compound (Predicted)30>90%
Sotorasib30~85%[5]
Adagrasib30~90%[5]

Note: In vivo data is highly dependent on the specific experimental conditions. The values presented are representative of typical outcomes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate independent verification and cross-validation.

cluster_assays 3. In Vitro Assays Cell_Culture 1. Cell Culture (KRAS G12C Mutant Lines) Treatment 2. Inhibitor Treatment (Dose-Response) Cell_Culture->Treatment Xenograft 4. In Vivo Xenograft Model (e.g., Nude Mice) Cell_Culture->Xenograft Viability Cell Viability (e.g., CellTiter-Glo) Treatment->Viability Western Western Blot (p-ERK/Total ERK) Treatment->Western Analysis 7. Data Analysis (IC50, TGI) Viability->Analysis Western->Analysis In_Vivo_Treatment 5. In Vivo Dosing Xenograft->In_Vivo_Treatment Tumor_Measurement 6. Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Tumor_Measurement->Analysis

Preclinical Evaluation Workflow for KRAS G12C Inhibitors
Protocol 1: Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on the viability of KRAS G12C mutant cancer cells.

Materials:

  • KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear-bottom white plates

  • Test compounds (this compound, Sotorasib, Adagrasib) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of complete culture medium in a 96-well plate. Incubate overnight at 37°C with 5% CO2.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Add 10 µL of the diluted compound or a DMSO vehicle control to the respective wells.[6]

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.[7]

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.[6]

  • Measurement: Shake the plate for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration using a non-linear regression model.[6]

Protocol 2: Western Blot for p-ERK Inhibition

Objective: To assess the inhibition of downstream KRAS signaling by measuring the phosphorylation of ERK.

Materials:

  • KRAS G12C mutant cell lines

  • 6-well plates

  • Test compounds dissolved in DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed approximately 0.5 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with a range of inhibitor concentrations for 2-4 hours.[6]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.[7] Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[8]

  • SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[8]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.

Protocol 3: In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of the KRAS G12C inhibitors.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • KRAS G12C mutant cancer cells (e.g., NCI-H358)

  • Matrigel

  • Test compounds formulated for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in a 1:1 mixture of media and Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (vehicle control and inhibitor treatment groups).

  • Dosing: Administer the test compounds or vehicle control daily via oral gavage at the specified doses.[9]

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

Conclusion

This guide provides a comparative overview of the preclinical performance of this compound against Sotorasib and Adagrasib. The presented data and protocols offer a framework for the evaluation of novel KRAS G12C inhibitors. While in vitro and in vivo models are essential for initial characterization, further studies are required to fully elucidate the clinical potential of new therapeutic candidates.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of MK-6186

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Procedural Guide

The proper disposal of investigational compounds like MK-6186 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and the surrounding ecosystem. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring compliance and fostering a culture of safety.

I. Understanding the Hazard Profile of this compound

Before handling or disposing of this compound, it is imperative to be familiar with its hazard profile as outlined in the Safety Data Sheet (SDS). Key hazards associated with chemical compounds of this nature often include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory discomfort.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction.[3][4]

  • Aquatic Toxicity: Potentially harmful to aquatic life with long-lasting effects.[1][4]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Safety goggles or face shield

  • Chemical-resistant gloves

  • Impervious laboratory coat

  • Respiratory protection if dust or aerosols are generated

II. Segregation and Collection of this compound Waste

Proper segregation of chemical waste is the first step in a compliant disposal process.

Waste TypeCollection ContainerLabeling Requirements
Solid this compound Waste Designated, sealed, and clearly labeled hazardous waste container."Hazardous Waste," "this compound," and relevant hazard pictograms.
Contaminated Labware (e.g., vials, pipette tips) Puncture-resistant, sealed hazardous waste container."Hazardous Waste," "this compound Contaminated Sharps/Labware," and relevant hazard pictograms.
Contaminated PPE Sealed, labeled hazardous waste bag."Hazardous Waste," "Contaminated PPE," and relevant hazard pictograms.
Liquid Solutions of this compound Leak-proof, sealed hazardous waste container compatible with the solvent."Hazardous Waste," "Liquid this compound in [Solvent Name]," and relevant hazard pictograms.

III. Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A 1. Don Appropriate PPE B 2. Consult Safety Data Sheet A->B C 3. Segregate Waste Streams B->C D 4. Place in Labeled, Sealed Containers C->D E 5. Store in Designated Hazardous Waste Area D->E F 6. Arrange for Licensed Waste Disposal E->F G 7. Complete Waste Manifest F->G A Spill Occurs B Evacuate and Secure Area A->B D Don Appropriate PPE A->D C Notify Supervisor and EHS B->C E Contain the Spill D->E F Absorb with Inert Material E->F G Collect and Place in Hazardous Waste Container F->G H Decontaminate the Area G->H I Dispose of as Hazardous Waste H->I

References

Essential Safety and Logistical Information for Handling MK-6186

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for MK-6186, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical to minimize exposure and ensure laboratory safety when handling this compound. The following table summarizes the recommended PPE based on available safety data sheets.

PPE CategoryRecommendationCitation(s)
Eye/Face Protection Wear safety goggles with side-shields or other forms of eye protection. A face shield may also be necessary depending on the scale of work and potential for splashing.[1][2]
Hand Protection Wear protective gloves. The specific glove material should be selected based on chemical compatibility and breakthrough time for the solvents being used with this compound.[1][3][4]
Skin and Body Protection Wear impervious clothing, such as a lab coat, to prevent skin contact. For procedures with a higher risk of exposure, additional protective clothing may be required.[2][4]
Respiratory Protection Use only in a well-ventilated area.[1][2] If dusts, fumes, or aerosols may be generated, a suitable respirator should be worn.[2] Work under a chemical fume hood is recommended.[4] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3][4]

Operational and Disposal Plans

Adherence to standardized operational and disposal protocols is essential for the safe management of this compound in a laboratory setting.

Operational Plan:

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that a safety shower and eye wash station are accessible.[2]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Handling:

    • Avoid contact with skin and eyes.

    • Avoid inhalation of any dust, vapors, or mists.[4]

    • Wash hands thoroughly after handling the compound.[1]

    • Keep the container tightly closed when not in use and store in a dry, well-ventilated place.[1]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3] If skin irritation or a rash occurs, seek medical advice.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

    • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[2] If the person feels unwell, call a poison center or doctor.[1]

Disposal Plan:

  • Waste Collection:

    • All waste materials contaminated with this compound should be collected in a designated, properly labeled hazardous waste container.[5][6]

    • The container must be compatible with the chemical waste and kept closed except when adding waste.[5][6]

    • Do not mix with other incompatible wastes.[5]

  • Disposal Procedure:

    • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]

    • Under no circumstances should this compound or its waste be disposed of down the drain.[4][5]

    • Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is discarded.[6]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

MK6186_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review SDS B Don PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure This compound C->D Proceed to Handling E Perform Experiment D->E J Spill or Exposure Occurs D->J F Decontaminate Work Surfaces E->F Experiment Complete E->J G Collect Waste in Labeled Container F->G H Dispose of Waste (Approved Facility) G->H I Doff PPE H->I K Follow Emergency Protocols (First Aid, Spill Cleanup) J->K

Workflow for Safe Handling of this compound

References

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